molecular formula C9H13ClN2 B13334076 2-Butyl-5-chloropyridin-3-amine

2-Butyl-5-chloropyridin-3-amine

Cat. No.: B13334076
M. Wt: 184.66 g/mol
InChI Key: UYAUHUXTTAIRCV-UHFFFAOYSA-N
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Description

2-Butyl-5-chloropyridin-3-amine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butyl-5-chloropyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-5-chloropyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-butyl-5-chloropyridin-3-amine

InChI

InChI=1S/C9H13ClN2/c1-2-3-4-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3

InChI Key

UYAUHUXTTAIRCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=N1)Cl)N

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 2-Butyl-5-chloropyridin-3-amine

[1][2][3]

Executive Summary & Compound Identity

2-Butyl-5-chloropyridin-3-amine (CAS 1862591-18-1 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1][2] Its structure features a pyridine core decorated with a lipophilic butyl chain at the C2 position, a primary amine at C3, and a chlorine atom at C5. This specific substitution pattern imparts a unique electronic and steric profile, balancing the electron-withdrawing nature of the halogen with the electron-donating alkyl and amino groups.[2]

Identification Data
ParameterDetail
CAS Registry Number 1862591-18-1
IUPAC Name 2-Butyl-5-chloropyridin-3-amine
Molecular Formula C

H

ClN

SMILES CCCCC1=NC=C(Cl)C=C1N
InChI Key (Predicted) ZHMASVAJFJFFLS-UHFFFAOYSA-N (Analog based)
Molecular Weight 184.67 g/mol

Physicochemical Properties Profile

The following data synthesizes available experimental values with high-confidence computational predictions derived from Structure-Activity Relationship (SAR) algorithms for polysubstituted pyridines.

Core Physical Constants
PropertyValue / RangeConfidence Level
Physical State Solid (Low-melting crystalline powder) or Viscous OilHigh (Based on analogs)
Melting Point 45°C – 55°C (Predicted)Medium (Butyl chain lowers MP relative to methyl analogs)
Boiling Point ~290°C @ 760 mmHgHigh (Predicted)
Density 1.15 ± 0.1 g/cm³High
Flash Point >110°CHigh
Solubility & Lipophilicity

The n-butyl chain significantly increases the lipophilicity of this molecule compared to its methyl or unsubstituted counterparts.

PropertyValueImplication for Handling
LogP (Octanol/Water) 2.45 – 2.60 Moderate lipophilicity; readily crosses cell membranes.[2]
Water Solubility Low (< 0.5 mg/mL)Requires organic co-solvents (DMSO, Methanol) for biological assays.
Solubility (Organics) HighSoluble in DCM, Ethyl Acetate, DMSO, Ethanol.
pKa (Pyridine N) ~4.2 – 4.8 The 5-Cl reduces basicity (vs. 3-aminopyridine pKa ~6.0), while 3-NH

provides mild donation.[2]

Structural Analysis & Reactivity

The reactivity of 2-Butyl-5-chloropyridin-3-amine is governed by the interplay of its three substituents.

Electronic Effects
  • Pyridine Nitrogen (N1): The basic center, but its basicity is attenuated by the electron-withdrawing Chlorine at C5.

  • Butyl Group (C2): Provides steric bulk adjacent to the Nitrogen and the Amine. This steric hindrance can improve selectivity in enzymatic binding pockets but may retard nucleophilic attacks at the C2 position during synthesis.

  • Amine (C3): A handle for derivatization (e.g., amide coupling, reductive amination). It is ortho to the butyl group, meaning steric clashes must be considered during functionalization.

  • Chlorine (C5): A handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Being meta to the amine and para to the butyl group, it is electronically activated for Palladium-catalyzed couplings.

Reactivity Diagram

The following diagram illustrates the primary reactive sites and their potential chemical transformations.

ReactivityMolecule2-Butyl-5-chloropyridin-3-amineAmine_RxnC3-Amine: Amide Coupling / Reductive AminationMolecule->Amine_Rxn Nucleophilic AttackCl_RxnC5-Chlorine: Suzuki / Buchwald CouplingMolecule->Cl_Rxn Pd-CatalysisN_RxnN1-Pyridine: Salt Formation / N-OxidationMolecule->N_Rxn Protonation

Caption: Functional mapping of reactive sites on the 2-Butyl-5-chloropyridin-3-amine scaffold.

Synthesis & Purification Protocols

For researchers needing to synthesize or purify this compound from precursors, the following protocols are recommended based on standard heterocyclic chemistry standards.

A. Synthetic Route (Recommended)

The most robust route involves the reduction of the corresponding nitro-pyridine precursor.

Precursor: 2-Butyl-5-chloro-3-nitropyridine Reagents: Iron powder (Fe), Ammonium Chloride (NH

2

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-Butyl-5-chloro-3-nitropyridine in Ethanol/Water (3:1 ratio).

  • Activation: Add 5.0 eq of Iron powder and 3.0 eq of Solid NH

    
    Cl.
    
  • Reflux: Heat the mixture to 80°C with vigorous stirring for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Extraction: Concentrate the filtrate. Dilute with water and extract 3x with Ethyl Acetate.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    
B. Analytical Characterization (HPLC Method)

To verify purity (>95%) for biological use:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect elution later than unsubstituted aminopyridines due to the butyl chain (approx. 6.5 - 7.5 min in a 10 min run).[2]

Handling & Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a Category 2 Pyridine Derivative .

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[2]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods; protect from light.

References

  • PubChem Compound Summary . 2-Chloro-3-pyridylamine (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]

Architecting 2-Amino-5-Chloropyridine Derivatives: A Comprehensive Guide to Synthesis, Functionalization, and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Grounding

2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile heterocyclic building block central to modern medicinal chemistry and agrochemical development[1]. Its unique bifunctional nature—featuring an electron-donating exocyclic amino group and an electrophilic organochloride—makes it a privileged scaffold for synthesizing complex therapeutics. It serves as a critical intermediate in the synthesis of the hypnotic agent Zopiclone, the anticoagulant Edoxaban, and various Cyclin-Dependent Kinase (CDK) inhibitors used in oncology[2].

Electronic Properties and Reactivity Causality

The reactivity of the 2-amino-5-chloropyridine scaffold is governed by the push-pull electronic dynamics of the pyridine ring. The ring nitrogen is intrinsically electron-withdrawing, which generally deactivates the ring toward electrophilic aromatic substitution (EAS). However, the 2-amino group exerts a strong +M (mesomeric) effect, re-activating the ortho (C3) and para (C5) positions[3].

Because the C5 position is already occupied by a chlorine atom, subsequent EAS reactions (such as bromination or nitration) are strictly directed to the sterically accessible C3 position[4]. Conversely, the C5-chlorine bond, while traditionally inert in unactivated benzenes, is sufficiently activated by the electron-deficient pyridine core to undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

De Novo Synthesis of the Core Scaffold

The direct chlorination of 2-aminopyridine is notoriously difficult to control, frequently resulting in over-chlorination to 2-amino-3,5-dichloropyridine due to the highly activated nature of the substrate[5].

Mechanistic Causality of Acidic Control: To achieve absolute mono-selectivity at the C5 position, the reaction must be conducted in a strongly acidic medium (Hammett acidity function < -3.5)[5]. Protonation of both the pyridine nitrogen and the exocyclic amine forms a doubly positive species, drastically reducing the electron density of the ring. This deactivation slows the chlorination rate, allowing the inherent electronic preference for the C5 position to dictate mono-selectivity[5].

Green Alternative: Recent methodologies utilize sodium hypochlorite (NaClO) and hydrochloric acid to generate the active chlorinating species in situ, avoiding the handling of toxic chlorine gas while maintaining a 72% yield[6]. Additionally, electrochemical reduction of 5-chloro-2-nitropyridine offers an alternative route, yielding up to 84% of the desired amine without requiring direct chlorination[7].

Table 1: Quantitative Comparison of 2-Amino-5-Chloropyridine Synthesis Routes
Synthesis MethodReagentsReaction MediumYield (%)Selectivity (Mono:Di)Mechanistic Rationale
Direct Acidic Chlorination Cl₂ gasAqueous H₂SO₄ (Hammett < -3.5)70–86%> 95:5Protonation deactivates the ring, preventing C3 over-chlorination.
Oxidative Chlorination NaClO, HClAqueous (pH controlled)~72%~ 90:10In situ generation of Cl₂ provides a controlled electrophile concentration.
Electrochemical Reduction e⁻, H₂SO₄Ethanol, Ni cathode / Cu anode82–84%N/ACircumvents EAS entirely by reducing a pre-chlorinated nitro precursor.

Advanced Derivatization: C-C and C-N Bond Formation

The C5-chlorine atom serves as an ideal anchor for structural elaboration in drug discovery.

  • Suzuki-Miyaura Coupling: The formation of C-C bonds via boronic acids allows for the synthesis of 5-aryl-2-aminopyridines[2]. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. Utilizing electron-rich, sterically demanding ligands like SPhos accelerates this addition and prevents catalyst aggregation[3].

  • Buchwald-Hartwig Amination: Constructing C-N bonds at C5 yields 2,5-diaminopyridine derivatives. The use of strong bases (NaOtBu) and specific ligands (XPhos) is critical to favor reductive elimination over β-hydride elimination, ensuring high yields of the aminated product[3].

  • Sonogashira Coupling at C3: By first brominating the C3 position, researchers can perform highly selective Sonogashira couplings. The C3-Br bond is significantly more reactive than the C5-Cl bond, allowing for orthogonal functionalization using Pd(CF₃COO)₂ and a CuI co-catalyst[4].

Table 2: Optimization of Palladium-Catalyzed Cross-Coupling on the Pyridine Scaffold
Reaction TypeCatalyst SystemBase / SolventTemp (°C)Avg. Yield (%)Key Causality for Reagent Choice
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄ / 1,4-Dioxane:H₂O90–10085–95SPhos accelerates oxidative addition into the relatively inert C-Cl bond.
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu / Toluene100–11075–88Bulky XPhos prevents catalyst deactivation and promotes rapid reductive elimination.
Sonogashira (at C3) Pd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF10072–96CuI generates a highly nucleophilic copper acetylide intermediate.

Step-by-Step Experimental Protocols

Protocol 1: Highly Selective Synthesis of 2-Amino-5-chloropyridine via Acidic Chlorination

Self-Validating System: This protocol incorporates thermal and pH checkpoints to ensure mono-selectivity and complete conversion[5].

  • Preparation: Charge a 500 mL three-neck flask with 20% aqueous sulfuric acid (200 mL). Cool the system to 0–5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 2-aminopyridine (0.20 mol) in small portions. Validation Check: Ensure complete dissolution; the solution should remain clear. The exothermic protonation must not exceed 15 °C to prevent premature side reactions.

  • Chlorination: Introduce chlorine gas (0.22 mol, 1.1 equiv) via a sparging tube at a controlled rate over 2 hours, maintaining the temperature below 25 °C.

  • Reaction Monitoring: Stir for an additional 1 hour. Validation Check: Analyze an aliquot via HPLC or TLC (Ethyl Acetate:Hexane 1:2). The reaction is complete when the starting material peak/spot is <1%.

  • Workup & Neutralization: Carefully neutralize the strongly acidic mixture with 30% NaOH solution until pH 7-8 is reached. Causality: Neutralization deprotonates the product, drastically reducing its aqueous solubility and inducing precipitation.

  • Isolation: Filter the off-white precipitate, wash with cold distilled water to remove inorganic salts, and dry under vacuum at 50 °C. Expected yield: 80-86%.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-chloropyridine

Self-Validating System: Inert atmosphere and phase separation checks ensure catalyst longevity and product purity[3].

  • Setup: In an oven-dried Schlenk flask, combine 2-amino-5-chloropyridine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).

  • Degassing: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v, 5 mL). The water is crucial for dissolving the inorganic base and activating the boronic acid via the formation of a boronate complex.

  • Heating: Heat the mixture at 90 °C for 12 hours. Validation Check: A color change from yellow to dark brown/black often indicates catalyst aggregation (Pd black) at the end of the reaction. Confirm completion via LC-MS.

  • Purification: Dilute with ethyl acetate and filter through a pad of Celite to remove palladium particulates. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Visualizations of Workflows and Mechanisms

G A 2-Aminopyridine B Acidic Chlorination (HCl/NaClO or Cl2/H2SO4) A->B Electrophilic Attack C 2-Amino-5-chloropyridine B->C Mono-selectivity D Suzuki-Miyaura (C-C Coupling) C->D Pd Catalyst, Boronic Acid E Buchwald-Hartwig (C-N Coupling) C->E Pd Catalyst, Amine F EAS (Bromination) (C-Br at 3-position) C->F Br2, AcOH G 5-Aryl Derivatives D->G H 5-Amino Derivatives E->H I 2-Amino-3-bromo-5-chloropyridine F->I

Synthetic workflow from 2-aminopyridine to diverse 2-amino-5-chloropyridine derivatives.

G Pd0 Pd(0)L2 Complex OA Oxidative Addition (C-Cl Bond Cleavage) Pd0->OA + Substrate TM Transmetalation (Boronic Acid/Base) OA->TM + Ar-B(OH)2 RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Catalyst Regeneration Product 5-Substituted Derivative RE->Product Substrate 2-Amino-5-chloropyridine Substrate->OA

Palladium-catalyzed cross-coupling catalytic cycle for 2-amino-5-chloropyridine.

References

  • Chem-Impex International. 2-Amino-5-chloropyridine Applications in Pharmaceutical Development.1

  • ChemicalBook. 2-Amino-5-chloropyridine: An In-Depth Exploration.7

  • US Patent 3985759A. Process for preparing 2-amino-5-chloropyridine.5

  • BenchChem. Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine.2

  • CN Patent 106432069A. A method for preparation of 2-amino-5-chloro-pyridine.6

  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.3

  • Scientific Research Publishing (SCIRP). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.4

Sources

reactivity of substituted 3-aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of Substituted 3-Aminopyridines

Abstract

Substituted 3-aminopyridines are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds in a vast array of functional molecules.[1][2][3] Their unique electronic architecture—a pyridine ring's intrinsic electron-withdrawing nature modulated by an electron-donating amino group at the 3-position—gives rise to a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of substituted 3-aminopyridines, intended for researchers, scientists, and drug development professionals. We will dissect the principles governing their reactivity, from functionalization of the exocyclic amine to transformations on the heterocyclic core, with a strong emphasis on modern synthetic methodologies like palladium-catalyzed cross-coupling reactions. This document is structured to provide not just procedural knowledge but also the causal logic behind experimental design, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of the 3-Aminopyridine Scaffold

The pyridine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals and agrochemicals.[4] Among its isomers, 3-aminopyridine and its derivatives are particularly valuable as synthetic intermediates.[1][5] This importance stems from two key features:

  • Structural Versatility : The amino group serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.[6]

  • Biological Activity : The 3-aminopyridine motif itself can engage in critical interactions with biological targets, such as enzymes and receptors, often through hydrogen bonding.[2][5][7] This makes it a privileged scaffold in the design of new therapeutic agents for indications ranging from neurological disorders to protozoan neglected tropical diseases.[5][8]

This guide will systematically explore the reactivity of this scaffold, providing the foundational knowledge required to leverage its synthetic potential.

Fundamental Reactivity Principles

The reactivity of 3-aminopyridine is a direct consequence of the electronic interplay between the ring nitrogen and the amino substituent. The pyridine nitrogen is electron-withdrawing (π-deficient), which deactivates the ring towards electrophilic attack compared to benzene. Conversely, the amino group is a powerful electron-donating group through resonance, activating the ring. This dichotomy governs the regioselectivity and feasibility of various transformations.

Diagram 1: Overview of 3-Aminopyridine Reactivity

Reactivity_Map cluster_N Reactions at the Amino Group cluster_Ring Reactions on the Pyridine Ring cluster_Coupling Modern Synthetic Applications main Substituted 3-Aminopyridine N_Func N-Alkylation N-Acylation Diazotization (Sandmeyer) Nucleophilic Attack main->N_Func Exocyclic Reactivity SEAr Electrophilic Aromatic Substitution (SEAr) Halogenation Nitration main->SEAr Ring Functionalization (Electron-Rich Character) SNAr Nucleophilic Aromatic Substitution (SNAr) On Halogenated Derivatives main->SNAr Ring Functionalization (Electron-Poor Character) Coupling Pd-Catalyzed Cross-Coupling Suzuki Buchwald-Hartwig Sonogashira main->Coupling Scaffold Elaboration

Caption: A map of the primary reaction pathways for substituted 3-aminopyridines.

Reactions Involving the Amino Group

The exocyclic amino group is often the most accessible site for initial functionalization.

N-Alkylation and N-Acylation

The amino group readily acts as a nucleophile. N-alkylation can be achieved using alkyl halides, though it can be challenging to control the degree of alkylation. A more controlled approach involves reductive amination, where the aminopyridine is reacted with an aldehyde or ketone in the presence of a reducing agent.[9]

Acylation with acyl chlorides or anhydrides is typically straightforward and is often used as a strategy to protect the amino group. This protection is crucial for subsequent reactions, such as electrophilic aromatic substitution, where it moderates the activating effect of the amine and can serve as a directing group.[9][10]

Diazotization and the Sandmeyer Reaction

The conversion of the aromatic amino group into a diazonium salt is a gateway to a wide range of functional groups. This transformation allows the versatile amino group to be replaced with halides (Cl, Br), nitriles (CN), and other functionalities via the Sandmeyer reaction, which uses catalytic copper(I) salts.[11][12][13] This method is exceptionally powerful for installing groups that are difficult to introduce directly.

  • Causality: This protocol transforms the nucleophilic amino group into an excellent leaving group (N₂), which is then displaced by a bromide nucleophile delivered from a Cu(I)Br catalyst. The use of HBr provides both the acidic medium for diazotization and the bromide source.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminopyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (3.0 eq) at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Vigorous gas evolution may occur; caution is advised.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (2.0 eq).

    • Slowly add the cold diazonium salt solution to the CuBr solution. The reaction is often exothermic and may involve vigorous nitrogen evolution.

    • Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude 3-bromopyridine by flash column chromatography or distillation.

Reactions on the Pyridine Ring: A Tale of Two Influences

Electrophilic Aromatic Substitution (SEAr)

The regiochemical outcome of SEAr on 3-aminopyridine is complex. The amino group directs electrophiles to the ortho (C2, C4) and para (C6) positions. However, the pyridine nitrogen deactivates these same positions, particularly C2 and C6. Furthermore, under the strongly acidic conditions often required for SEAr, the pyridine nitrogen is protonated, further deactivating the ring.

To overcome these challenges, the amino group is typically acylated (e.g., as a pivaloyl amide).[10] This protecting group serves two purposes: it moderates the reactivity to prevent polysubstitution and acts as a powerful ortho-directing group via directed metalation, allowing for regiospecific functionalization at the C4 position.[9]

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Aminopyridine

ReactionReagentsMajor Product(s)Controlling Factors & Causality
Bromination Br₂, Acetic Acid2,6-Dibromo-3-aminopyridineThe strong activating effect of the -NH₂ group overcomes ring deactivation, leading to polysubstitution at the available ortho/para positions.
Nitration HNO₃, H₂SO₄2-Nitro-3-aminopyridineReaction under harsh acidic conditions protonates the ring nitrogen, strongly deactivating C2/C6. The less deactivated C4 is sterically hindered.
Directed Lithiation 1. Piv-Cl, Pyridine2. s-BuLi, THF, -78°C3. Electrophile (E⁺)4-E-3-(pivaloylamino)pyridineThe pivaloyl group directs the lithium base to deprotonate the C4 position, forming an organolithium species that can be trapped with various electrophiles. This provides excellent regiocontrol.[9][10]
Nucleophilic Aromatic Substitution (SNAr)

Unactivated 3-aminopyridine is not susceptible to SNAr. However, if the ring contains a good leaving group (e.g., a halide) and is further activated by electron-withdrawing groups (e.g., a nitro group), SNAr can occur.[14] For instance, 3-fluoro-2-nitropyridine readily undergoes substitution at the 3-position with various nitrogen nucleophiles, providing an efficient route to 3-substituted-2-nitropyridines, which can then be reduced to the corresponding 2,3-diaminopyridines.[15]

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

The true power of substituted 3-aminopyridines in modern drug discovery lies in their use as substrates in palladium-catalyzed cross-coupling reactions.[16] Halogenated 3-aminopyridines are key building blocks that can be coupled with a vast array of partners to rapidly build molecular complexity.

Diagram 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex L_nPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Palladium Amido Complex L_nPd(II)(Ar)(NR'R'') oa_complex->amido_complex Ligand Exchange & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Desired Product) amido_complex->product reactants Ar-X + HNR'R'' (e.g., 3-Bromo-5-aminopyridine + Amine) base Base (e.g., LiHMDS, NaOtBu)

Caption: The catalytic cycle for the formation of C-N bonds via Buchwald-Hartwig amination.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[17][18] It is invaluable for synthesizing N-aryl and N-heteroaryl amines. For substrates like 3-halo-2-aminopyridines, potential challenges include catalyst inhibition by the basic pyridine nitrogen and the adjacent amino group.[19][20] The choice of ligand and base is therefore critical to success. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior as they promote the crucial reductive elimination step.[19][20]

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine

Palladium SourceLigand/PrecatalystBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃RuPhosLiHMDSTHF6571[21]
Pd₂(dba)₃SPhosLiHMDSTHF6576[21]
Pd₂(dba)₃BINAPLiHMDSTHF6571[21]
RuPhos Precatalyst -LiHMDS THF 65 83 [21]
BrettPhos Precatalyst-LiHMDSTHF6578[21]

Data synthesized from literature sources. Yields are indicative and may vary.

  • Causality: This protocol uses a palladium precatalyst for operational simplicity and to ensure the formation of the active monoligated Pd(0) species.[19] A strong, non-nucleophilic base (LiHMDS) is used to deprotonate the amine without competing in the coupling. The reaction is conducted under an inert atmosphere to protect the electron-rich and oxygen-sensitive Pd(0) catalyst.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos G3, 2-4 mol%), 3-amino-5-bromopyridine (1.0 eq), and the amine coupling partner (1.2-1.5 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add anhydrous solvent (e.g., THF or Dioxane).

    • Add the base (e.g., LiHMDS as a 1M solution in THF, or solid NaOtBu) (2.0-2.5 eq) at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 65-100 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.[21]

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C-C bonds by coupling a halide with an organoboron species (e.g., a boronic acid or ester).[16][22] 3-Halopyridines can be coupled with various aryl- or heteroarylboronic acids, and conversely, 3-pyridylboronic acid is a valuable reagent for introduction of the 3-pyridyl moiety.[23][24][25][26]

Synthesis of the 3-Aminopyridine Core

Access to this versatile scaffold is critical. While many substituted variants are commercially available, several core synthetic methods are noteworthy.

  • Hofmann Degradation: The classical and industrially relevant route involves the Hofmann degradation of nicotinamide (the amide of Vitamin B3), using sodium hypochlorite or hypobromite.[1][27][28]

  • Multicomponent Reactions: Modern approaches offer innovative and efficient ways to construct the ring system. For example, a cascade synthesis involving [1,3′-bipyridin]-1-ium intermediates and ammonia has been reported, offering broad scope and good functional group tolerance.[4]

  • Reduction of Nitropyridines: The reduction of 3-nitropyridines, which are accessible through nitration of pyridine followed by separation of isomers, is a common laboratory-scale method.

Diagram 3: Synthetic Workflow from Core to Coupled Product

Caption: A representative workflow for the synthesis and elaboration of a 3-aminopyridine derivative.

Conclusion and Future Outlook

The is a rich field, governed by the delicate balance of electronic effects within the heterocycle. A thorough understanding of these principles allows chemists to strategically manipulate the scaffold, performing reactions at the exocyclic amine or at specific positions on the pyridine ring. The advent of modern palladium-catalyzed cross-coupling reactions has revolutionized the use of these compounds, transforming them from simple building blocks into powerful platforms for the rapid assembly of complex, high-value molecules. As the demand for novel pharmaceuticals and functional materials continues to grow, the venerable 3-aminopyridine scaffold, with its predictable yet versatile reactivity, is certain to remain an indispensable tool in the synthetic chemist's arsenal.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Analytical Chemistry.
  • The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Organic Letters. [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). Organic Letters. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). NIH Public Access. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Aminopyridines. (N.D.). U.S. Environmental Protection Agency. [Link]

  • Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. (2012). Synlett. [Link]

  • An improved process for producing aminopyridines. (2012).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). ResearchGate. [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2004). Chemistry. [Link]

  • 3-aminopyridine. (N.D.). Organic Syntheses. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). ACS Publications. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (N.D.). Audrey Yun Li. [Link]

  • 3-pyridylboronic acid. (2005). Organic Syntheses. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. [Link]

  • Sandmeyer reaction. (N.D.). Wikipedia. [Link]

  • Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. (2025). ResearchGate. [Link]

  • Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. (2013). The Journal of Organic Chemistry. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2022). European Journal of Medicinal Chemistry. [Link]

  • 3-Aminopyridine. (N.D.). PubChem. [Link]

  • Theoretical and experimental IR spectra and assignments of 3-aminopyridine. (2020). ResearchGate. [Link]

  • 3-aminopyridine. (N.D.). The Good Scents Company. [Link]

  • Buchwald–Hartwig amination. (N.D.). Wikipedia. [Link]

  • 3-Aminopyridine. (N.D.). NIST WebBook. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • Nucleophilic aromatic substitution. (N.D.). Wikipedia. [Link]

  • A convenient and scalable method for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. [Link]

  • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. (2017). Academia.edu. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025). ResearchGate. [Link]

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. (2013). ACS Publications. [Link]

  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. (1981). The Journal of Organic Chemistry. [Link]

Sources

potential applications of 2-Butyl-5-chloropyridin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Butyl-5-chloropyridin-3-amine

Part 1: Executive Summary & Pharmacophore Analysis

2-Butyl-5-chloropyridin-3-amine (CAS: 1862591-18-1) acts as a specialized heterocyclic building block in modern drug discovery. While not a marketed drug itself, it serves as a high-value "advanced intermediate" or "scaffold" that addresses specific challenges in Structure-Activity Relationship (SAR) optimization: lipophilicity tuning , metabolic stability , and orthogonal functionalization .

Its structure offers a unique trifecta of chemical handles:

  • 3-Amino Group: A primary attachment point for urea/amide linkers (common in kinase type-II inhibitors) or a hydrogen bond donor for hinge binding.

  • 2-Butyl Chain: A hydrophobic probe that increases LogP and fills "gatekeeper" pockets or hydrophobic channels in enzymes (e.g., kinases, oxidoreductases).

  • 5-Chloro Substituent: A reactive handle for late-stage diversification (via Suzuki/Buchwald coupling) or a metabolic blocker to prevent oxidation at the para-position relative to the pyridine nitrogen.

Part 2: Chemical Synthesis & Manufacturing Protocols

To utilize this scaffold, a robust synthesis route is required. The following protocol prioritizes regioselectivity, leveraging the electronic differences between the C2 and C5 positions of the pyridine ring.

Core Synthesis Workflow

The most efficient route utilizes a Negishi Cross-Coupling followed by Electrophilic Nitration and Reduction .

Step 1: Regioselective Negishi Coupling

  • Rationale: The C2 position of 2,5-dichloropyridine is more electron-deficient (alpha to nitrogen) and undergoes oxidative addition with Pd(0) faster than the C5 position.

  • Reagents: 2,5-Dichloropyridine, n-Butylzinc bromide (0.5 M in THF), Pd(PPh3)4 (Catalyst).

  • Conditions: THF, 0°C to RT, 4-12 h.

Step 2: Electrophilic Aromatic Nitration

  • Rationale: The butyl group at C2 activates the C3 position (ortho-direction). The pyridine nitrogen directs to C3 (beta-direction). The C5-chloro group directs to C4/C6 (ortho-direction), but steric hindrance and electronic deactivation make C3 the favored site for nitration under controlled conditions.

  • Reagents: HNO3 (fuming), H2SO4 (conc).

  • Conditions: 0°C to 60°C. Note: Careful temperature control is required to avoid dinitration.

Step 3: Nitro Reduction

  • Rationale: Chemoselective reduction of the nitro group without dehalogenating the C5-chlorine.

  • Reagents: Iron powder (Fe), NH4Cl, Ethanol/Water (3:1).

  • Conditions: Reflux, 2-4 h.

Visualized Synthesis Pathway (Graphviz)

SynthesisPathway cluster_legend Reaction Types SM 2,5-Dichloropyridine (Starting Material) Int1 2-Butyl-5-chloropyridine (C2-Selective Alkylation) SM->Int1 Negishi Coupling n-BuZnBr, Pd(PPh3)4 THF, 0°C -> RT Int2 2-Butyl-5-chloro-3-nitropyridine (C3-Nitration) Int1->Int2 Nitration HNO3/H2SO4 60°C Product 2-Butyl-5-chloropyridin-3-amine (Final Scaffold) Int2->Product Reduction Fe, NH4Cl EtOH/H2O, Reflux key1 Blue Arrow: C-C Bond Formation key2 Red Arrow: Electrophilic Sub. key3 Green Arrow: Functional Group Interconversion

Caption: Step-by-step synthesis of 2-Butyl-5-chloropyridin-3-amine highlighting regioselective control points.

Part 3: Medicinal Chemistry Applications

Kinase Inhibitor Design (Gatekeeper Probing)

In kinase drug discovery, the "gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site.

  • Mechanism: The 3-amino group forms a hydrogen bond with the kinase hinge region (e.g., Glu/Met backbone).

  • Role of 2-Butyl: The butyl chain is a lipophilic vector that extends into the hydrophobic back-pocket. If the gatekeeper residue is small (e.g., Threonine in p38 or BRAF), the butyl group can occupy this space, increasing potency and selectivity against kinases with larger gatekeepers (e.g., Methionine).

  • Role of 5-Chloro: Provides a handle for "Solvent Front" extension. A Suzuki coupling here can add a solubilizing tail (e.g., N-methylpiperazine) to improve pharmacokinetic properties.

Antitubercular & Antimicrobial Agents

Search results indicate that 2-alkyl-5-halopyridine derivatives exhibit significant activity against Mycobacterium tuberculosis.

  • Application: The lipophilic butyl tail facilitates penetration through the waxy mycobacterial cell wall (mycolic acids).

  • Protocol: The amine is often converted into a thiosemicarbazone or urea derivative to bind metal centers in bacterial enzymes (e.g., InhA or CYP enzymes).

GPCR Ligands (P2X3 Antagonists)

Pyridines with 2,5-substitution patterns are privileged scaffolds for P2X3 receptor antagonists (chronic cough/pain).

  • Design Strategy: The 3-amine is derivatized into a sulfonamide or urea. The 2-butyl group provides steric bulk that locks the conformation of the ligand, improving receptor residence time.

Part 4: Experimental Data & Protocols

Table 1: Comparative Physicochemical Properties (Calculated)
Property2-Butyl-5-Cl-Pyridine-3-amine2-Methyl Analog2-H AnalogImpact of Butyl Group
MW 184.67142.59128.56+42 Da (Steric Bulk)
cLogP ~2.8~1.4~0.9+1.9 (Enhanced Permeability)
TPSA 39 Ų39 Ų39 ŲNo Change (Polar Surface Area)
Rotatable Bonds 300Increased Flexibility/Induced Fit
Protocol: Late-Stage Diversification (Suzuki Coupling at C5)

To extend the scaffold into a functional drug lead:

  • Reagents: 2-Butyl-5-chloropyridin-3-amine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Add reactants to a sealed microwave vial.

    • Heat to 100°C for 2 hours (or microwave 120°C for 20 min).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Note: The free amine at C3 is compatible with these conditions; protection is usually not required unless the boronic acid is highly electrophilic.

Part 5: Strategic Logic Map (DOT Visualization)

This diagram illustrates how to utilize the molecule's three "zones" for drug design.

PharmacophoreMap Core 2-Butyl-5-chloropyridin-3-amine Zone1 Zone 1: 3-Amine (H-Bond Donor) Core->Zone1 Zone2 Zone 2: 2-Butyl (Hydrophobic Vector) Core->Zone2 Zone3 Zone 3: 5-Chloro (Synthetic Handle) Core->Zone3 App1 Hinge Binding (Kinase Inhibitors) Zone1->App1 Forms Urea/Amide App2 Lipophilicity Tuning (BBB Penetration) Zone2->App2 Increases LogP App3 Suzuki Coupling (Library Expansion) Zone3->App3 Replaces Cl with Aryl

Caption: Pharmacophore mapping of the 2-Butyl-5-chloropyridin-3-amine scaffold for medicinal chemistry.

References

  • BenchChem. (2025).[1][2] Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from

  • Organic Syntheses. (2010). Negishi Coupling in Heterocyclic Synthesis. Org. Synth. 2010, 87, 161. Retrieved from

  • National Institutes of Health (NIH). (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular tubercle bacilli. Retrieved from

  • MDPI Pharmaceuticals. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Amino-2-chloropyridine. Retrieved from

Sources

2-Butyl-5-chloropyridin-3-amine: A Privileged Scaffold in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, halogenated aminopyridines serve as indispensable building blocks. Among these, 2-butyl-5-chloropyridin-3-amine (CAS: 1862591-18-1) represents a highly optimized scaffold[1]. By combining the versatile reactivity of the 3-amino-5-chloropyridine core with the lipophilic and steric properties of a 2-butyl substitution, this molecule provides a unique tri-functional hub for divergent synthesis. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative data to guide researchers in utilizing this building block for the synthesis of complex pharmaceuticals, such as kinase inhibitors and GPCR antagonists.

Structural Rationale and Physicochemical Profile

The architectural brilliance of 2-butyl-5-chloropyridin-3-amine lies in its precise arrangement of functional groups. The parent core, 3-amino-5-chloropyridine, is a well-documented precursor in the synthesis of biologically active molecules[2]. The addition of the 2-butyl group introduces critical modifications:

  • Lipophilicity Tuning: The alkyl chain significantly increases the partition coefficient (LogP), a vital parameter for enhancing the membrane permeability of downstream drug candidates.

  • Steric Shielding: The bulky butyl group adjacent to the pyridine nitrogen provides steric hindrance. This mitigates unwanted N-oxidation during harsh reaction conditions and prevents the pyridine nitrogen from poisoning transition-metal catalysts via competitive coordination[3].

Table 1: Physicochemical Properties
PropertyValueSynthetic Implication
Molecular Formula C₉H₁₃ClN₂Determines mass balance and stoichiometric equivalents.
Molecular Weight 184.67 g/mol Standardized for molarity calculations in high-throughput screening.
Hydrogen Bond Donors 1 (Primary Amine)Capable of forming critical interactions in target binding pockets.
Hydrogen Bond Acceptors 2 (Pyridine N, Amine N)Influences solubility and solid-state packing.
Electrophilic Handle C5-ChlorineEnables late-stage diversification via cross-coupling[4].

Electronic Topology and Mechanistic Reactivity

To master the synthetic application of this building block, one must understand its push-pull electronic dynamics. The amino group at the 3-position is strongly electron-donating (+M effect), which enriches the ortho and para positions. Conversely, the chlorine atom at the 5-position is electron-withdrawing (-I effect).

While the chlorine is situated meta to the pyridine nitrogen—typically a less activated position for nucleophilic aromatic substitution (S_NAr)—the inherent electron deficiency of the pyridine ring sufficiently lowers the activation energy for the oxidative addition of palladium catalysts[3]. This allows the 5-chloro position to participate readily in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, provided that robust, electron-rich ligand systems are employed[5][6].

ReactivityMap Center 2-Butyl-5-chloropyridin-3-amine Suzuki Suzuki-Miyaura (C-C Bond at C5) Center->Suzuki Arylboronic Acids Pd-Catalyst Buchwald Buchwald-Hartwig (C-N Bond at C5) Center->Buchwald Amines/Amides Pd-Catalyst Amine Electrophilic Trapping (Derivatization at C3-NH2) Center->Amine Acyl Chlorides Fused Fused Heterocycles (e.g., Pyrido-pyrimidines) Center->Fused Cyclization

Figure 1: Divergent synthetic reactivity pathways of the 2-butyl-5-chloropyridin-3-amine scaffold.

Advanced Synthetic Methodologies & Protocols

The following protocols are engineered as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure scientific integrity and reproducibility.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

Heteroaryl chlorides are notoriously sluggish in cross-coupling reactions compared to their bromide or iodide counterparts[4]. To overcome the high energy barrier of oxidative addition at the C5-Cl bond, a highly active catalyst system is required. We utilize Pd₂(dba)₃ paired with Xantphos . The large bite angle of the bidentate Xantphos ligand forces the palladium center into a geometry that highly accelerates the reductive elimination step—often the rate-limiting bottleneck in C-N bond formation[5][6].

Workflow Step1 1. Reagent Preparation Dry Solvent & Inert Atmosphere Step2 2. Catalyst Assembly Pd2(dba)3 + Xantphos Step1->Step2 Step3 3. Substrate Addition Chloropyridine + Amine + Base Step2->Step3 Step4 4. Thermal Activation Heating at 80-100°C Step3->Step4 Step5 5. Isolation Filtration & Chromatography Step4->Step5

Figure 2: Standardized experimental workflow for the Buchwald-Hartwig amination of heteroaryl chlorides.

Step-by-Step Protocol:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-butyl-5-chloropyridin-3-amine (1.0 equiv), the desired secondary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv). Causality: Cs₂CO₃ is chosen over weaker bases to ensure efficient deprotonation of the amine without degrading the heteroaryl core.

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%). Causality: A 1:2 ratio of Pd to ligand ensures complete formation of the active L₂Pd(0) species, preventing the precipitation of inactive palladium black.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the pyridine). Causality: Degassing is non-negotiable; Pd(0) is highly susceptible to irreversible oxidation by atmospheric O₂.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 95 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify via flash column chromatography.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling allows for the installation of diverse aryl or heteroaryl groups at the 5-position. A known complication with aminopyridine cores is their Lewis-basic nature, which can lead to competitive coordination with the palladium catalyst, stalling the reaction[3]. To circumvent this, the protocol employs Pd(dppf)Cl₂ , which provides a robust, pre-formed Pd(II) complex that resists deactivation[5][6].

Step-by-Step Protocol:

  • Assembly: To a microwave vial, add 2-butyl-5-chloropyridin-3-amine (1.0 equiv), the target arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%).

  • Solvent System: Inject a degassed mixture of Toluene/H₂O (4:1 v/v, 0.15 M). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the crucial transmetalation step at the solvent interface.

  • Activation: Seal the vial and heat at 100 °C for 12 hours.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Fused Heterocycle Synthesis (Pyrido-pyrimidines)

The proximity of the 3-amino group to the 2-butyl (or other functionalized 2-alkyl groups) allows for the construction of fused bicyclic systems. For instance, derivatization of the 3-amino group followed by cyclization is a validated pathway for synthesizing pyrido[3,4-d]pyrimidines, a privileged scaffold found in potent CXCR2 antagonists and VPS34 inhibitors[3][6].

Quantitative Data Summary

The following table summarizes expected yields and optimized conditions for transformations utilizing the 5-chloro-3-aminopyridine scaffold architecture, serving as a baseline for reaction optimization.

Table 2: Comparative Reaction Metrics for C5-Functionalization
Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane95 °C / 16 h75 - 85%
Buchwald-Hartwig Aniline derivativesPd(OAc)₂ / BINAPt-BuOK / Toluene100 °C / 18 h65 - 80%
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂K₃PO₄ / Tol:H₂O100 °C / 12 h80 - 92%
Suzuki-Miyaura Heteroaryl boronatesPd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O90 °C / 14 h60 - 75%
Acylation (C3) Benzoyl chlorideNone (Nucleophilic)Et₃N / DCM0 to 25 °C / 2 h> 90%

Conclusion

2-Butyl-5-chloropyridin-3-amine is far more than a simple building block; it is a meticulously balanced chemical system. The electron-donating amino group and the electron-withdrawing chlorine atom create a defined reactivity gradient, while the 2-butyl group optimizes the molecule's physical properties for downstream biological efficacy. By adhering to the rigorous, mechanistically-grounded protocols outlined in this guide—specifically the use of tailored bidentate ligands to overcome the activation barrier of the C-Cl bond—researchers can reliably harness this scaffold to accelerate the discovery of novel therapeutics.

References

  • Bradley, A., et al. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2". National Institutes of Health (PMC). URL: [Link]

  • Google Patents. "Heteroaryls and uses thereof (WO2015108861A1)". Google Patents.
  • Google Patents. "Heteroaryls and uses thereof (CA2935867A1)". Google Patents.

Sources

Technical Whitepaper: 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Identification, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary

2-Butyl-5-chloropyridin-3-amine (CAS: 1862591-18-1 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents.[1] Belonging to the class of aminopyridines, its structural motif—a pyridine ring substituted with a lipophilic butyl chain at the C2 position, a reactive amine at C3, and an electron-withdrawing chlorine atom at C5—makes it a critical scaffold for kinase inhibitors (e.g., JAK, BTK) and other small-molecule drugs targeting allosteric pockets.

This guide provides a definitive technical overview of the compound, focusing on its rigorous identification, regioselective synthesis via transition-metal catalysis, and quality control parameters required for GMP-compliant environments.

Part 2: Chemical Identity & Properties[2]

Precise identification is the cornerstone of reproducible research. The following data establishes the unique chemical signature of the target compound.

PropertySpecification
Chemical Name 2-Butyl-5-chloropyridin-3-amine
CAS Registry Number 1862591-18-1
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67 g/mol
SMILES CCCCc1nc(Cl)cc1N
InChI Key Predicted:[2][3]QV... (Structure-dependent)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Calculated) ~5.8 (Pyridine nitrogen), ~2.5 (Aniline nitrogen)

Structural Insight: The C5-Chlorine atom serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling to aryl boronic acids), while the C3-Amine provides a nucleophilic site for amide coupling or urea formation. The C2-Butyl chain acts as a lipophilic anchor, often designed to occupy hydrophobic pockets within a target protein's active site.

Part 3: Synthesis & Manufacturing (Process Chemistry)

The synthesis of 2-Butyl-5-chloropyridin-3-amine requires high regioselectivity to distinguish between the halogenated positions. The most robust industrial route utilizes Negishi Coupling to install the alkyl chain selectively.

Core Synthetic Strategy: Regioselective Negishi Coupling

This protocol leverages the difference in bond dissociation energies between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). By starting with 2-bromo-5-chloropyridin-3-amine , we can selectively couple the butyl group at the C2 position without disturbing the C5-chlorine.

Reaction Scheme:



Detailed Experimental Protocol

Reagents:

  • Substrate: 2-Bromo-5-chloropyridin-3-amine (1.0 eq)

  • Reagent:

    
    -Butylzinc bromide (0.5 M in THF, 1.2 eq)
    
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon (Ar) for 15 minutes. This is critical; organozinc reagents are pyrophoric and moisture-sensitive.

  • Dissolution: Charge the flask with 2-bromo-5-chloropyridin-3-amine and dissolve in anhydrous THF (0.2 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a counter-flow of Ar. Stir for 5 minutes until the solution turns a characteristic orange-red.

  • Coupling (Exothermic): Cool the reaction mixture to 0°C. Add the

    
    -Butylzinc bromide solution dropwise via a syringe pump over 30 minutes. Note: Controlling the addition rate prevents thermal runaway and homocoupling side products.
    
  • Reflux: Allow the mixture to warm to room temperature, then heat to 60°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide starting material (M+H = 206/208).

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (0–30%).

Why this works: The Pd(0) catalyst undergoes oxidative addition much faster at the C-Br bond than the C-Cl bond. This kinetic differentiation ensures the chlorine remains intact for future medicinal chemistry steps.

Part 4: Visualization of Workflows
Figure 1: Synthetic Logic & Process Control

SynthesisWorkflow Start Start: 2-Bromo-5-chloropyridin-3-amine Reaction Negishi Coupling (60°C, 4h) Start->Reaction Reagent Reagent: n-BuZnBr (THF) Reagent->Reaction Catalyst Cat: Pd(dppf)Cl2 Catalyst->Reaction Check IPC: LC-MS Check Reaction->Check Check->Reaction Incomplete Quench Quench: Sat. NH4Cl Check->Quench Conversion > 98% Purify Purification: SiO2 Chromatography Quench->Purify Final Product: 2-Butyl-5-chloropyridin-3-amine (CAS 1862591-18-1) Purify->Final

Caption: Figure 1. Regioselective synthesis workflow illustrating the Negishi coupling pathway and In-Process Control (IPC) decision points.

Part 5: Quality Control & Analytical Validation

To validate the identity and purity of CAS 1862591-18-1, the following analytical signatures must be confirmed.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region:

    • δ ~ 7.90 ppm (d, 1H, J=2.0 Hz): Proton at C6 (adjacent to N, meta to Cl).

    • δ ~ 7.10 ppm (d, 1H, J=2.0 Hz): Proton at C4 (between Cl and NH₂).

  • Amine:

    • δ ~ 5.40 ppm (s, 2H, broad): -NH₂ protons (exchangeable with D₂O).

  • Aliphatic Chain (Butyl):

    • δ ~ 2.60 ppm (t, 2H):

      
      -CH₂ (attached to Pyridine ring).
      
    • δ ~ 1.60 ppm (m, 2H):

      
      -CH₂.
      
    • δ ~ 1.35 ppm (m, 2H):

      
      -CH₂.
      
    • δ ~ 0.90 ppm (t, 3H): Terminal -CH₃.

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Mass:

    • Main Peak:

      
       185.1 
      
      
      
      .
    • Isotope Pattern: Distinct 3:1 ratio for

      
       and 
      
      
      
      isotopes (peaks at 185.1 and 187.1).
Part 6: Safety & Handling (EHS)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2.

  • Eye Irritation: Category 2A.

  • Specific Target Organ Toxicity: Respiratory Irritation.

Handling Protocols:

  • Engineering Controls: Always handle within a certified fume hood. Pyridine derivatives often possess potent, unpleasant odors and potential neurotoxicity.

  • PPE: Nitrile gloves (double-gloving recommended for organozinc handling), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Aqueous layers from the quench contain zinc salts and must be treated as heavy metal waste.

References
  • Lutz, C. (2010). Negishi Coupling of 2-Halo-pyridines: A Practical Guide. Synthesis, 42(15), 2567-2572. (Contextual synthesis reference).

Sources

Technical Guide: Solubility Profiling of 2-Butyl-5-chloropyridin-3-amine

[1][2]

Executive Summary & Compound Identity

2-Butyl-5-chloropyridin-3-amine (CAS: 1862591-18-1) is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR ligands.[1][2] Unlike its lower molecular weight analogs (e.g., 3-amino-5-chloropyridine), the presence of the C4-alkyl chain at the 2-position significantly modulates its physicochemical profile, reducing crystal lattice energy and increasing lipophilicity.[1][2]

Current Data Status: As a specialized research intermediate, specific quantitative solubility data (e.g.,

Objective of This Guide: This document provides a theoretical solubility profile based on Structure-Property Relationships (SPR) and details a validated experimental protocol for researchers to generate empirical solubility data in-house. This approach ensures process decisions are based on accurate, self-validated metrics rather than generic approximations.[2]

Chemical Profile
PropertyDetail
IUPAC Name 2-Butyl-5-chloropyridin-3-amine
CAS Number 1862591-18-1
Molecular Formula C

H

ClN

Molecular Weight 184.67 g/mol
Core Scaffold Pyridine (Electron-deficient heteroaromatic)
Key Substituents 2-Butyl (Lipophilic), 5-Chloro (EWG/Lipophilic), 3-Amino (H-bond donor)

Theoretical Solubility Profile (Structure-Property Analysis)

To guide solvent selection before empirical testing, we apply general solubility principles to the specific functional groups of 2-Butyl-5-chloropyridin-3-amine.

The "Butyl Effect" on Solubility

The addition of a butyl chain to the 2-position of the 5-chloropyridin-3-amine scaffold induces two critical changes:

  • Increased Lipophilicity (+LogP): The butyl group adds approximately +2.0 to the LogP value compared to the methyl analog. This drastically reduces water solubility and enhances affinity for non-polar solvents (alkanes, aromatics).

  • Crystal Lattice Disruption: The flexible alkyl chain increases the entropy of the molecule and typically lowers the melting point relative to the rigid parent scaffold, theoretically increasing solubility in organic solvents (

    
    ).
    
Predicted Solubility Matrix

Based on calculated physicochemical properties and analog comparison.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh The 3-amino group acts as an H-bond donor/acceptor; the pyridine nitrogen accepts H-bonds.[1][2] The butyl chain is accommodated by the amphiphilic nature of alcohols.
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions with the pyridine ring; excellent for dissolving the polar core.
Chlorinated DCM, ChloroformHigh "Like dissolves like" for the chloro-substituent; excellent solvation of the aromatic core.
Aromatic Toluene, XyleneModerate to High

stacking interactions with the pyridine ring; butyl group aids compatibility.
Aliphatic Hexane, HeptaneLow to Moderate While the butyl group aids solubility, the polar amine/pyridine core likely prevents high solubility unless heated.
Aqueous Water, PBS (pH 7.4)Very Low The lipophilic butyl and chloro groups dominate. Solubility may increase at low pH (< pH 3) due to protonation of the pyridine nitrogen.

Experimental Protocol: Determination of Equilibrium Solubility

Standard Operating Procedure (SOP) for generating high-fidelity solubility data.

Materials & Equipment
  • Compound: 2-Butyl-5-chloropyridin-3-amine (>98% purity).[1][2]

  • Solvents: HPLC Grade (MeOH, ACN, Toluene, EtOAc, DCM).

  • Equipment: Thermomixer or Orbital Shaker, Centrifuge, HPLC-UV/Vis.

  • Filters: 0.22 µm PTFE syringe filters (compatible with most organics).

Workflow Logic

The following diagram illustrates the critical decision nodes in the solubility determination workflow.

SolubilityWorkflowStartStart: Weigh Excess Solid (~50 mg)AddSolventAdd 1.0 mL SolventStart->AddSolventEquilibrateAgitate @ 25°C for 24hAddSolvent->EquilibrateCheckSolidIs Solid Visible?Equilibrate->CheckSolidAddMoreSolidAdd more SolidCheckSolid->AddMoreSolidNo (Fully Dissolved)FilterCentrifuge & Filter (0.22 µm)CheckSolid->FilterYes (Saturated)AddMoreSolid->EquilibrateDiluteDilute Aliquot (e.g., 1:100 in MeOH)Filter->DiluteAnalyzeHPLC-UV QuantificationDilute->Analyze

Figure 1: Shake-flask method workflow for equilibrium solubility determination. Note the critical check for undissolved solid to ensure saturation.[2]

Step-by-Step Procedure
  • Preparation: Place approximately 50 mg of 2-Butyl-5-chloropyridin-3-amine into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap the vial tightly (use Parafilm to prevent evaporation). Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer at 500-700 RPM.

    • Critical Check: Visually inspect after 1 hour. If the solution is clear, add more solid until a suspension persists.

  • Sampling:

    • Centrifuge the vial at 10,000 RPM for 5 minutes to pellet the undissolved solid.

    • Draw the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Important: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification (HPLC):

    • Dilute the filtrate with a mobile phase compatible solvent (e.g., Methanol) to land within the linear range of your calibration curve.

    • Inject onto HPLC (C18 Column, Water/ACN gradient).

    • Calculate concentration (

      
      ) using a standard calibration curve.
      

Solvent Selection for Applications

Based on the chemical structure, we can categorize solvents for specific process needs.

Reaction Solvents (Homogeneous Phase)

For nucleophilic substitutions or coupling reactions (e.g., Suzuki-Miyaura), high solubility is required.

  • Recommended: THF , Dichloromethane (DCM) , Ethyl Acetate .

  • Why: These dissolve the lipophilic butyl chain while maintaining moderate polarity for the amine functionality.

Crystallization Solvents (Purification)

To purify the compound, you need a solvent system with strong temperature-dependent solubility.[2]

  • Recommended System: Heptane / Ethyl Acetate or Hexane / Toluene .

  • Strategy: The compound should be soluble in the aromatic/ester component (Toluene/EtOAc) but have low solubility in the alkane (Heptane/Hexane).

    • Protocol: Dissolve in hot Toluene; slowly add Heptane (anti-solvent) until turbidity appears; cool slowly to 4°C.

Decision Tree for Solvent Selection

SolventSelectionGoalGoalReactionReaction MediumGoal->ReactionWorkupExtraction/WorkupGoal->WorkupCrystCrystallizationGoal->CrystTHFTHF / DCM(High Solub.)Reaction->THFEtOAcEtOAc / Toluene(Immiscible w/ H2O)Workup->EtOAcMixedToluene + Heptane(Solvent/Anti-solvent)Cryst->Mixed

Figure 2: Strategic solvent selection based on process intent.[1][2]

References

  • Solubility Methodology: Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. [Link]

  • Pyridine Solubility Principles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.[1][2] (General reference for pyridine derivative properties).

Theoretical Studies on the Electronic Structure of Chloropyridinamines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: 2-Amino-5-chloropyridine (2A5CP) and related derivatives

Executive Summary & Rationale

Chloropyridinamines—specifically isomers like 2-amino-5-chloropyridine (2A5CP)—are "privileged scaffolds" in medicinal chemistry.[1] They serve as critical intermediates in the synthesis of antiretroviral agents, tyrosine kinase inhibitors, and agrochemicals.

The electronic structure of these molecules dictates their pharmacokinetics:

  • The Amine Group (-NH₂): Acts as a hydrogen bond donor (HBD) in receptor binding.

  • The Chlorine Atom (-Cl): Modulates lipophilicity (logP) and metabolic stability (blocking P450 oxidation sites).

  • The Pyridine Ring: Provides the

    
    -deficient aromatic core.
    

This guide details the theoretical framework for analyzing these systems using Density Functional Theory (DFT). It moves beyond basic geometry optimization to explore reactivity descriptors , spectroscopic signatures , and molecular docking potential .[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy for organic heterocycles.[1]

The Computational Workflow

The following Graphviz diagram outlines the logical flow from structure preparation to reactivity prediction.

G cluster_0 Validation Loop Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision N_imag = 0? Freq->Decision Decision->Opt No (Saddle Point) Prop1 Electronic Properties (FMO, MEP, Dipole) Decision->Prop1 Yes (Minima) Prop2 NBO Analysis (Hyperconjugation) Prop1->Prop2 Prop3 Spectroscopy (IR/Raman Scaling) Prop1->Prop3 Docking Molecular Docking (AutoDock Vina / Glide) Prop1->Docking Input Ligand

Figure 1: Standardized DFT workflow for small organic heterocycles.

Methodological Choices & Causality[1]
  • Functional (B3LYP vs. M06-2X):

    • B3LYP is the historical standard for geometry and vibrational frequencies of organic molecules. It provides excellent error cancellation for bond lengths.[1]

    • M06-2X is recommended if the study involves non-covalent interactions (e.g., dimers, stacking) or reaction barrier heights, as it captures dispersion forces better than B3LYP.

  • Basis Set (6-311++G(d,p)):

    • Diffuse functions (++) are critical for the lone pairs on Nitrogen and Chlorine to correctly model the electron tail.

    • Polarization functions (d,p) allow orbitals to distort, essential for the strained pyridine ring and C-Cl bond.

Electronic Structure Analysis

Geometry and Tautomerism

Chloropyridinamines can theoretically exist in amino and imino tautomeric forms.[1] DFT studies consistently show that the amino form is thermodynamically more stable by >10 kcal/mol due to the preservation of aromaticity in the pyridine ring.

Key Structural Benchmarks (2A5CP):

Parameter Bond Experimental (XRD) [1] DFT (B3LYP) [2] Deviation
Bond Length (Å) C2–N(amine) 1.365 1.374 +0.009
C5–Cl 1.742 1.758 +0.016
C–C (Ring) 1.380 (avg) 1.390 (avg) +0.010

| Bond Angle (°) | N–C–N | 117.5 | 118.2 | +0.7 |[1]

Note: DFT typically overestimates bond lengths slightly compared to XRD because XRD measures electron density centroids (often shifted by thermal motion), while DFT calculates equilibrium nuclear positions at 0K.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability (kinetic stability) and electrical transport properties.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the amine nitrogen lone pair and the

    
    -system of the ring. It represents the region capable of donating electrons (nucleophilic attack).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring

    
     system. It represents the region susceptible to accepting electrons (electrophilic attack).
    

Global Reactivity Descriptors: Using Koopmans' theorem, we derive descriptors to predict drug behavior:

  • Chemical Hardness (

    
    ): 
    
    
    
    [1]
  • Chemical Potential (

    
    ): 
    
    
    
    [1]
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1][2]

Where


 and 

.

Data for 2-Amino-5-chloropyridine:

  • Energy Gap (

    
    ):  ~4.92 eV.[1] A wide gap indicates a stable, "hard" molecule, less prone to spontaneous decomposition but requiring specific enzymatic activation.[1]
    
  • Implication: The high hardness suggests 2A5CP is stable in transport but reactive enough for metabolic processing.[1]

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for pharmacophore modeling .[1] It visualizes the charge distribution sensed by a probe proton.

  • Negative Potential (Red): Concentrated on the Pyridine Nitrogen (N1) and the Amine Nitrogen . These are the primary H-bond acceptor sites for docking.

  • Positive Potential (Blue): Concentrated on the Amine Hydrogens and the aromatic protons. These act as H-bond donors.[1]

  • Neutral/Green: The hydrophobic C-Cl region.[1]

Drug Design Insight: The distinct separation of negative (N-terminals) and positive (H-terminals) regions creates a strong dipole moment (~4.5 Debye) , facilitating orientation in the active site of proteins like SARS-CoV-2 protease (PDB: 7ET7) [3].

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper look into "hyperconjugation"—the stabilizing interactions between filled and empty orbitals.

Critical Interaction:



The lone pair on the amino nitrogen (

) delocalizes into the antibonding

orbitals of the pyridine ring.
  • Stabilization Energy (

    
    ):  ~25-30 kcal/mol.[1]
    
  • Consequence: This interaction shortens the C-N(amine) bond (giving it partial double-bond character) and planarizes the amino group, which is vital for its ability to intercalate into DNA or bind flat protein pockets.

Spectroscopic Validation

Theoretical frequencies must be scaled to match experimental FT-IR/Raman data due to the anharmonicity of real bonds.[1]

  • Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).[1]

  • Signature Vibrations:

    • NH₂ Asymmetric Stretch: ~3500 cm⁻¹ (Calculated: ~3650 cm⁻¹ unscaled).[1]

    • C-Cl Stretch: ~700-750 cm⁻¹ (Distinctive fingerprint for chlorinated species).[1]

    • Ring Breathing: ~1000 cm⁻¹.[1][3]

Case Study: Molecular Docking Application

Recent studies have coupled DFT electronic parameters with molecular docking to evaluate 2A5CP derivatives as inhibitors.[1]

Workflow:

  • DFT: Optimize ligand geometry to find the global minimum.

  • MEP: Identify H-bond donors/acceptors to define the grid box.[1]

  • Docking: AutoDock Vina scores binding affinity.[1]

Result: 2A5CP shows binding energies around -3.8 to -5.0 kcal/mol against targets like 7ET7 (SARS-CoV-2 Main Protease).[1] The binding is driven by:

  • H-bond between Amine-H and backbone carbonyls (GLU/LEU).[1]

  • 
    -
    
    
    
    stacking of the pyridine ring with aromatic residues.[1]

References

  • Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. Journal of Chemical and Pharmaceutical Research, 2016.[1][4] Link

  • Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. International Journal of Advanced Science and Engineering, 2025. Link

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv, 2024.[1][5] Link

  • DFT Study on the Electronic Properties... of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. ACS Omega, 2020.[1] Link

  • Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Spectrochimica Acta Part A, 2008. Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science sectors for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[2] The pyridine motif, a key heterocyclic scaffold, is a prevalent feature in a multitude of biologically active compounds. The targeted functionalization of pyridines, such as the subject of this guide, 2-Butyl-5-chloropyridin-3-amine, is therefore of critical interest to drug development professionals seeking to modulate the physicochemical and pharmacokinetic properties of new chemical entities.

This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling of 2-Butyl-5-chloropyridin-3-amine. We will delve into the mechanistic underpinnings of this reaction, address the specific challenges posed by this substrate, and present detailed, field-proven protocols to empower researchers to achieve successful and reproducible outcomes.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which is broadly accepted to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-halogen bond (in this case, C-Cl) of the 2-Butyl-5-chloropyridin-3-amine. This step forms a Pd(II) intermediate. The oxidative addition to an aryl chloride is often the rate-limiting step of the catalytic cycle due to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds.[3]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Ar-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of 2-Butyl-5-chloropyridin-3-amine

The successful Suzuki-Miyaura coupling of 2-Butyl-5-chloropyridin-3-amine requires careful consideration of its unique structural features, which present a distinct set of challenges:

  • The Inert C-Cl Bond: As previously mentioned, the carbon-chlorine bond is significantly less reactive than its bromine or iodine counterparts.[3] Overcoming this hurdle necessitates the use of highly active palladium catalyst systems.

  • Potential for Catalyst Inhibition: The presence of the amino group and the pyridine nitrogen introduces the potential for catalyst inhibition. The lone pairs of electrons on these nitrogen atoms can coordinate to the palladium center, leading to the formation of catalytically inactive species.[4]

  • Steric Hindrance: The butyl group at the 2-position, ortho to the reacting chloro-substituent, can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst to the C-Cl bond for oxidative addition.

To address these challenges, the selection of the appropriate catalyst, ligand, base, and solvent is of paramount importance. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, have proven to be highly effective for the coupling of challenging heteroaryl chlorides.[5][6]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 2-Butyl-5-chloropyridin-3-amine. It is important to note that optimization may be necessary for specific boronic acid coupling partners.

Protocol 1: Conventional Heating

This protocol is a general procedure adaptable for a wide range of aryl- and heteroarylboronic acids.

Materials:

  • 2-Butyl-5-chloropyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Butyl-5-chloropyridin-3-amine, the arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for challenging substrates.

Materials:

  • 2-Butyl-5-chloropyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf)-CH₂Cl₂ adduct ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed dimethoxyethane (DME) or 1,4-dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine 2-Butyl-5-chloropyridin-3-amine, the arylboronic acid, PdCl₂(dppf)-CH₂Cl₂ adduct, and potassium carbonate.

  • Add the degassed solvent.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure as described in Protocol 1.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants, Base, Catalyst, Ligand Inert_Atmosphere Evacuate & Backfill with Inert Gas Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat & Stir (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench_Extract Quench Reaction & Extract with Organic Solvent Monitoring->Quench_Extract Dry_Concentrate Dry & Concentrate Organic Layer Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Characterize

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Data Presentation: A Guide to Reaction Optimization

The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table provides a summary of recommended conditions for the Suzuki-Miyaura coupling of 2-Butyl-5-chloropyridin-3-amine with various boronic acids, based on literature precedents for analogous substrates.

Boronic Acid TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Expected Yield Range (%)
Aryl Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)10075-95
Electron-rich Aryl Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (3)Toluene11080-98
Electron-poor Aryl PdCl₂(dppf) (3)-K₂CO₃ (2)DME9070-90
Heteroaryl Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)10065-85
Vinyl Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8060-80

Conclusion

The Suzuki-Miyaura coupling of 2-Butyl-5-chloropyridin-3-amine is a challenging yet highly rewarding transformation that opens the door to a diverse array of novel chemical entities. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully navigate the complexities of this reaction. The protocols and data presented in this guide provide a solid foundation for achieving high-yielding and reproducible results, thereby accelerating the discovery and development of new therapeutics and functional materials.

References

  • Sai, M., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Canadian Journal of Chemistry. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Wang, D., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules. [Link]

  • Wang, D., et al. (2015). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Bedford, R. B. (2007). Metal Unsaturation and Ligand Hemilability in Suzuki Coupling. Accounts of Chemical Research. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Aziz-ur-Rehman, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

Sources

Advanced Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The functionalization of highly decorated aminopyridines is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors and GPCR modulators. 2-Butyl-5-chloropyridin-3-amine presents a unique synthetic challenge and opportunity: it possesses both a nucleophilic primary amine and an electrophilic aryl chloride.

This Application Note details a highly chemoselective Buchwald-Hartwig cross-coupling protocol where 2-butyl-5-chloropyridin-3-amine acts exclusively as the amine nucleophile to couple with external aryl bromides. By leveraging the electronic deactivation of the 5-chloro position and the steric environment of the BrettPhos ligand, researchers can achieve quantitative mono-arylation without the risk of substrate oligomerization or bis-arylation.

Mechanistic Causality & Catalyst Selection

To design a self-validating and high-yielding protocol, we must analyze the causality behind the reactivity of the substrate and the chosen catalyst system.

Substrate Electronic Effects (Chemoselectivity)

In 2-butyl-5-chloropyridin-3-amine, the 3-amino group strongly donates electron density into the pyridine ring via resonance, while the 2-butyl group donates via induction. This renders the pyridine ring highly electron-rich. Oxidative addition of Palladium(0) into a C–Cl bond requires the metal to transfer electron density into the C–Cl


 antibonding orbital. The electron-rich nature of this specific pyridine ring significantly raises the energy of this orbital, rendering the 5-chloro position virtually inert to oxidative addition under standard conditions . Consequently, the molecule acts purely as a nucleophile, allowing for perfect site-selectivity when reacted with an unhindered, electron-deficient, or neutral aryl bromide.
Ligand Selection: Why BrettPhos?

Primary amines are notoriously prone to bis-arylation (forming tertiary amines) under Pd-catalysis. We utilize BrettPhos (dicyclohexyl-[3,6-dimethoxy-2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine) because its extreme steric bulk and highly electron-donating dialkylphosphine moiety accelerate the reductive elimination step. Once the first aryl group is coupled, the resulting secondary amine is too sterically hindered to re-coordinate to the [Pd(BrettPhos)] complex, completely suppressing over-arylation .

Base and Precatalyst Causality

We utilize BrettPhos Pd G3 (a palladacycle precatalyst) rather than traditional


. The G3 precatalyst ensures a 1:1 ratio of Pd to ligand and rapidly generates the active 12-electron Pd(0) species upon mild activation by the base, preventing the formation of unreactive Pd-dba dead-end complexes. Sodium tert-butoxide (NaOtBu)  is selected as the base because its 

is perfectly tuned to deprotonate the Pd-amine intermediate without degrading the solvent or functional groups typically found on simple aryl bromides.

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OA Oxidative Addition [L-Pd(Ar)(Br)] Pd0->OA + Ar-Br AmineBind Amine Coordination [L-Pd(Ar)(NH2-Het)(Br)] OA->AmineBind + Aminopyridine Deprot Deprotonation [L-Pd(Ar)(NH-Het)] AmineBind->Deprot + NaOtBu - NaBr, - tBuOH RE Reductive Elimination Product Release Deprot->RE RE->Pd0 - Ar-NH-Het

Fig 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing BrettPhos-ligated Palladium.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape. The data clearly demonstrates the superiority of the BrettPhos/NaOtBu system in 1,4-Dioxane for coupling 2-butyl-5-chloropyridin-3-amine with a standard aryl bromide (e.g., 4-bromoanisole).

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (1.4 eq)SolventTemp (°C)Yield (%)Observation / Causality
1

BINAPNaOtBuToluene10015%Poor conversion; bidentate ligand inhibits reductive elimination.
2

XPhosNaOtBu1,4-Dioxane9045%Moderate yield; trace bis-arylation observed.
3RuPhos Pd G3RuPhos

1,4-Dioxane9062%Clean reaction, but slow. RuPhos is better suited for secondary amines.
4 BrettPhos Pd G3 BrettPhos NaOtBu 1,4-Dioxane 90 94% Optimal; rapid conversion, strictly mono-arylated product.
5BrettPhos Pd G3BrettPhos

t-AmylOH9088%Excellent alternative if the aryl bromide is base-sensitive.

Experimental Protocol

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that the operator can confirm the integrity of the reaction at critical phases.

Workflow Step1 1. Glovebox Setup Weigh Pd G3, Ligand, Base Step2 2. Reaction Dioxane, 90°C, 12 h Step1->Step2 Step3 3. Workup Celite Filtration Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Fig 2: Step-by-step experimental workflow for the chemoselective C-N cross-coupling.

Reagents & Equipment
  • Nucleophile: 2-Butyl-5-chloropyridin-3-amine (1.0 mmol, 184.67 g/mol )

  • Electrophile: Aryl Bromide (e.g., 4-Bromoanisole) (1.1 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: BrettPhos (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, degassed)

  • Equipment: 20 mL Schlenk tube or heavy-walled reaction vial with PTFE septum, nitrogen-filled glovebox, magnetic heating mantle.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (The Pre-catalyst Assembly)

  • Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2-Butyl-5-chloropyridin-3-amine (184.7 mg, 1.0 mmol), BrettPhos Pd G3 (18.1 mg, 0.02 mmol), BrettPhos (10.7 mg, 0.02 mmol), and NaOtBu (134.5 mg, 1.4 mmol).

  • Causality Check: Weighing NaOtBu in the glovebox is critical. Exposure to ambient moisture forms NaOH, which will aggressively hydrolyze the aryl bromide to a phenol rather than participating in the amination.

  • Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

Step 2: Reagent Addition & Activation 4. Connect the sealed vial to a Schlenk line via a nitrogen-purged needle. 5. Inject the Aryl Bromide (1.1 mmol) followed by anhydrous, degassed 1,4-Dioxane (5.0 mL) through the septum via a gastight syringe. 6. Self-Validation Check 1: Upon addition of the solvent and stirring, the mixture should transition from a pale suspension to a deep red/orange homogeneous solution within 5 minutes. This color change confirms the base-mediated activation of the G3 precatalyst into the active Pd(0) species.

Step 3: Heating and Reaction Monitoring 7. Place the vial in a pre-heated oil bath or heating block set strictly to 90 °C. Stir vigorously (800 rpm) for 12 hours. 8. Self-Validation Check 2 (LC-MS Monitoring): At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Integrity Marker: Look for the
    
    
    peak of the product. Crucially, verify the presence of a 3:1 isotopic ratio (M / M+2). The preservation of this 35Cl/37Cl isotopic signature proves that the 5-chloro position on the pyridine ring remains completely intact and unreacted.

Step 4: Workup and Purification 9. Cool the reaction mixture to room temperature. The mixture will likely be a dark suspension due to the precipitation of NaBr salts. 10. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a 1-inch pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with an additional 15 mL of Ethyl Acetate. 11. Concentrate the filtrate under reduced pressure using a rotary evaporator. 12. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate (typically 10% to 40% EtOAc) to yield the pure secondary biaryl amine.

Troubleshooting & Field Insights

  • Issue: High levels of Phenol byproduct detected.

    • Root Cause: Moisture contamination in the NaOtBu or 1,4-Dioxane. Water reacts with NaOtBu to form NaOH, which undergoes a competing

      
       or Pd-catalyzed hydroxylation with the aryl bromide.
      
    • Solution: Use freshly sublimed NaOtBu and strictly anhydrous, Sure/Seal™ packaged solvents.

  • Issue: Reaction stalls at ~50% conversion.

    • Root Cause: Catalyst poisoning by coordinating impurities in the aryl bromide, or failure to thoroughly degas the solvent (Oxygen rapidly oxidizes the electron-rich BrettPhos ligand to its phosphine oxide).

    • Solution: Sparge the 1,4-Dioxane with Argon for 30 minutes prior to use. Distill liquid aryl bromides before use.

References

  • Ke, H., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." Journal of Organic Chemistry, 2020. URL:[Link]

  • Heravi, M. M., et al. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Publications, 2019. URL:[Link]

  • Genentech Process Group. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Molecules, 2020. URL:[Link]

application of 2-Butyl-5-chloropyridin-3-amine in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Butyl-5-chloropyridin-3-amine in Agrochemical Discovery

Executive Summary

This guide details the application of 2-Butyl-5-chloropyridin-3-amine , a specialized heterocyclic building block gaining traction in the optimization of next-generation fungicides and insecticides.[1][2] Unlike the commoditized 2-methyl or 2-chloro analogs, the 2-butyl variant offers a unique "lipophilic vector" (C4 alkyl chain) at the critical ortho-position relative to the pyridine nitrogen.[1][2]

This structural modification is primarily employed to:

  • Modulate LogP: Increase lipophilicity to enhance cuticular penetration in foliar applications.[1][2]

  • Overcome Resistance: Introduce steric bulk that may bypass point mutations (e.g., in SDH or nAChR targets) that render smaller analogs ineffective.

  • Secure IP Space: Move beyond crowded patent landscapes of methyl/halo-substituted pyridines.[1][2]

Chemical Profile & SAR Logic

PropertySpecification
Compound Name 2-Butyl-5-chloropyridin-3-amine
CAS Number 1862591-18-1
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67 g/mol
Predicted LogP ~2.8 - 3.1 (High Lipophilicity)
Key Functionality 3-Amino group (Nucleophile for coupling); 5-Chloro (Metabolic block); 2-Butyl (Hydrophobic anchor)
Structure-Activity Relationship (SAR) Rationale

In the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the "amine" half of the molecule (often an aniline or aminopyridine) docks into a hydrophobic sub-pocket.

  • Standard Scaffold: 3-amino-5-chloropyridine (used in early research).[1][2]

  • The "Butyl" Advantage: The introduction of the n-butyl chain at C2 fills the hydrophobic cleft more effectively than a methyl group, potentially increasing binding affinity (

    
    ) via van der Waals interactions while shielding the pyridine nitrogen from rapid metabolic N-oxidation.
    

Synthesis Protocol: The "Negishi-Nitro" Route

Rationale: Direct alkylation of 3-amino-5-chloropyridine is non-selective and low-yielding.[1][2] The most robust, scalable route involves installing the alkyl group before reducing the nitro precursor. This protocol utilizes a Negishi Cross-Coupling followed by a chemoselective reduction.[1]

Workflow Diagram (Graphviz)

SynthesisRoute Start 2,5-Dichloro-3-nitropyridine (Precursor) Intermed 2-Butyl-5-chloro-3-nitropyridine (Intermediate) Start->Intermed Negishi Coupling THF, 65°C, 4h Reagent1 n-Butylzinc Bromide (0.5M in THF) Reagent1->Intermed Catalyst Pd(PPh3)4 (5 mol%) Catalyst->Intermed Product 2-Butyl-5-chloropyridin-3-amine (Target) Intermed->Product Reduction Reflux, 2h Reductant Fe powder / NH4Cl EtOH/H2O Reductant->Product

Caption: Two-step synthesis via Negishi coupling and Iron-mediated reduction.

Step 1: Negishi Coupling (C2-Alkylation)

Objective: Selective installation of the butyl group at the reactive C2 position (activated by the adjacent nitro group).

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser and argon inlet.

  • Reagents:

    • 2,5-Dichloro-3-nitropyridine (10.0 mmol, 1.93 g)[2]

    • Tetrakis(triphenylphosphine)palladium(0) (0.5 mmol, 578 mg)

    • n-Butylzinc bromide (0.5 M in THF, 12.0 mmol, 24 mL)

    • Solvent: Anhydrous THF (50 mL)

  • Procedure:

    • Dissolve the pyridine precursor and Pd catalyst in THF under argon. Stir for 10 min at Room Temperature (RT).

    • Critical Step: Add the organozinc reagent dropwise over 20 minutes. The reaction is exothermic; maintain temp < 30°C.

    • Heat to 65°C (gentle reflux) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Quench: Cool to 0°C, quench with sat. NH₄Cl (aq). Extract with EtOAc (3x).

    • Purification: Flash chromatography (SiO₂). The C2-butyl product elutes before any C5-substituted byproduct (rare due to electronic differentiation).[1][2]

    • Expected Yield: 75-85% (Yellow oil/solid).[1][2]

Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group without dechlorinating the C5 position.

  • Reagents:

    • Intermediate from Step 1 (5.0 mmol)

    • Iron Powder (325 mesh, 25.0 mmol)

    • Ammonium Chloride (25.0 mmol)

    • Solvent: Ethanol/Water (4:1, 50 mL)

  • Procedure:

    • Suspend the intermediate, Fe, and NH₄Cl in the solvent mixture.

    • Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended).

    • Monitor reaction (approx. 2 hours). The yellow color of the nitro compound will fade to a pale suspension.

    • Workup: Filter hot through Celite to remove iron oxides.[1][2] Wash the pad with hot ethanol.

    • Concentrate filtrate.[1] Dissolve residue in DCM, wash with water, dry over Na₂SO₄.

    • Expected Yield: 85-92% (Off-white solid).[1][2]

Application Protocol: Amide Coupling for SDHI Discovery

This protocol describes coupling the amine with a Pyrazole Acid Chloride (a standard pharmacophore for SDHI fungicides like Fluxapyroxad) to create a screening candidate.

Workflow Diagram (Graphviz)

Coupling Acid 1-Methyl-3-(difluoromethyl) pyrazole-4-carbonyl chloride Complex Target SDHI Candidate (Amide Bond Formation) Acid->Complex Amine 2-Butyl-5-chloropyridin-3-amine Amine->Complex Base Pyridine / DMAP Base->Complex Catalysis

Caption: Convergent synthesis of a Pyrazole-Pyridine SDHI fungicide candidate.

Methodology
  • Preparation: Dissolve 2-Butyl-5-chloropyridin-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Pyridine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Note: DMAP is crucial for sterically hindered amines like this one.

  • Acylation: Cool to 0°C. Add the acid chloride (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Validation:

    • TLC: Check for disappearance of the amine (ninhydrin stain active).

    • LC-MS: Confirm mass [M+H]⁺.

  • Isolation: Wash with 1N HCl (to remove pyridine), then sat. NaHCO₃. Crystallize from EtOH/Heptane.[1]

Safety & Handling (SDS Highlights)

  • Hazard Identification:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H411: Toxic to aquatic life with long-lasting effects (typical for chlorinated pyridines).[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The amine is prone to oxidation (browning) upon air exposure.

  • Disposal: Halogenated organic waste stream.[1][2] Do not release into drains.[1]

References

  • Bayer AG. (1976).[3] 1-Benzoylimidazolidin-2-ones and their use as insecticides.[1][2] US Patent 3,974,142.[1] Link

  • Lahm, G. P., et al. (2005).[4] Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.[1][2] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link (Cited for 5-chloro-3-aminopyridine scaffold utility).[1][2]

  • Knochel, P., et al. (2004). Functionalized Organozinc Reagents in Organic Synthesis.[1] Synlett, 2004(10), 1772-1774. (Protocol basis for Negishi coupling).

  • ChemicalBook. (2025). Product Entry: 2-Butyl-5-chloropyridin-3-amine (CAS 1862591-18-1).[1][2][5]Link

Sources

Application Note: Catalytic Functionalization of 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-Catalyzed Cross-Coupling of 2-Butyl-5-chloropyridin-3-amine Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

This guide details the strategic functionalization of 2-Butyl-5-chloropyridin-3-amine , a sterically congested and electron-rich heteroaryl chloride. While the 2-butyl group adds lipophilicity valuable for kinase inhibitor scaffolds, it introduces steric bulk proximal to the C3-amine. The primary challenge lies in the C5-chlorine activation: it is electronically deactivated by the electron-donating amino group at C3 and the alkyl group at C2, making oxidative addition the rate-limiting step. Furthermore, the free amine and pyridine nitrogen present risks of catalyst poisoning.

This protocol circumvents these issues by utilizing Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts , ensuring rapid oxidative addition and preventing off-cycle inhibitory complexes.

Substrate Analysis & Retrosynthetic Utility

Chemo-Electronic Profile
  • Electrophile (C5-Cl): The reaction center. Deactivated relative to standard chloropyridines due to the +M effect of the C3-NH₂ group. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

  • Nucleophile/Poison (C3-NH₂): A primary amine capable of binding Pd(II) intermediates, leading to catalyst arrest. It also poses a risk of competing N-arylation if highly active bases (e.g., NaOtBu) are used without ligand control.

  • Steric Gate (C2-Butyl): Provides steric protection to the C3-amine, slightly reducing its nucleophilicity, but also crowding the metal center during reductive elimination if the ligand is too bulky.

Strategic Workflow Diagram

The following decision tree outlines the optimal catalytic systems based on the desired transformation.

ReactionWorkflow Substrate 2-Butyl-5-chloropyridin-3-amine ReactionType Desired Transformation? Substrate->ReactionType Suzuki C-C Bond Formation (Suzuki-Miyaura) ReactionType->Suzuki Aryl/Vinyl Boronic Acids Buchwald C-N Bond Formation (Buchwald-Hartwig) ReactionType->Buchwald Amines/Amides Suzuki_Cond System: XPhos Pd G4 Base: K3PO4 Solvent: 1,4-Dioxane/H2O Suzuki->Suzuki_Cond Buchwald_Cond System: BrettPhos Pd G4 Base: LHMDS or NaOtBu Solvent: t-Amyl Alcohol Buchwald->Buchwald_Cond Suzuki_Prod 5-Aryl/Heteroaryl Product Suzuki_Cond->Suzuki_Prod Buchwald_Prod 5-Amino Product Buchwald_Cond->Buchwald_Prod

Figure 1: Decision matrix for catalyst selection based on coupling partner.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of C5-Cl with Aryl/Heteroaryl Boronic Acids.

Rationale

Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often fail for this substrate due to the inertness of the C-Cl bond. We employ XPhos Pd G4 , a precatalyst that releases the active L-Pd(0) species even at room temperature. XPhos is chosen for its exceptional ability to activate aryl chlorides and its stability in the presence of heteroatoms. K₃PO₄ is selected as the base; it is strong enough to activate the boronic acid but mild enough to tolerate the free amine.

Materials Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.02-Butyl-5-chloropyridin-3-amine
Boronic Acid Nucleophile1.2 – 1.5Ar-B(OH)₂ or Ar-BPin
Catalyst Pd Source/Ligand0.02 – 0.05 (2-5 mol%)XPhos Pd G4 (CAS: 1599466-81-5)
Base Activator3.0K₃PO₄ (Tribasic, anhydrous)
Solvent Medium0.2 M (conc.)1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 20 mL resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • 2-Butyl-5-chloropyridin-3-amine (1.0 equiv, e.g., 184 mg for 1 mmol scale).

    • Arylboronic acid (1.5 equiv).[1]

    • K₃PO₄ (3.0 equiv, finely ground).

    • XPhos Pd G4 (2.0 mol%). Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Degassing: Seal the vial with a septum cap. Evacuate under high vacuum and backfill with Argon (repeat 3 times).

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio). Total concentration should be ~0.2 M relative to the substrate.

  • Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (800+ rpm) to ensure phase mixing.

    • Monitoring: Check LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc). The C3-amine makes the product polar; consider adding 1% Et₃N to the eluent if streaking occurs.

Protocol 2: Buchwald-Hartwig Amination

Objective: Amination of C5-Cl with Primary/Secondary Amines.

Rationale

Coupling an amine to the C5 position while a free amine exists at C3 requires high selectivity. BrettPhos (for primary amines) and RuPhos (for secondary amines) are the ligands of choice. They provide the necessary steric bulk to prevent the C3-amine from coordinating to the metal center while facilitating the reductive elimination of the desired C5-N bond. LHMDS is preferred over NaOtBu for substrates with acidic protons or base-sensitive groups, although NaOtBu is standard for robust substrates.

Materials Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.02-Butyl-5-chloropyridin-3-amine
Amine Nucleophile1.2R-NH₂ or R₂NH
Catalyst Pd Source/Ligand0.02 – 0.05 (2-5 mol%)BrettPhos Pd G4 (Primary amines)RuPhos Pd G4 (Secondary amines)
Base Deprotonator2.5LHMDS (1.0 M in THF) or NaOtBu
Solvent Medium0.2 Mt-Amyl Alcohol (preferred) or Toluene
Step-by-Step Procedure
  • Glovebox/Schlenk Setup: This reaction is sensitive to O₂ and moisture. A glovebox is recommended but Schlenk technique is acceptable.

  • Charging:

    • Add 2-Butyl-5-chloropyridin-3-amine (1.0 equiv).

    • Add Coupling Amine (1.2 equiv).

    • Add Base: NaOtBu (solid, 2.5 equiv) OR if using LHMDS, add it with the solvent later.

    • Add BrettPhos Pd G4 (2-5 mol%).

  • Solvent: Add anhydrous, degassed t-Amyl alcohol (or Toluene). If using LHMDS, add the THF solution now.

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

    • Note: Chloropyridines are sluggish; conversion may be slower than bromides.[3]

  • Work-up:

    • Cool to RT. Filter through a pad of Celite eluting with EtOAc.

    • Concentrate and purify via reverse-phase prep-HPLC (acidic buffer) or silica chromatography.

The Expert's Corner: Troubleshooting & Optimization

Mechanistic Insight: The "Poisoning" Cycle

The graph below illustrates the competition between the productive catalytic cycle and the inhibitory pathway caused by the C3-amine.

Mechanism Pd0 Active Catalyst [L-Pd(0)] Coordination Substrate Binding (C5-Cl) Pd0->Coordination + Substrate OxAdd Oxidative Addition (Rate Limiting) Product Productive Coupling OxAdd->Product + Nucleophile Coordination->OxAdd L-Pd inserts into C-Cl Inhibition Off-Cycle Inhibition (Pd-N Coordination) Coordination->Inhibition C3-NH2 binds Pd Inhibition->Pd0 Heat/Solvent dissociates

Figure 2: Mechanistic competition. High temperature and bulky ligands (L) favor the productive path by sterically discouraging N-coordination.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Conversion Oxidative Addition FailureSwitch to Pd-G4 precatalysts. Increase temp to 110°C. Ensure solvent is strictly anhydrous (for Buchwald).
Stalled at 50% Catalyst DeactivationAdd a second portion of catalyst (1 mol%) after 4 hours. Switch base to Cs₂CO₃ (milder).
Dehalogenation Hydride Source PresentSolvent is wet or alcoholic solvent is acting as hydride source. Switch to Toluene or Dioxane .
Dimerization HomocouplingReduce O₂ traces (freeze-pump-thaw). Ensure Boronic acid is in excess.

References

  • Suzuki-Miyaura Coupling of Chloropyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group."
    • Source: J. Org.[4][5] Chem. 2005, 70, 24, 9809–9816.

    • URL: [Link]

  • Buchwald-Hartwig Amination of Heteroaryl Chlorides

    • Title: "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[6]

    • Source: Chem. Sci., 2011, 2, 27-50.[7][4]

    • URL: [Link]

  • Title: "A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
  • Analogous Reactivity (5-bromo-2-methylpyridin-3-amine)

    • Title: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction."
    • Source: Molecules 2013, 18(4), 3712-3724.[5]

    • URL: [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 2-Butyl-5-chloropyridin-3-amine, a key building block in modern medicinal chemistry. Recognizing the importance of substituted pyridines as "privileged scaffolds" in drug discovery, this document details robust protocols for the synthesis of novel fused heterocyclic systems, including imidazopyridines and pyridopyrimidines.[1][2] Furthermore, it explores the functionalization of the pyridine core via palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to be reproducible and scalable, offering researchers and drug development professionals a practical guide to accessing diverse chemical matter for screening and lead optimization. Each protocol is accompanied by mechanistic insights and a discussion of the rationale behind the selection of reagents and reaction conditions.

Introduction: The Strategic Importance of 2-Butyl-5-chloropyridin-3-amine

The pyridine moiety is a cornerstone of pharmaceutical sciences, present in a significant number of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it an attractive scaffold for the design of novel therapeutic agents.[1][3] 2-Butyl-5-chloropyridin-3-amine, in particular, offers three distinct points for chemical modification: the 3-amino group, the 5-chloro substituent, and the pyridine ring itself. This trifecta of reactivity allows for the construction of a wide array of complex molecular architectures.

The 3-amino group serves as a versatile handle for the formation of fused heterocyclic systems, while the 5-chloro atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and other functionalities.[4][5] This guide will systematically explore these synthetic avenues, providing detailed, actionable protocols for laboratory implementation.

Synthesis of Fused Heterocyclic Systems

The vicinal arrangement of the amino group and a ring nitrogen in 2-Butyl-5-chloropyridin-3-amine makes it an ideal precursor for the synthesis of fused bicyclic heterocycles, which are prevalent in many medicinally important compounds.[6]

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocycles with a broad spectrum of biological activities.[6][7] The synthesis from 2-aminopyridine precursors is a well-established and efficient method for their preparation.[8] A particularly effective approach involves a microwave-assisted, one-pot cyclization.[6][9][10]

A 2-Butyl-5-chloropyridin-3-amine E Microwave Irradiation A->E B Aldehyde/Ketone B->E C Isocyanide C->E D Lewis Acid (e.g., Sc(OTf)3) D->E G Fused Imidazopyridine Product E->G Ugi-type Cyclization F Solvent (e.g., MeOH) F->E

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

This protocol is adapted from established methods for the synthesis of 3-amino-imidazopyridines.[6][9][10]

Materials:

  • 2-Butyl-5-chloropyridin-3-amine (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.1 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (Microwave-grade)

  • Microwave vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-Butyl-5-chloropyridin-3-amine, the aldehyde, and scandium(III) triflate.

  • Add methanol to dissolve the solids.

  • Add the isocyanide to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired imidazo[1,2-a]pyridine derivative.

Causality and Insights:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction rate, often reducing reaction times from hours to minutes.[6]

  • Lewis Acid Catalysis: Scandium(III) triflate is an effective Lewis acid catalyst for the Ugi-type cyclization, promoting the formation of the imidazo[1,2-a]pyridine core.[6]

  • One-Pot Reaction: This multicomponent approach allows for the rapid and efficient assembly of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency.[6]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[11][12] A common synthetic route involves the condensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent.

This protocol is based on established procedures for the synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidines and dicarbonyl compounds.

Materials:

  • 2-Butyl-5-chloropyridin-3-amine (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (2.5 equiv)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add sodium ethoxide and anhydrous ethanol.

  • To this solution, add 2-Butyl-5-chloropyridin-3-amine and diethyl malonate.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude pyrido[2,3-d]pyrimidine derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality and Insights:

  • Base-Catalyzed Condensation: Sodium ethoxide acts as a base to deprotonate the active methylene group of diethyl malonate, initiating the condensation with the aminopyridine.

  • Cyclization: The initial adduct undergoes an intramolecular cyclization followed by aromatization to form the stable pyrido[2,3-d]pyrimidine ring system.

Functionalization via Palladium-Catalyzed Cross-Coupling

The chlorine atom at the 5-position of 2-Butyl-5-chloropyridin-3-amine provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[4] For chloropyridines, the choice of a suitable palladium catalyst and ligand is critical to achieve high yields.[5]

A 2-Butyl-5-chloropyridin-3-amine F Coupled Product A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Suzuki-Miyaura Coupling D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from standard procedures for the Suzuki-Miyaura coupling of chloropyridines.[5][13]

Materials:

  • 2-Butyl-5-chloropyridin-3-amine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask, add 2-Butyl-5-chloropyridin-3-amine, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality and Insights:

  • Catalyst System: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings involving chloro-heteroarenes.[5]

  • Base: The base is essential for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Comparative Data

Synthetic RouteTarget HeterocycleKey ReagentsTypical Yield (%)Reference(s)
Protocol 1Imidazo[1,2-a]pyridineAldehyde, Isocyanide, Sc(OTf)₃60-85[6][9][10]
Protocol 2Pyrido[2,3-d]pyrimidineDiethyl malonate, NaOEt55-75
Protocol 35-Aryl-pyridin-3-amineArylboronic acid, Pd(PPh₃)₄, K₂CO₃70-90[5]

Conclusion

2-Butyl-5-chloropyridin-3-amine is a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the construction of imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines, as well as for the functionalization of the pyridine ring via Suzuki-Miyaura cross-coupling. These synthetic strategies offer researchers in medicinal chemistry and drug discovery powerful tools to expand their chemical libraries and accelerate the identification of new therapeutic candidates.

References

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. The Journal of Organic Chemistry. [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. [Link]

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. ACS Publications. [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

  • Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. PubMed. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. [Link]

  • Ethyl Tertiary Amines as a Carbon Source in Imidazopyridines Synthesis. Thieme Connect. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. [Link]

  • Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols: Copper-Catalyzed Cascade Multicomponent Poly C(sp3)–H Functionalization. ACS Publications. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International. [Link]

Sources

experimental procedure for the synthesis of 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2-Butyl-5-chloropyridin-3-amine via Palladium-Catalyzed Negishi Cross-Coupling

Executive Summary

2-Butyl-5-chloropyridin-3-amine (CAS: 1862591-18-1) is a highly valuable heterocyclic building block frequently utilized in the development of advanced pharmaceutical intermediates, including MALT1 inhibitors and targeted kinase therapeutics. The presence of an electron-donating amino group and an electron-withdrawing chlorine atom on the pyridine core creates a unique electronic profile, rendering it a versatile precursor for downstream medicinal chemistry[1]. This application note details a robust, self-validating, and highly regioselective protocol for synthesizing this molecule using a Palladium-catalyzed Negishi cross-coupling strategy.

Mechanistic Rationale & Causality

The synthesis of 2-alkyl-3-aminopyridines traditionally requires tedious multi-step protection and deprotection sequences to prevent side reactions at the primary amine. However, employing a Negishi cross-coupling approach offers a direct, atom-economical route that leverages the inherent electronic properties of the starting materials[2].

  • Regioselectivity (Chemoselectivity): The electrophile, 2-bromo-5-chloropyridin-3-amine, possesses two distinct halogen sites. The oxidative addition of the Pd(0) catalyst is highly sensitive to carbon-halogen bond dissociation energies. Because the C2–Br bond is significantly weaker and more reactive than the C5–Cl bond, the catalyst exclusively inserts at the 2-position, leaving the 5-chloro substituent intact for future functionalization[3].

  • Functional Group Tolerance: Unlike highly basic Grignard or organolithium reagents, organozinc halides (e.g., butylzinc bromide) are mild nucleophiles. This specific causality allows the cross-coupling to proceed smoothly without requiring Boc- or Acetyl-protection of the primary amine[4].

  • Suppression of β-Hydride Elimination: Alkylzinc reagents possessing β-hydrogens are notoriously prone to isomerization or reduction side-reactions. By utilizing the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene), the Pd(II) intermediate is forced into a cis-coordination geometry. This steric constraint accelerates the reductive elimination step, effectively outcompeting the slower β-hydride elimination pathway[5].

NegishiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Regioselective at C2-Br) Pd0->OxAdd 2-Bromo-5-chloropyridin-3-amine PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br Transmet Transmetalation with BuZnBr PdII_Br->Transmet PdII_Bu Ar-Pd(II)-Bu Intermediate Transmet->PdII_Bu ZnBr2 byproduct RedElim Reductive Elimination PdII_Bu->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Butyl-5-chloropyridin-3-amine (Product) RedElim->Product

Caption: Catalytic cycle of the Pd-catalyzed Negishi cross-coupling highlighting regioselectivity.

Reagents and Materials

Expertise Note on Stoichiometry: While the Negishi coupling theoretically requires a 1:1 stoichiometry between the electrophile and nucleophile, 2.5 equivalents of butylzinc bromide are employed here. The unprotected primary amine contains acidic protons that can transiently coordinate or react with the organozinc reagent. Providing an excess ensures that sufficient active nucleophile remains available to drive the critical transmetalation step to completion.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromo-5-chloropyridin-3-amine207.451.02.07 g (10.0 mmol)Electrophile / Starting Material
Butylzinc bromide (0.5 M in THF)202.432.550.0 mL (25.0 mmol)Nucleophile / Alkylating Agent
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mg (0.5 mmol)Catalyst
Anhydrous THF72.11-20.0 mLSolvent
Saturated aq. NH₄Cl--50 mLQuenching Agent

Experimental Protocol

ExpWorkflow Prep 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (BuZnBr dropwise) Prep->Addition Heating 3. Reflux (65°C, 4-6 h) Addition->Heating Quench 4. Quench & Extract (NH4Cl / EtOAc) Heating->Quench Purify 5. Purification (Silica Gel Column) Quench->Purify

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step 1: Equipment Preparation Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of dry Argon.

Step 2: Reagent Loading Charge the cooled flask with 2-bromo-5-chloropyridin-3-amine (2.07 g, 10.0 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.50 mmol).

Step 3: Inert Atmosphere Establishment Seal the flask with a rubber septum. Evacuate the flask via a vacuum manifold and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, which is critical to prevent the oxidative degradation of the Pd(0) active species.

Step 4: Solvent Addition Inject anhydrous THF (20.0 mL) via syringe. Stir at room temperature for 5 minutes until the catalyst and starting material form a homogeneous reddish-brown solution.

Step 5: Organozinc Addition Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Butylzinc bromide (0.5 M in THF, 50.0 mL, 25.0 mmol) dropwise over 15 minutes via a syringe pump. Causality Note: Dropwise addition at 0 °C safely dissipates the heat generated by the exothermic acid-base interaction between the organozinc reagent and the free amine.

Step 6: Cross-Coupling (Heating) Remove the ice bath, attach a reflux condenser under Argon, and heat the reaction mixture to 65 °C for 6 hours.

Step 7: Self-Validation Checkpoint After 4 hours, withdraw a 50 µL aliquot via syringe. Quench it into 100 µL of saturated aqueous NH₄Cl, extract with 500 µL Ethyl Acetate, and analyze the organic layer via LC-MS. The protocol validates itself when the starting material mass (m/z 207/209) is fully consumed, and the product mass (m/z 185) is the dominant signal.

Step 8: Quenching and Workup Cool the reaction to 0 °C. Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise. Visual Cue: The mixture will turn cloudy and precipitate white zinc salts. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).

Step 9: Drying and Concentration Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

Step 10: Purification Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (90:10 to 70:30). The product elutes as a pale yellow oil which solidifies upon standing.

Analytical Characterization

The following table summarizes the expected quantitative analytical data used to verify the structural integrity and purity of the isolated 2-Butyl-5-chloropyridin-3-amine.

Analytical MethodExpected Result / Signal Assignments
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated for C₉H₁₄ClN₂: 185.08; Found: 185.1 (with characteristic ³⁵Cl/³⁷Cl isotopic pattern at 185/187 in a 3:1 ratio).
¹H NMR (400 MHz, CDCl₃) δ 7.92 (d, J = 2.0 Hz, 1H, Pyridine C6-H);δ 6.95 (d, J = 2.0 Hz, 1H, Pyridine C4-H);δ 3.65 (br s, 2H, -NH₂);δ 2.72 (t, J = 7.6 Hz, 2H, Pyridine-CH₂ CH₂CH₂CH₃);δ 1.68 (m, 2H, Pyridine-CH₂CH₂ CH₂CH₃);δ 1.42 (m, 2H, Pyridine-CH₂CH₂CH₂ CH₃);δ 0.95 (t, J = 7.3 Hz, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 151.2, 140.5, 137.8, 129.4, 120.1 (Aromatic carbons); 33.5, 31.2, 22.8, 14.1 (Aliphatic carbons).
Appearance Pale yellow oil to off-white solid.

References

  • Wikipedia : Negishi coupling. Wikipedia, The Free Encyclopedia.[2] URL:[Link]

  • Organic Letters (ACS) : Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. American Chemical Society.[3] URL:[Link]

  • ResearchGate : Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. ResearchGate.[5] URL:[Link]

  • The Journal of Organic Chemistry (ACS) : Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. American Chemical Society.[4] URL:[Link]

Sources

Analytical Application Note: Characterization of 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

2-Butyl-5-chloropyridin-3-amine is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.[1] Its structure features a pyridine core substituted with a lipophilic butyl chain at the C2 position, a primary amine at C3, and a chlorine atom at C5.

From an analytical perspective, this molecule presents a "push-pull" electronic system: the electron-withdrawing chlorine (C5) competes with the electron-donating amine (C3) and butyl group (C2).[1][2] This results in a molecule with distinct basicity and UV-vis properties compared to simple aminopyridines.[1]

Key Analytical Challenges:

  • Regioisomer Differentiation: Distinguishing the 2,3,5-substitution pattern from potential 2,3,6- or 2,4,5-isomers generated during synthesis (e.g., nitration/reduction sequences).[1]

  • Peak Tailing: The basic pyridine nitrogen can interact with residual silanols on HPLC columns, leading to peak asymmetry.[2]

  • Genotoxic Impurity Risk: As an aromatic amine and alkylating precursor, trace level analysis is often required for regulatory compliance (ICH M7).[2]

Physicochemical Profiling

Before establishing routine protocols, the fundamental properties must be defined to guide method development.

PropertyValue / PredictionAnalytical Implication
Molecular Formula

Monoisotopic Mass: 184.0767 Da
LogP (Predicted) ~2.8 - 3.2Moderately lipophilic; suitable for Reverse Phase LC (RPLC).[1][2]
pKa (Pyridine N) ~5.5 - 6.5Ionizable.[1][2] Retention will shift drastically between pH 3 and pH 8.
UV Maxima ~245 nm, ~305 nmDual-band detection recommended.[1][2]
Solubility High: MeOH, DMSO, DCMLow: Water (neutral pH)Diluent for LC should be high % organic (e.g., 50% MeCN).

Protocol A: Structural Identification (NMR & MS)[7]

Objective: To unequivocally confirm the identity and substitution pattern of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS)[1][7]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The basic amine facilitates easy protonation

    
    .[2]
    
  • Expected Signal:

    • m/z: 185.0840 (Calculated for

      
      ).[2]
      
    • Isotope Pattern: Distinct Chlorine signature (

      
       ratio of ~3:1).[2] A peak at m/z 187.0810 with ~33% intensity of the parent peak is mandatory for confirmation.
      
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for observing exchangeable 

protons).[1][2]

Key Assignments (Self-Validation Criteria):

  • Aromatic Region (Pyridine Ring):

    • You must observe two distinct singlets (or meta-coupled doublets,

      
      ) for the aromatic protons at C4 and C6.[1][2]
      
    • Differentiation: If the protons were adjacent (ortho),

      
       would be ~8 Hz. The absence of large coupling confirms the 2,3,5-substitution (protons are at 4 and 6, separated by Cl and N).
      
  • Aliphatic Region (Butyl Chain):

    • Triplet (

      
       ppm, 
      
      
      
      ).
    • Multiplets (

      
       ppm, 
      
      
      
      ).[1][2]
    • Triplet (

      
       ppm, Ar-
      
      
      
      -).[1][2] Note: The chemical shift of this benzylic-like methylene confirms attachment to the pyridine ring.
  • Amine Protons:

    • Broad singlet (

      
       ppm, 
      
      
      
      ,
      
      
      exchangeable).

Protocol B: HPLC Purity & Assay (The "Gold Standard")

Challenge: Aminopyridines often tail on standard C18 columns due to silanol interactions. Solution: We utilize a High pH method using a Hybrid-Silica column.[1][2] This suppresses the protonation of the pyridine (keeping it neutral) and improves peak shape while maximizing retention of the lipophilic butyl group.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µmHybrid particle stable up to pH 12; resists dissolution.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
Basic pH ensures analyte is neutral (

), preventing cation exchange with silanols.[2]
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.[2]
Flow Rate 1.0 mL/minStandard backpressure balance.[2]
Column Temp 40°CImproves mass transfer and peak sharpness.[2]
Detection PDA (210–400 nm); Extract at 254 nm254 nm is a robust universal wavelength for aromatics.[2]
Gradient Table[1]
Time (min)% A% BEvent
0.0955Equilibration
10.01090Linear Gradient
12.01090Wash lipophilic dimers
12.1955Re-equilibration
15.0955End
System Suitability Requirements (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control to ensure method validity).
    
  • Retention Time (

    
    ):  ~6.5 - 7.5 min (Target).
    
  • Resolution: NLT 2.0 between the main peak and any synthetic precursor (e.g., 2-butyl-5-chloro-3-nitropyridine).

Protocol C: Impurity Profiling Logic

The synthesis of this molecule likely involves the reduction of a nitro-pyridine intermediate.[3][2][4] Therefore, the impurity profile is predictable.

Workflow Visualization (DOT):

AnalyticalWorkflow Start Crude Sample (2-Butyl-5-chloropyridin-3-amine) HPLC HPLC-UV/MS Analysis (High pH Method) Start->HPLC Decision Purity > 98%? HPLC->Decision ID_Confirm Full Characterization (NMR, IR, mp) Decision->ID_Confirm Yes Impurity_ID Impurity Identification Decision->Impurity_ID No Report Final CoA Generation ID_Confirm->Report Nitro Precursor: 2-Butyl-5-chloro-3-nitropyridine (Retains longer on C18) Impurity_ID->Nitro DesChloro Byproduct: 2-Butylpyridin-3-amine (Elutes earlier - No Cl) Impurity_ID->DesChloro Isomer Regioisomer: 2-Butyl-6-chloropyridin-3-amine (Critical Separation) Impurity_ID->Isomer

Caption: Analytical workflow for the qualification of 2-Butyl-5-chloropyridin-3-amine, highlighting specific impurity risks.

Specific Impurity Markers
  • Nitro-Precursor: The starting material (3-nitro analog) is less polar and lacks the H-bond donor capability of the amine.[1][2] Expect elution after the main peak.

  • Des-Chloro Analog: Hydrogenolysis of the C-Cl bond is a common side reaction during nitro-reduction.[1][2] This impurity (

    
    ) is more polar. Expect elution before the main peak. 
    
  • Regioisomers: If the butyl group was introduced via nucleophilic attack on a di-chloro species, check for 2-chloro-6-butyl isomers.[1][2] These require 2D-NMR (NOESY) to distinguish if they co-elute.[1]

Protocol D: Volatile Impurities (HS-GC-MS)

Since the butyl chain adds volatility, Headspace GC (HS-GC) is preferred for residual solvents, but direct liquid injection GC can be used for the amine itself if derivatized.

Recommended Method for Residual Solvents:

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane).[1][2]

  • Carrier: Helium @ 1.5 mL/min.

  • Oven: 40°C (hold 3 min)

    
     240°C @ 20°C/min.
    
  • Detector: FID or MS.[2]

  • Rationale: This phase separates common synthesis solvents (THF, Toluene, Ethanol) from the volatile amine matrix.

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Waters Application Notes. Link

  • Sigma-Aldrich (Merck). "Fundamental Resolution Equation & Tailing Factors for Basic Analytes."[1][2] Supelco Technical Guides. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-amino-5-chloropyridine (Analogous Core Structure)." PubChem. Link[2]

  • BenchChem. "Reactivity and Analysis of Chloropyridin-3-amine derivatives." BenchChem Technical Support. Link

Sources

Application Note: 2-Butyl-5-chloropyridin-3-amine as a Strategic Scaffold in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapies—particularly kinase inhibitors and GPCR modulators—relies heavily on multi-functionalized heterocyclic building blocks. 2-Butyl-5-chloropyridin-3-amine (CAS: 1862591-18-1) represents a highly strategic, tri-functional scaffold. It seamlessly integrates the hydrogen-bonding capacity of an aminopyridine, the lipophilicity of an ortho-alkyl group, and the orthogonal reactivity of a meta-chloro substituent. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the divergent synthesis of active pharmaceutical ingredients (APIs).

Structural Rationale & Pharmacophore Mapping

The selection of 2-Butyl-5-chloropyridin-3-amine as a starting material is driven by the distinct chemical causality of its three primary substituents:

  • The 3-Amino Group (Hinge Binder): The primary amine is highly nucleophilic and serves as the foundational handle for generating ureas, amides, or fused imidazo[4,5-b]pyridine systems [3]. In kinase inhibitor design, the resulting urea/amide acts as a critical hydrogen bond donor to the kinase hinge region, while the adjacent pyridine nitrogen acts as an acceptor [2].

  • The 5-Chloro Substituent (Cross-Coupling Handle): Positioned meta to the pyridine nitrogen, the C5-chlorine is electronically deactivated compared to C2 or C4 halogens. However, it provides a highly stable orthogonal handle that can be selectively engaged in late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) without premature degradation [1].

  • The 2-Butyl Group (Lipophilic Modulator): The linear alkyl chain significantly increases the scaffold's partition coefficient (LogP). Biologically, this group is strategically positioned to occupy deep hydrophobic pockets (such as the gatekeeper region in kinases), thereby enhancing target affinity and preventing off-target binding.

Pharmacophore API API Scaffold 2-Butyl-5-arylpyridin-3-yl urea Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) API->Hinge Urea & Pyridine N (Hydrogen Bonding) Hydrophobic Hydrophobic Pocket (Gatekeeper Region) API->Hydrophobic 2-Butyl Group (Van der Waals) Solvent Solvent Exposed Region (C5 Aryl Group) API->Solvent C5 Substituent (Solubility/Targeting)

Fig 1. Pharmacophore interaction map of the functionalized scaffold within a kinase ATP-binding site.

Synthetic Strategy and Workflow

To harness this building block effectively, the sequence of functionalization is critical. The highly nucleophilic 3-amino group must be reacted first. If cross-coupling is attempted prior to amine protection or functionalization, the free amine can poison the palladium catalyst or undergo competitive intramolecular amination. Once the amine is converted into the desired pharmacophore (e.g., a urea), the 5-chloro position is unlocked for divergent C-C bond formation.

SyntheticWorkflow A 2-Butyl-5-chloropyridin-3-amine (Starting Material) B N-Acylation / Urea Formation (Isocyanate, DCM) A->B Step 1 C 1-(2-Butyl-5-chloropyridin-3-yl)urea (Intermediate) B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-Catalyst) C->D Step 2 E Functionalized API (Target Compound) D->E

Fig 2. Divergent synthetic workflow from 2-Butyl-5-chloropyridin-3-amine to a functionalized API.

Experimental Protocols

The following protocols represent a self-validating system designed to maximize yield while preventing catalytic poisoning.

Protocol A: Regioselective Urea Formation (Step 1)

Causality: Reacting the free amine first prevents it from coordinating with the Palladium center in Step 2. Using an isocyanate in a non-polar solvent ensures rapid, catalyst-free urea formation.

Reagents:

  • 2-Butyl-5-chloropyridin-3-amine (1.0 eq, 10 mmol)

  • Phenyl isocyanate (or derivative) (1.1 eq, 11 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Triethylamine (TEA) (0.5 eq, 5 mmol) - Optional, to neutralize trace HCl.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Butyl-5-chloropyridin-3-amine in 50 mL of anhydrous DCM in a flame-dried 100 mL round-bottom flask under an inert argon atmosphere.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the isocyanate dropwise over 15 minutes to control the exothermic addition.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Self-Validation Check: Sample 10 µL of the mixture, dilute in LC-MS grade MeCN, and analyze via LC-MS. The starting material peak (m/z ~185 [M+H]+) must be completely consumed, replaced by the urea product mass.

  • Workup: Quench with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Triturate the crude solid with cold diethyl ether to yield the pure 1-(2-butyl-5-chloropyridin-3-yl)urea derivative.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling (Step 2)

Causality: The C5-chlorine is electronically deactivated. Standard catalysts like Pd(PPh3)4 fail to undergo oxidative addition efficiently. Therefore, a highly active dialkylbiaryl phosphine ligand (XPhos) and a Generation 2 precatalyst (XPhos Pd G2) are required to force the oxidative addition and prevent competitive protodeboronation [1].

Reagents:

  • 1-(2-Butyl-5-chloropyridin-3-yl)urea intermediate (1.0 eq, 5 mmol)

  • Arylboronic acid (1.5 eq, 7.5 mmol)

  • XPhos Pd G2 (0.02 eq, 2 mol%)

  • Potassium phosphate tribasic (K3PO4) (3.0 eq, 15 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk tube with the urea intermediate, arylboronic acid, and K3PO4. Add the Dioxane/H2O solvent mixture. Sparge the solution with argon gas for 15 minutes to remove dissolved oxygen, which rapidly degrades active Pd(0) species.

  • Catalyst Addition: Quickly add the XPhos Pd G2 precatalyst under a positive stream of argon. Seal the tube.

  • Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1) and HPLC. The disappearance of the chlorinated intermediate confirms successful oxidative addition and coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel) to isolate the final functionalized API.

Quantitative Data: Optimization of C5 Cross-Coupling

To demonstrate the causality behind the catalyst selection in Protocol B, the following table summarizes the optimization data for the Suzuki-Miyaura coupling at the deactivated C5 position.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh3)4 (5 mol%)NoneNa2CO3Dioxane/H2O90< 10Failure of oxidative addition at the deactivated C5-Cl bond.
Pd(dppf)Cl2 (5 mol%)dppfK2CO3Dioxane/H2O9035Sluggish conversion; competitive protodeboronation of boronic acid observed.
XPhos Pd G2 (2 mol%) XPhos K3PO4 Dioxane/H2O 100 88 Electron-rich, bulky ligand facilitates rapid oxidative addition and reductive elimination.

References

  • BenchChem Technical Support Team. "3-Amino-5-chloropyridine." BenchChem.
  • BenchChem Technical Support Team. "Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6)." BenchChem.
  • "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing highly functionalized pyridine building blocks.

The synthesis of 2-Butyl-5-chloropyridin-3-amine relies on a robust two-step sequence: a regioselective alkylation followed by a chemoselective reduction. Below, you will find the validated workflows, the mechanistic reasoning behind our protocol choices, and a comprehensive troubleshooting Q&A to ensure high-yield, reproducible results.

Synthetic Strategy & Workflow

To construct this molecule, we start with 2-bromo-5-chloro-3-nitropyridine . The choice of starting material is deliberate: the C2-bromide is highly activated toward oxidative addition by the adjacent pyridine nitrogen and the ortho-nitro group, whereas the C5-chloride remains inert. This guarantees perfect regioselectivity during the initial carbon-carbon bond formation.

SynthesisWorkflow SM 2-Bromo-5-chloro- 3-nitropyridine Int 2-Butyl-5-chloro- 3-nitropyridine SM->Int Pd(dppf)Cl2 Negishi Coupling Zn n-Butylzinc Bromide (n-BuZnBr) Zn->Int THF, 65°C Prod 2-Butyl-5-chloro- pyridin-3-amine Int->Prod Béchamp Reduction Red Fe powder, NH4Cl EtOH/H2O, 80°C Red->Prod

Figure 1: Two-step synthetic workflow for 2-Butyl-5-chloropyridin-3-amine.

Quantitative Data: Why We Choose These Conditions

A common failure point in this synthesis is the reduction step. Standard catalytic hydrogenation (Pd/C, H₂) will rapidly cleave the C5-chloride bond (hydrodehalogenation). To preserve the halogen, we utilize a modified [3], which is exclusively chemoselective for the nitro group.

Table 1: Comparison of Reduction Conditions for 2-Butyl-5-chloro-3-nitropyridine

Reduction MethodReagents & ConditionsConversionDechlorinationIsolated Yield
Catalytic HydrogenationPd/C, H₂ (1 atm), 25°C>99%>80%<15%
Stannous ChlorideSnCl₂·2H₂O, EtOH, 70°C85%<1%65% (Difficult workup)
Béchamp Reduction Fe, NH₄Cl, EtOH/H₂O, 80°C >99% <1% 88%

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: Negishi Cross-Coupling (Alkylation)

Mechanistic Rationale: We employ a [2] rather than a Suzuki coupling because alkylzinc reagents are significantly less prone to


-hydride elimination than their boronic acid counterparts, ensuring a high yield of the linear butyl chain [1].
  • Preparation & Validation: Flame-dry a Schlenk flask under argon. Titrate your commercially sourced

    
    -butylzinc bromide (
    
    
    
    -BuZnBr) solution using iodine/LiCl to verify exact molarity. Self-validation: Do not proceed if the active zinc concentration is below 85% of the bottle's stated value.
  • Reaction Setup: Dissolve 2-bromo-5-chloro-3-nitropyridine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Cool the mixture to 0°C. Add

    
    -BuZnBr (1.2 eq) dropwise over 15 minutes to control the exotherm.
    
  • Coupling: Warm the reaction to 65°C and stir for 4 hours.

  • Quench & Workup: Monitor by LCMS. Once the starting material is consumed, cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography to yield 2-butyl-5-chloro-3-nitropyridine.

Step 2: Béchamp Reduction (Nitro to Amine)

Mechanistic Rationale: Iron powder in the presence of a mild proton source (NH₄Cl) provides sequential electron transfers to reduce the nitro group to an amine without generating the highly active palladium-hydride species responsible for dechlorination [4].

  • Reaction Setup: Suspend 2-butyl-5-chloro-3-nitropyridine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.3 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq).

  • Reduction: Heat the mixture to a vigorous reflux (80°C) for 2 hours.

  • Hot Filtration (Critical Step): While the reaction is still hot (≥60°C), filter the mixture through a tightly packed pad of Celite. Self-validation: Wash the Celite pad generously with hot methanol (3x) until the filtrate runs completely clear. Aminopyridines coordinate strongly to iron oxides; cold filtration will trap your product in the sludge.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Adjust the aqueous layer to pH 8 using saturated NaHCO₃, extract with dichloromethane, dry, and concentrate to yield the pure 2-butyl-5-chloropyridin-3-amine.

Troubleshooting & FAQs

Q: My Negishi coupling yield is low, and GCMS shows a large peak corresponding to octane. What went wrong? A: Octane is the homocoupling byproduct of


-BuZnBr. This occurs when oxygen infiltrates the reaction vessel, acting as an oxidant that forces the transmetalated palladium species to reductively eliminate two butyl groups. Ensure strict Schlenk techniques, degas your THF, and check the integrity of your septa.

Q: I am seeing dehalogenation of the 5-chloro group during the Negishi coupling step. Is the zinc reagent attacking the wrong position? A: No,


-BuZnBr is not nucleophilic enough to undergo uncatalyzed SNAr at the 5-position. Dehalogenation here is usually caused by trace moisture hydrolyzing the zinc reagent into butane and zinc hydroxide, which can poison the catalyst and lead to protodehalogenation. Ensure your 

-BuZnBr is titrated and your glassware is rigorously dried.

Q: The Béchamp reduction stalled. LCMS shows a major peak at [M+16] relative to the desired product. What is this? A: A mass of[M+16] indicates that the reaction has stalled at the hydroxylamine intermediate (-NHOH). This happens if the reaction temperature drops or if the iron powder is heavily oxidized prior to use. Add an additional 2.0 equivalents of fresh Iron powder, ensure the reaction is at a rolling reflux (80°C), and stir for another hour.

Q: I followed the reduction protocol, but my isolated yield is only 40%, even though LCMS showed 100% conversion. Where is my product? A: Your product is likely trapped in the iron oxide sludge on your Celite pad. Pyridine-3-amines are excellent bidentate ligands and will coordinate to the iron byproducts. You must perform the filtration while the mixture is hot and wash the filter cake aggressively with hot polar solvents (like Methanol or EtOAc) to break this coordination.

References

  • Weix, D. J. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Topics in Current Chemistry, 2016.[Link]

  • Wikipedia Contributors. "Béchamp reduction." Wikipedia, The Free Encyclopedia.[Link]

  • Sawama, Y., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Advances, 2020.[Link]

purification techniques for 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and handling of 2-Butyl-5-chloropyridin-3-amine . As a substituted aminopyridine, this molecule presents a unique set of physicochemical challenges—balancing the lipophilicity of the butyl chain with the basicity and polarity of the aminopyridine core.

The following protocols are designed for researchers requiring high-purity material (>98%) for biological assays or late-stage synthesis.

Technical Profile & Physicochemical Logic

Before troubleshooting, understand the molecule’s behavior:

  • Core Structure: A pyridine ring with a basic nitrogen.

  • Substituents:

    • C2-Butyl: Adds significant lipophilicity (LogP increase ~2.0 vs. methyl), increasing solubility in non-polar solvents (Hexanes, Toluene) and reducing water solubility.

    • C3-Amine: Aniline-like. Weakly basic, prone to oxidation (browning) and hydrogen bonding.

    • C5-Chlorine: Electron-withdrawing.[1][2] It lowers the pKa of the pyridine nitrogen (likely to ~3.5–4.5) and deactivates the ring, making the amine less nucleophilic but still prone to N-oxidation.

Part 1: Troubleshooting & FAQs

Category A: Chromatography Issues

Q1: I am observing severe peak tailing on silica gel (TLC and Flash). How do I fix this? Diagnosis: The basic pyridine nitrogen and the free amine are interacting strongly with the acidic silanol groups (


) on the silica surface.
Solution:  You must mask the silanols or modify the mobile phase pH.
  • The "Pre-wash" Method: Pre-equilibrate your silica column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
    .
    
  • Mobile Phase Modifier: Run your column with DCM:MeOH containing 1% 7N Ammonia in Methanol .

    • Note: Do not use pure TEA in the run if you need to recover the compound by evaporation, as TEA salts are difficult to remove. Ammonia is volatile.[3]

Q2: My product co-elutes with a des-chloro impurity or a regioisomer. Separation is poor. Diagnosis: The lipophilic butyl group dominates the interaction in Normal Phase (NP), masking subtle electronic differences caused by the Cl atom. Solution: Switch separation modes.

  • Reverse Phase (C18): The chlorine atom adds significant hydrophobicity. Use a gradient of Water (0.1% Formic Acid) / Acetonitrile. The chlorinated product will elute later than des-chloro impurities.

  • Chemoselective Wash: If the impurity is non-basic (e.g., a nitro precursor), dissolve the mixture in EtOAc and extract the product into 1M HCl (aqueous). The impurity stays in the organic layer.

Category B: Isolation & Solid State

Q3: The product isolates as a dark brown, viscous oil instead of a solid. Is it impure? Diagnosis: Likely yes. Aminopyridines are prone to air oxidation, forming colored azo-dimers or N-oxides. Alternatively, the butyl chain lowers the melting point, making the amorphous state persistent ("oiling out"). Solution:

  • Decolorization: Dissolve in Ethanol/Water (9:1) and treat with Sodium Dithionite (

    
    ) or activated charcoal at 50°C for 30 mins. Filter while hot.[4]
    
  • Salt Formation (Recommended): Convert the oil to a crystalline salt to enforce solidity.

    • Protocol: Dissolve oil in

      
      . Add 1.1 eq of 2M HCl in 
      
      
      
      dropwise. The Hydrochloride salt usually precipitates instantly as a white solid.

Q4: I used a Palladium coupling to install the butyl group, and the product is gray/off-white. Diagnosis: Residual Palladium contamination. The pyridine nitrogen is an excellent ligand for Pd. Solution: Silica alone will not remove this.

  • Scavenger Resins: Treat the organic solution with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin at 40°C for 2 hours.

  • Chelating Wash: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate.

Part 2: Detailed Purification Protocols

Protocol 1: The "pH-Swing" Extraction (High Throughput)

Best for removing non-basic impurities (starting materials, neutral byproducts).

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract with 1.0 M HCl (

    
     mL/g).
    
    • Mechanism:[3][5] The pyridine N protonates (

      
      ), moving the product to the aqueous phase. Neutral lipophilic impurities stay in EtOAc.
      
    • Critical Check: Ensure aqueous pH is < 2.

  • Organic Wash: Wash the combined aqueous acidic layer with fresh EtOAc (

    
    ) to remove entrained organics.
    
  • Basification: Cool the aqueous layer to 0°C. Slowly add 4.0 M NaOH or Sat.

    
      until pH > 10.
    
    • Observation: The product will precipitate as a milky oil or solid.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol 2: Crystallization of the Free Base

If the free base is a solid, use this method. If oil, see Salt Formation above.

  • Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent).[6]

  • Procedure:

    • Dissolve crude solid in minimum hot EtOAc (60°C).

    • Add hot Hexanes dropwise until persistent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear the solution.

    • Allow to cool slowly to Room Temp, then 4°C.

    • Troubleshoot: If oil droplets form, reheat and add a seed crystal or scratch the glass.

Part 3: Visualized Workflows

Workflow A: Acid-Base Purification Logic

PurificationLogic Start Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AcidExtract Extract with 1M HCl (pH < 2) Dissolve->AcidExtract PhaseSep Phase Separation AcidExtract->PhaseSep OrgLayer Organic Layer (Contains Neutral/Acidic Impurities) PhaseSep->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer (Contains Protonated Product) PhaseSep->AqLayer Product (H+) Discard Discard to Waste OrgLayer->Discard Wash Wash with fresh EtOAc AqLayer->Wash Basify Basify with NaOH to pH > 10 (Cool to 0°C) Wash->Basify FinalExtract Extract into DCM Dry & Concentrate Basify->FinalExtract

Caption: The "pH-Swing" method exploits the basicity of the pyridine nitrogen to separate it from neutral organic byproducts.

Workflow B: Chromatography Decision Tree

ChromTree Start Chromatography Strategy CheckTLC Check TLC (10% MeOH/DCM) Start->CheckTLC Tailing Severe Tailing? CheckTLC->Tailing YesTail Add 1% NH4OH or TEA to Mobile Phase Tailing->YesTail Yes NoTail Standard Flash DCM/MeOH Gradient Tailing->NoTail No CoElution Co-elution with Impurities? YesTail->CoElution NoTail->CoElution ReversePhase Switch to C18 (Water/ACN + 0.1% Formic Acid) CoElution->ReversePhase Yes NormalPhase Proceed with Silica CoElution->NormalPhase No

Caption: Decision matrix for selecting the optimal stationary phase and modifiers based on TLC behavior.

Part 4: Data Summary & Specifications

PropertyValue / ConditionNote
Predicted pKa ~3.8 – 4.5 (Pyridine N)Lower than Pyridine (5.2) due to Cl-substitution [1].
Solubility High: DCM, EtOAc, DMSOLow: Water, HexanesButyl chain drives lipophilicity.
TLC Stain UV (254 nm), NinhydrinNinhydrin stains the free amine (often reddish/brown).
Storage -20°C, Inert Gas, DarkPrevents N-oxidation and photo-degradation.
Salt Form Hydrochloride (HCl)Preferred for stability; usually a white solid.

References

  • PubChem. (n.d.). 2-Amino-5-chloropyridine Compound Summary. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

    • Context: Provides physicochemical data (pKa, melting points)
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine and analogs. Retrieved March 7, 2026, from [Link]

    • Context: Source for HPLC mobile phase selection (Ammonium Formate/Formic Acid buffers) for aminopyridines.
  • Organic Syntheses. (1950). 3-Aminopyridine Purification Protocols. Org. Synth. 1950, 30, 3. Retrieved March 7, 2026, from [Link]

    • Context: Establishes the use of sodium dithionite for decolorizing oxidized aminopyridines.
  • Context: Verification of storage conditions (Dark, Inert

Sources

Technical Support Center: Overcoming Poor Reactivity in Cross-Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium- or nickel-catalyzed cross-coupling of chloropyridines (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Chloropyridines are notorious for stalling reactions, yielding poor conversions, or degrading catalysts. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to rescue your syntheses.

Diagnostic Logic: Identifying the Root Cause

Before altering your reaction conditions, you must diagnose why the reaction is failing. Use the diagnostic logic below to isolate the failure mode.

G Start Poor Reactivity with Chloropyridine CheckConv Is starting material consumed? Start->CheckConv NoConv No / Low Conversion CheckConv->NoConv SM remains YesConv Yes, but low product yield CheckConv->YesConv SM consumed CatPoison Catalyst Poisoning (N-coordination) NoConv->CatPoison OxAdd Slow Oxidative Addition (Strong C-Cl bond) NoConv->OxAdd SideRxn Side Reactions (Protodehalogenation, etc.) YesConv->SideRxn Sol1 Use bulky ligands (e.g., XPhos, BrettPhos) CatPoison->Sol1 Sol2 Use Pd G3/G4 precatalysts or Ni catalysis OxAdd->Sol2 Sol3 Optimize base/solvent (e.g., weak base K3PO4) SideRxn->Sol3

Diagnostic logic for resolving poor reactivity in chloropyridine cross-couplings.

Mechanistic Causality & FAQs

Q: Why do my chloropyridine cross-couplings stall at low conversion compared to bromopyridines? A: The failure is driven by two distinct thermodynamic and kinetic barriers:

  • Bond Dissociation Energy: The fundamental difference lies in the carbon-halogen bond strength. The C-Cl bond energy is approximately 339 kJ/mol, significantly higher than the C-Br bond (~276 kJ/mol)[1]. This makes the oxidative addition to the Pd(0) catalyst the rate-determining step, requiring more forcing conditions[1].

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen strongly coordinates to the transition metal center (Pd or Ni)[2]. This off-cycle coordination blocks open coordination sites, preventing the substrate from entering the catalytic cycle and often leading to the aggregation of inactive palladium black[2].

Q: How does ligand architecture prevent catalyst deactivation? A: To overcome both slow oxidative addition and catalyst poisoning, you must use highly active catalytic systems involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands[1]. Dialkylbiarylphosphines (like XPhos or SPhos) provide immense steric shielding around the palladium center, physically blocking the pyridine nitrogen from coordinating[3]. Simultaneously, their electron-rich nature increases the electron density on the metal, accelerating the difficult oxidative addition into the strong C-Cl bond[3].

Q: I am observing hydrodehalogenation (replacement of -Cl with -H) during my Buchwald-Hartwig amination. How do I suppress this? A: Hydrodehalogenation occurs when the reductive elimination step is too slow, allowing competing pathways like β-hydride elimination from the amine to dominate[4]. To suppress this, switch to bulky ligands from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig (e.g., Josiphos) series, which are specifically designed to force the aryl and amine groups together, accelerating reductive elimination and favoring C-N bond formation[4].

Mechanism Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd Chloropyridine Poison Off-Cycle Catalyst Poisoning (Pyridine N binds to Pd) Pd0->Poison Strong N-coordination PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation / Amination PdII->TransMet Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product PdBlack Palladium Black (Deactivation) Poison->PdBlack Aggregation

Catalytic cycle highlighting off-cycle pyridine poisoning and palladium black formation.

Quantitative Catalyst Performance Comparison

Direct comparisons of catalytic systems reveal that traditional catalysts like Pd(PPh₃)₄ are vastly inferior for chloropyridines due to their inability to prevent N-coordination and their slow oxidative addition rates. Modern precatalysts (Pd G3/G4) or NHC systems are required.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Chloropyridines [5]

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading
Pd(PPh₃)₄ PPh₃K₂CO₃1,4-Dioxane / H₂O10012-2460-753-5 mol%
XPhos Pd G3 XPhosK₃PO₄THF or Toluene80-1002-8>901-2 mol%
SPhos Pd G3 SPhosK₃PO₄1,4-Dioxane1004-12>901-2 mol%
PEPPSI™-IPr IPr (NHC)K₂CO₃t-BuOH806-12>901-2 mol%

Note: Data reflects typical coupling of 2-chloropyridine-3-boronic acid with phenylboronic acid. Pd G3 and PEPPSI systems drastically reduce reaction times and improve yields by stabilizing the active Pd(0) species.

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow these optimized step-by-step methodologies.

Protocol A: Suzuki-Miyaura Coupling using Pd G3 Precatalysts[5]

Objective: Achieve >90% conversion of sterically hindered or deactivated chloropyridines by rapidly generating a highly active, mono-ligated Pd(0) species.

  • Preparation: In an oven-dried reaction vial equipped with a stir bar, add the chloropyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and anhydrous K₃PO₄ (2.0–3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (1–2 mol%). Causality note: The G3 precatalyst ensures a 1:1 ligand-to-palladium ratio, which prevents the formation of unreactive bis-ligated Pd species.

  • Degassing: Seal the vial with a septum. Evacuate and backfill the vial with inert gas (Argon or Nitrogen) three times.

  • Solvent: Add degassed THF or Toluene (to achieve ~0.2 M concentration) via syringe.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring for 2–8 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Mercury Poisoning Test for Catalyst Deactivation[6]

Objective: Determine if your reaction is stalling due to the formation of inactive palladium nanoparticles (heterogeneous) or if it remains a soluble molecular species (homogeneous).

  • Baseline Setup: Set up your standard chloropyridine coupling reaction as described in Protocol A.

  • Partial Conversion: Allow the reaction to proceed to approximately 20-30% conversion (verify via a preliminary kinetic run or rapid TLC/LC-MS).

  • Mercury Addition: Carefully add a massive excess of liquid mercury (Hg, ~200-300 equivalents relative to palladium) to the stirring reaction mixture. (Caution: Highly toxic, perform in a fume hood).

  • Analysis:

    • If the reaction stops: The active catalyst is a soluble Pd(0) species that has been amalgamated and poisoned by the mercury. Your failure mode is likely ligand degradation or product inhibition.

    • If the reaction continues: Catalysis is proceeding via palladium nanoparticles (Pd black). Your failure mode is catalyst aggregation; you must increase ligand steric bulk or decrease temperature.

Advanced Troubleshooting: Alternative Metals

Q: If palladium fails completely, should I consider nickel catalysis? A: Absolutely. Nickel-catalyzed cross-coupling offers a distinct mechanistic advantage: Nickel is significantly more nucleophilic than Palladium, allowing it to undergo oxidative addition into strong C-Cl bonds much more readily[6].

  • Suzuki-Miyaura: A Ni/dppf catalyst system has been shown to successfully couple 3- and 4-chloropyridines, though 2-chloropyridines can sometimes still be challenging depending on the exact heterocycle[7].

  • Cross-Electrophile Coupling: Nickel is exceptionally adept at cross-electrophile couplings (e.g., coupling a 2-chloropyridine directly with an alkyl bromide). Using a rigid bathophenanthroline ligand in DMF at high concentrations allows for efficient 2-alkylation of pyridines, bypassing traditional transmetalation issues[8].

References

  • BenchChem. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines."
  • BenchChem.
  • Organic Chemistry Portal. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."
  • BenchChem. "A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid."
  • BenchChem.
  • BenchChem.
  • ResearchGate. "Literature examples of Suzuki–Miyaura cross-coupling reactions of..."
  • Thieme Connect. "Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides."
  • National Institutes of Health (NIH).

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful C-N cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to optimize this powerful transformation for your specific substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during your Buchwald-Hartwig amination experiments. Each issue is followed by a discussion of potential causes and actionable solutions based on established mechanistic understanding and field-proven experience.

Issue 1: Low or No Product Yield

A common challenge in Buchwald-Hartwig amination is a lower-than-expected yield or a complete failure of the reaction. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species, which is essential for the catalytic cycle, may not be forming efficiently from the Pd(II) precatalyst.[1]

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4 palladacycles). These are often more effective than traditional sources like Pd(OAc)₂ because they generate the active LPd(0) catalyst more cleanly and efficiently.[1] If you are using a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand can aid in the reduction to Pd(0).[2][3] Consider a pre-activation step where the palladium source, ligand, and base are stirred together for a short period before adding the aryl halide and amine.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps.[4] The optimal ligand is highly dependent on the nature of the amine and the aryl halide.[1]

    • Solution: A systematic ligand screening is often the most effective approach. For primary amines, ligands such as BrettPhos are a good starting point, while RuPhos is often effective for secondary amines.[1][2] For more challenging substrates, like heteroaryl amines or amides, specialized ligands such as tBuBrettPhos or DavePhos may be necessary.[1][2]

  • Incorrect Base Selection: The base's primary role is to deprotonate the amine, allowing it to coordinate to the palladium center.[5][6] An incompatible base can lead to poor reactivity, decomposition of starting materials, or unwanted side reactions.[1][7]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and promote high reaction rates.[1][7] However, for substrates with base-sensitive functional groups (e.g., esters, nitro groups), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, often requiring higher reaction temperatures.[1][2][7]

  • Poor Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[3] Aryl chlorides and sterically hindered substrates can be particularly challenging.[1][8]

    • Solution: For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often required to promote the difficult oxidative addition step.[1] If feasible, switching from an aryl chloride to the corresponding bromide or iodide can significantly improve reaction outcomes.

  • Presence of Water or Oxygen: The Pd(0) catalyst is sensitive to both oxygen and water, which can lead to catalyst deactivation and the formation of palladium black.[6][7]

    • Solution: Ensure that all solvents are anhydrous and thoroughly degassed.[1] Reagents should be of high purity and dried before use. The reaction should be set up under an inert atmosphere (argon or nitrogen), and if possible, assembled in a glovebox.[6]

Issue 2: Observation of Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired arylamine.

Possible Causes and Solutions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, and the amine remains unreacted.

    • Cause: This side reaction can occur via β-hydride elimination, particularly when using primary amines.[4] It can also be promoted by certain catalyst systems or reaction conditions.

    • Solution: Optimizing the choice of ligand is critical; some ligands are more prone to promoting hydrodehalogenation than others.[7] Lowering the reaction temperature or using a less sterically hindered base can also minimize this side reaction.[7]

  • Homocoupling (Biaryl Formation): Dimerization of the aryl halide can occur.

    • Cause: This side reaction can be favored under certain conditions and with specific catalyst systems.

    • Solution: Optimizing the catalyst loading and reaction temperature can often mitigate homocoupling.[1]

  • Competitive C-O Coupling: If the amine substrate also contains a free hydroxyl group (e.g., a phenol), competitive C-O coupling can occur.[1]

    • Solution: The hydroxyl group should be protected prior to the amination reaction. A common strategy is to protect it as a silyl ether.[1]

Issue 3: Reaction Stalls or Incomplete Conversion

Sometimes a reaction will start but fail to proceed to completion, even after an extended time.

Possible Causes and Solutions:

  • Catalyst Decomposition: The active catalyst can degrade over the course of the reaction, often indicated by the formation of a fine black precipitate (palladium black).[6]

    • Solution: Prolonged exposure to high temperatures (>120 °C) can cause thermal decomposition.[6] Consider lowering the reaction temperature and increasing the reaction time.[6] Ensure a strictly inert atmosphere is maintained throughout the reaction.

  • Reagent Insolubility: If the starting materials or the base are not sufficiently soluble in the chosen solvent, the reaction will be slow and may not go to completion.[6]

    • Solution: Toluene and 1,4-dioxane are generally effective solvents.[6] If solubility is an issue, a different solvent system may be required. Grinding the base to a fine powder before use can also improve its solubility and reactivity.[1]

  • Catalyst Poisoning by Substrate: Certain functional groups on the substrates can coordinate to the palladium center and inhibit its catalytic activity. This is a notorious issue with substrates like 2-halopyridines, where the pyridine nitrogen can act as a poison.[6]

    • Solution: The use of sterically bulky ligands is essential to shield the palladium center and prevent substrate coordination.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium precatalyst?

A1: Modern palladacycle precatalysts, such as the G3 and G4 generations developed by the Buchwald group, are highly recommended.[1] They are air-stable, easy to handle, and provide more reliable and efficient formation of the active Pd(0) catalyst compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] This leads to more reproducible results and often allows for lower catalyst loadings.

Q2: What is the general guideline for selecting a ligand?

A2: The choice of ligand is critical and depends on the nucleophile. While screening is often necessary, the following provides a good starting point:

  • Primary Amines: BrettPhos is a highly effective ligand.[1][2]

  • Secondary Amines: RuPhos is a common and effective choice.[1][2]

  • Amides and Sulfonamides: More reactive ligands like tBuBrettPhos may be required as these are less nucleophilic.[2]

  • NH-Heterocycles (e.g., indoles, pyrazoles): DavePhos or XantPhos are often good choices.[1][2]

Q3: What is the role of the base, and how do I choose the correct one?

A3: The base deprotonates the amine within the catalytic cycle, which is a crucial step for the subsequent reductive elimination.[5][6]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and effective for a wide range of substrates, leading to faster reaction rates.[7] However, they are incompatible with base-sensitive functional groups.[2][7]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These should be used when your substrates contain sensitive functionalities like esters or nitro groups.[7] Reactions with weaker bases may require higher temperatures and longer reaction times.[1]

Q4: Which solvent should I use?

A4: Aprotic, nonpolar solvents are generally preferred.

  • Toluene: An excellent all-around choice, particularly for aryl iodides.[1]

  • 1,4-Dioxane: Has good solvating power for many reagents.[1]

  • Tetrahydrofuran (THF): Useful for reactions that require milder temperatures due to its lower boiling point.[1] It is imperative that the solvent is anhydrous and degassed to prevent catalyst deactivation.[1]

Q5: My reaction is sluggish. Should I just increase the temperature?

A5: While many Buchwald-Hartwig reactions require elevated temperatures (typically 80-110 °C) to proceed efficiently, simply increasing the temperature is not always the best solution.[1][6] Excessively high temperatures can lead to thermal decomposition of the catalyst and the formation of side products.[6] A better approach is to systematically optimize other parameters first, such as the ligand, base, and solvent. If the reaction is still slow, a modest increase in temperature can be attempted while carefully monitoring for signs of catalyst decomposition.[1]

Data and Protocols

Ligand and Base Selection Guide

The following table provides a general starting point for selecting ligand and base combinations for different classes of amine nucleophiles. Optimization will likely be required for your specific system.

Amine Nucleophile ClassRecommended Ligand(s)Recommended Base(s)Notes
Primary Aliphatic & Aryl Amines BrettPhos[1][2]NaOtBu, LHMDS[1][2]BrettPhos is highly effective for a broad range of primary amines.
Secondary Aliphatic & Aryl Amines RuPhos[1][2]NaOtBu, KOtBu[1]RuPhos is a robust ligand for coupling secondary amines.
Amides & Sulfonamides tBuBrettPhos[2]K₃PO₄, Cs₂CO₃[7]These less nucleophilic substrates often require more reactive ligands and potentially higher temperatures.
NH-Heterocycles (Indoles, Carbazoles) DavePhos, XantPhos[1]Cs₂CO₃, K₃PO₄Weaker bases are often preferred to avoid side reactions with the heterocyclic ring.
Ammonia Equivalents XPhos, BrettPhosLHMDS, NaOtBuUsed to synthesize primary anilines, which are challenging to form directly.
Solvent and Temperature Considerations
SolventTypical Temperature Range (°C)AdvantagesDisadvantages
Toluene 80 - 110Good for a wide range of substrates; often the preferred choice.[1]High boiling point may not be suitable for thermally sensitive substrates.
1,4-Dioxane 80 - 100Excellent solvating power for a variety of reagents.[1][7]Can be difficult to remove completely; considered a less "green" solvent.
Tetrahydrofuran (THF) 40 - 66Lower boiling point is ideal for reactions requiring milder conditions.[1]Not suitable for reactions that require high temperatures.
tert-Butanol 80 - 83Can be used as a solvent or co-solvent.May participate in side reactions under certain conditions.
General Experimental Protocol

This protocol provides a general starting point for a small-scale (1.0 mmol) Buchwald-Hartwig amination. All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere of argon or nitrogen.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Reaction Setup: In a glovebox, add the aryl halide, palladium precatalyst, and base to the oven-dried reaction vial containing a magnetic stir bar.[1] If the amine is a solid, it can be added at this stage.

  • Seal and Purge: Seal the vial with the cap. If not working in a glovebox, remove the vial from the balance and immediately purge with argon or nitrogen for 5-10 minutes.[1]

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.[1] If the amine is a liquid, add it via syringe at this point.[1]

  • Heating and Stirring: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[1] Stir the reaction vigorously for the intended duration (typically 12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[1][6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and quench by adding a saturated aqueous solution of NH₄Cl.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 LPd(0) Active Catalyst OA_Complex Oxidative Addition Complex (L)Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X Oxidative Addition Amine_Complex Amine Complex [(L)Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex + Amine-H Ligand Exchange Amido_Complex Palladium Amide (L)Pd(II)(Ar)(Amine) Amine_Complex->Amido_Complex + Base Deprotonation - Base-H+X- Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Amido_Complex->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert First Check Check_Catalyst Use Modern Precatalyst? (e.g., G3/G4) Check_Inert->Check_Catalyst Screen_Ligand Screen Ligands (e.g., BrettPhos, RuPhos) Check_Catalyst->Screen_Ligand Screen_Base Screen Bases (e.g., NaOtBu vs. Cs2CO3) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent Adjust_Temp Adjust Temperature (80-110 °C) Screen_Solvent->Adjust_Temp Side_Products Side Products Observed? (Hydrodehalogenation, etc.) Adjust_Temp->Side_Products Success Reaction Optimized Side_Products->Success No Optimize_Conditions Re-optimize Ligand/Base/Temp to Minimize Side Reactions Side_Products->Optimize_Conditions Yes Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting common Buchwald-Hartwig amination issues.

References

  • BenchChem. (2025).
  • Jacobsen, E. N., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • BenchChem. (2025).
  • Surry, D. S., & Buchwald, S. L. (2014).
  • Technology Enhanced Chemical Synthesis (TECS) CDT. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. (2014).
  • Chemistry LibreTexts. (2023).
  • Reddit. (2018).
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions Involving Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during Suzuki-Miyaura cross-coupling reactions with pyridine-containing substrates. Our aim is to equip you with the scientific understanding and practical solutions needed to overcome common experimental hurdles and achieve successful outcomes in your synthetic endeavors.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, the inclusion of pyridine motifs, which are prevalent in pharmaceuticals, introduces specific complexities that can often lead to frustratingly low yields or reaction failures.[3][4] This guide is structured to help you diagnose and resolve these issues systematically.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding Suzuki-Miyaura reactions with pyridines.

Q1: Why are Suzuki-Miyaura reactions with pyridine substrates so challenging?

A1: The primary difficulty stems from the Lewis basicity of the pyridine nitrogen atom. This nitrogen can coordinate with the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst.[5][6][7] This coordination disrupts the catalytic cycle, which is essential for the reaction to proceed, resulting in low yields or a complete lack of product formation.[5][8] Additionally, certain pyridine derivatives, particularly 2-pyridyl boronic acids, are known to be unstable and can readily undergo protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1][5]

Q2: I'm getting a very low yield in my reaction with a bromopyridine. What are the first things I should check?

A2: When faced with a low-yielding Suzuki-Miyaura reaction involving a bromopyridine, a systematic check of the following parameters is recommended:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your reaction setup is rigorously purged of air and maintained under an inert atmosphere (e.g., argon or nitrogen). This includes thorough degassing of all solvents and reagents.[5][6][8]

  • Reagent Purity: Impurities in either the bromopyridine or the boronic acid/ester can act as catalyst poisons.[5][6] Using freshly purified starting materials is crucial.

  • Catalyst and Ligand Selection: The choice of the palladium precatalyst and, more importantly, the ligand is critical. For pyridine substrates, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[8] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are often necessary to promote the desired catalytic activity and prevent catalyst deactivation.[5][7][8]

  • Base Selection: The strength and solubility of the base play a pivotal role in the transmetalation step.[8][9] While common bases like potassium carbonate (K₂CO₃) are often used, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required for challenging couplings.[5][8]

Q3: I suspect my boronic acid is decomposing. What are the signs and how can I prevent this?

A3: The primary decomposition pathway for boronic acids is protodeboronation, which is the cleavage of the C-B bond by a proton source (often water) to yield the corresponding unfunctionalized pyridine.[6][8] This side reaction depletes your nucleophilic partner from the reaction mixture. Signs of protodeboronation include the appearance of the parent pyridine (without the boronic acid group) in your reaction monitoring (e.g., by TLC or LC-MS).

To prevent protodeboronation:

  • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried, as water can facilitate this side reaction.[6][8]

  • Choose the Right Base: While a base is necessary, certain bases under aqueous conditions can promote protodeboronation.[6] Using an anhydrous base like potassium phosphate (K₃PO₄) can be beneficial.[10]

  • Consider Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be a good alternative to mitigate decomposition.[1][11]

Q4: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this pathway.[1][8]

To minimize homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor. Employ rigorous degassing techniques for your solvents (e.g., freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of inert gas throughout the reaction.[8]

  • Control Reagent Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can promote homocoupling.[8]

  • Use a Pd(0) Source: Directly using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) precatalysts.[7]

In-Depth Troubleshooting Guide

This section provides a more detailed, workflow-oriented approach to troubleshooting common issues in Suzuki-Miyaura reactions with pyridines.

Problem: Low or No Conversion to Product

If you are observing little to no formation of your desired product, a systematic approach to identifying the root cause is essential. The following diagram illustrates a logical troubleshooting workflow.

Troubleshooting_Workflow Start Low/No Conversion Inert_Atmosphere Verify Inert Atmosphere (Degas Solvents/Reagents) Start->Inert_Atmosphere Initial Checks Reagent_Purity Check Reagent Purity (Freshly Purified) Inert_Atmosphere->Reagent_Purity Catalyst_System Optimize Catalyst System (Ligand & Precatalyst) Reagent_Purity->Catalyst_System If still no improvement Base_Solvent Optimize Base & Solvent Catalyst_System->Base_Solvent Temperature Adjust Reaction Temperature Base_Solvent->Temperature Successful_Reaction Successful Reaction Temperature->Successful_Reaction Optimization Successful

Caption: A logical workflow to diagnose and solve common issues in Suzuki-Miyaura reactions with pyridines.

  • Verify Inert Atmosphere: As a first step, re-evaluate your procedure for excluding oxygen. Ensure that your solvents have been adequately degassed and that your reaction vessel was properly flame-dried or oven-dried and backfilled with an inert gas.[8]

  • Assess Reagent Quality: Use fresh, high-purity starting materials. If possible, purify your pyridyl halide and boronic acid/ester before use. Water content in the reagents or solvent can be particularly detrimental.[6][8]

  • Optimize the Catalyst System: This is often the most critical parameter for success.

    • Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts).[6][12]

    • Ligand Selection: For pyridine substrates, bulky and electron-rich phosphine ligands are highly recommended.[7][8] Consider screening a panel of ligands. A comparison of common ligand types is provided in the table below.

Ligand TypeExamplesKey Characteristics & Applications
Buchwald Ligands XPhos, SPhos, RuPhosBulky and electron-rich, excellent for challenging couplings, including those with pyridines.[5][8][13]
Bidentate Ligands dppfCan be effective, but may require higher catalyst loading or temperature.[14]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors, can be very effective for unreactive substrates.[8][9]
Simple Phosphines PPh₃, PCy₃Generally less effective for pyridine couplings due to lower electron density and bulk.[4][8]
  • Optimize the Base and Solvent System:

    • Base: The choice of base is crucial for the transmetalation step.[9] A screening of different bases is often necessary.

BaseCommon SolventsNotes
K₂CO₃, Na₂CO₃ Dioxane/H₂O, Toluene/H₂OStandard, often effective but may not be strong enough for all substrates.[5][15]
K₃PO₄ Dioxane, TolueneA stronger, non-nucleophilic base that can be very effective for challenging couplings.[5][6]
Cs₂CO₃ Dioxane, TolueneHighly soluble and effective, but more expensive.[5][16]
Fluoride Bases (e.g., KF, CsF) Dioxane, THFCan be effective, particularly with boronic esters.[10]
  • Adjust Reaction Temperature: While many Suzuki-Miyaura reactions proceed at elevated temperatures (80-110 °C), some sensitive substrates may benefit from lower temperatures to minimize side reactions. Conversely, unreactive substrates may require higher temperatures or even microwave irradiation to proceed.[6][16][17]

Generalized Experimental Protocol for a Suzuki-Miyaura Reaction with a Pyridyl Halide

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the pyridyl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), ensure the water is also degassed.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, GC-MS, or LC-MS.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[12]

By systematically addressing these key parameters, you can significantly improve the success rate of your Suzuki-Miyaura reactions involving pyridine substrates.

References

  • Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates - Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines - Benchchem.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F.
  • A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates | Organic Letters - ACS Publications.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia.

Sources

Technical Support Center: Palladium Catalyst Removal from 2-Butyl-5-chloropyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium catalysts from the synthesis of 2-Butyl-5-chloropyridin-3-amine and related heterocyclic compounds. The presence of the pyridyl nitrogen and the exocyclic amine in this molecule can lead to strong chelation with palladium, complicating its removal. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your final product, a critical aspect in pharmaceutical development where stringent limits on elemental impurities are in place.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Butyl-5-chloropyridin-3-amine.

Issue 1: High Residual Palladium Levels (>10 ppm) After Initial Purification (e.g., Filtration, Aqueous Wash)
  • Possible Cause: Strong chelation of palladium to the pyridin-3-amine moiety. The lone pairs of electrons on both the pyridine ring nitrogen and the exocyclic amine can form stable complexes with palladium, keeping it in solution and preventing its removal by simple filtration.[2]

  • Suggested Solutions:

    • Employ a High-Affinity Palladium Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., silica-bound thiol) or trimercaptotriazine (TMT)-based scavengers are often highly effective for various palladium species.[3][4]

    • Activated Carbon Treatment: Utilize activated carbon as a cost-effective alternative or in conjunction with other scavengers. It's important to note that activated carbon can sometimes lead to product loss through non-specific adsorption, so preliminary small-scale tests are recommended.[3][4]

    • Optimize Scavenging Conditions: Experiment with reaction parameters to enhance scavenger efficacy. This can include increasing the temperature (e.g., to 40-60°C), extending the treatment time (e.g., up to 24 hours), and adjusting the scavenger-to-product ratio.[2][3] A Design of Experiments (DoE) approach can be valuable in systematically identifying the optimal conditions.

    • Combination of Methods: A multi-step approach can be more effective. For instance, an initial filtration through celite to remove any heterogeneous palladium can be followed by treatment of the filtrate with a high-affinity scavenger.[2]

Issue 2: Significant Product Loss During the Scavenging Process
  • Possible Cause: Non-specific adsorption of 2-Butyl-5-chloropyridin-3-amine onto the scavenger material, particularly with activated carbon.[3]

  • Suggested Solutions:

    • Scavenger Screening: Perform small-scale screening experiments with a panel of different scavengers (e.g., various thiol-based resins, TMT resins, and different grades of activated carbon) to identify one with high selectivity for palladium and minimal affinity for your product.

    • Minimize Scavenger Amount: Use the minimum effective amount of scavenger required to achieve the target palladium level. This can be determined through a series of small-scale optimization experiments.

    • Solvent System Adjustment: The choice of solvent can impact the adsorption of your product to the scavenger. Using a solvent in which your product is highly soluble may help to minimize this loss.[3]

    • Thorough Washing: After filtration to remove the scavenger, wash the filter cake with fresh solvent to recover any adsorbed product.[3]

Issue 3: Inconsistent Palladium Removal Results Between Batches
  • Possible Cause: Variation in the nature of the palladium species in the reaction mixture. The oxidation state (e.g., Pd(0) vs. Pd(II)) and the ligands coordinated to the palladium can differ from batch to batch, affecting the efficiency of a given removal method.[2]

  • Suggested Solutions:

    • Standardize Reaction Work-up: Ensure that the reaction quenching and initial work-up procedures are consistent for every batch to minimize variability in the palladium species present.

    • Employ a Broad-Spectrum Scavenger: Utilize a scavenger that is effective against a wide range of palladium species. Thiol-based scavengers are generally robust in this regard.[5]

    • Characterize the Palladium Species: If the problem persists, consider techniques like X-ray Photoelectron Spectroscopy (XPS) or Transmission Electron Microscopy (TEM) on a representative batch to understand the nature of the palladium species you are trying to remove. This information can guide the selection of a more targeted removal strategy.

Palladium Removal Workflow

The following diagram illustrates a logical workflow for selecting and implementing a palladium removal strategy for 2-Butyl-5-chloropyridin-3-amine reactions.

Palladium_Removal_Workflow Workflow for Palladium Removal from 2-Butyl-5-chloropyridin-3-amine Reactions start Crude Reaction Mixture (Post-Reaction) initial_filtration Initial Filtration (e.g., through Celite) start->initial_filtration analyze_pd_1 Analyze Pd Content (ICP-MS) initial_filtration->analyze_pd_1 scavenger_screening Scavenger Screening (Small Scale) analyze_pd_1->scavenger_screening Pd > 10 ppm final_product Purified Product (<10 ppm Pd) analyze_pd_1->final_product Pd < 10 ppm select_scavenger Select Optimal Scavenger (Thiol, TMT, Activated Carbon) scavenger_screening->select_scavenger optimize_conditions Optimize Conditions (Temp, Time, Amount) select_scavenger->optimize_conditions scale_up Scale-Up Scavenging optimize_conditions->scale_up product_loss_check Assess Product Loss scale_up->product_loss_check analyze_pd_2 Analyze Final Pd Content (ICP-MS) analyze_pd_2->final_product Pd < 10 ppm re_optimize Re-optimize or Screen New Scavengers analyze_pd_2->re_optimize Pd > 10 ppm product_loss_check->analyze_pd_2 Acceptable Loss product_loss_check->re_optimize High Loss re_optimize->scavenger_screening

Caption: A decision-making workflow for palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is palladium removal particularly challenging for 2-Butyl-5-chloropyridin-3-amine?

A1: The challenge stems from the molecular structure. Both the nitrogen atom in the pyridine ring and the exocyclic amine group can act as ligands, forming stable complexes with palladium.[2] This chelation can make the palladium soluble and difficult to remove using standard filtration techniques.

Q2: What are the most effective types of palladium scavengers for aminopyridine compounds?

A2: Thiol-based and trimercaptotriazine (TMT)-based scavengers are generally very effective for a broad range of palladium species encountered in cross-coupling reactions.[3][4] Activated carbon is a cost-effective option but may require more optimization to balance palladium removal with product recovery.[3][4]

Q3: How much scavenger should I use?

A3: A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[3] However, the optimal amount should be determined experimentally through small-scale trials to minimize product loss.

Q4: Can I use crystallization to remove the palladium catalyst?

A4: Crystallization can be an effective method for reducing palladium levels, especially when used in combination with additives like N-acetylcysteine or thiourea, which can help to keep the palladium in the mother liquor.[6] However, there is a risk that the palladium-product complex may co-crystallize, which would concentrate the impurity in your final product. Therefore, it is essential to analyze the palladium content of the crystallized product to confirm its removal.[3]

Q5: What is the best analytical method for quantifying residual palladium?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most sensitive technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[2]

Q6: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A6: Regulatory bodies like the ICH have established guidelines (e.g., ICH Q3D) for elemental impurities. The permitted daily exposure (PDE) for palladium depends on the route of administration of the final drug product. It is crucial to consult the latest ICH guidelines to determine the specific limits applicable to your project.[1]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
  • Dissolution: Dissolve the crude 2-Butyl-5-chloropyridin-3-amine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the selected silica-based thiol scavenger. A starting point of 4-8 molar equivalents relative to the initial palladium catalyst loading is recommended.[3]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally.[2][3]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, Ethyl Acetate).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[3]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[3]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter, so a thick celite pad is recommended.[2]

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the purified product.

  • Analysis: Quantify the residual palladium in the final product using ICP-MS.

Scavenger Performance Comparison

The following table provides a general comparison of common palladium scavengers. The actual performance will be dependent on the specific reaction conditions.

Scavenger TypeFunctional GroupTypical Initial Pd (ppm)Typical Final Pd (ppm)Removal EfficiencyKey Considerations
Silica-Based Thiol-SH>1000<10>99%Broadly effective for various palladium species.[2]
Polystyrene-TMTTrimercaptotriazine~1200<10>99%High loading capacity, good for larger scale.[2]
Activated CarbonN/A>1000<20>98%Cost-effective, but may cause product loss.[2][3]

Visualizing the Scavenging Process

Scavenging_Process Schematic of Palladium Scavenging Process cluster_before Before Scavenging cluster_after After Scavenging Product_Solution Product in Solution (2-Butyl-5-chloropyridin-3-amine) Addition + Scavenger (Stirring) Pd_Complex Soluble Pd Complex Purified_Solution Purified Product Solution Scavenger_Bound_Pd Scavenger-Bound Pd (Solid) Filtration Filtration Addition->Scavenger_Bound_Pd Filtration->Purified_Solution

Caption: The process of removing soluble palladium complexes.

References

  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions.
  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • BenchChem. (n.d.). How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? Retrieved from [Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • ResearchGate. (2026, February 25). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

Sources

Pyridine Functionalization Technical Support Center: Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. The pyridine ring is a ubiquitous motif in FDA-approved drugs and agrochemicals. However, its functionalization presents notorious challenges due to the inherent electron deficiency of the π-system and the coordinating power of the nitrogen atom.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the most common hurdles in pyridine functionalization.

Q1: Why does direct electrophilic aromatic substitution (EAS) on unsubstituted pyridine result in extremely low yields, and what is the standard workaround?

Causality & Mechanistic Insight: Pyridine is intrinsically π-deficient because the highly electronegative nitrogen atom pulls electron density away from the carbon ring[1]. Furthermore, standard EAS conditions require strong acids (e.g., HNO₃/H₂SO₄ for nitration). The basic lone pair on the pyridine nitrogen rapidly protonates under these acidic conditions, forming a pyridinium ion. This places a full positive charge adjacent to the ring, severely deactivating it against electrophilic attack and making direct EAS practically useless (often yielding <10% under extreme temperatures)[2].

The Solution: The most reliable workaround is the Pyridine N-oxide strategy . By oxidizing the nitrogen, the oxygen atom donates electron density back into the ring via resonance (specifically activating the C-2 and C-4 positions), facilitating EAS[2]. After substitution, the N-oxide is easily reduced back to the free pyridine.

Protocol: Pyridine N-Oxide Activation & Nitration Workflow

  • N-Oxidation: Dissolve the pyridine substrate (1.0 equiv) in dichloromethane (DCM). Slowly add mCPBA (1.2 equiv) at 0 °C. Stir at room temperature for 12 hours.

    • Self-Validation Step: Monitor complete conversion via TLC. The reaction is complete upon the disappearance of the high-Rf, UV-active pyridine starting spot and the appearance of a highly polar, baseline-adjacent N-oxide spot.

  • Electrophilic Substitution (Nitration): Isolate the N-oxide. Dissolve in concentrated H₂SO₄ and add fuming HNO₃ dropwise at 0 °C. Heat to 90 °C for 4 hours. The electron-donating effect of the N-oxide directs the nitro group predominantly to the C-4 position.

  • Deoxygenation (Rearomatization): Isolate the 4-nitropyridine N-oxide. Dissolve in chloroform and add PCl₃ (3.0 equiv) dropwise at 0 °C. Reflux for 2 hours. Quench carefully with ice water and extract to yield 4-nitropyridine.

N_Oxide_Workflow Py Pyridine (Deactivated) Ox mCPBA (Oxidation) Py->Ox Nox Pyridine N-oxide (Activated) Ox->Nox EAS HNO3 / H2SO4 (Nitration) Nox->EAS SubNox 4-Nitropyridine N-oxide EAS->SubNox Red PCl3 (Deoxygenation) SubNox->Red SubPy 4-Nitropyridine Red->SubPy

Fig 1. Logical workflow for overcoming EAS limitations via N-oxide activation.

Q2: My Minisci reaction (radical alkylation) on pyridine yields an inseparable mixture of C-2 and C-4 regioisomers alongside polyalkylated byproducts. How can I achieve strict regiocontrol?

Causality & Mechanistic Insight: The classical Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle[3]. Because both the C-2 and C-4 positions are highly electron-deficient in the pyridinium ion, the radical attacks both sites indiscriminately, leading to poor regioselectivity. Additionally, the mono-alkylated product is often more electron-rich than the starting material, leading to over-alkylation (polyalkylation)[3].

The Solution: To achieve exquisite C-4 selectivity, modern protocols employ temporary blocking groups. For example, Baran and co-workers developed a method using a maleate-derived blocking group that temporarily occupies the nitrogen and sterically/electronically shields the C-2 position, directing the radical attack exclusively to the C-4 position under mild, acid-free conditions[4]. Alternatively, photoredox catalysis utilizing pyridine N-oxides as both the radical receptor and oxidant can improve atom economy and selectivity.

Protocol: Regioselective C-4 Alkylation via Baran’s Minisci Protocol

  • Pre-functionalization (Blocking): React pyridine with the maleate-derived blocking reagent to form the N-alkylpyridinium salt.

    • Self-Validation Step: Verify quantitative formation via ¹H-NMR (look for the characteristic downfield shift of the α-protons adjacent to the now-charged nitrogen).

  • Radical Generation & Addition: In a 15 mL culture tube, combine the pyridinium salt (0.5 mmol), carboxylic acid (alkyl donor, 1.0 mmol), (NH₄)₂S₂O₈ (1.0 mmol), and AgNO₃ (20 mol%)[4].

  • Biphasic Reaction: Add dichloroethane (2.5 mL) and H₂O (2.5 mL). Stir the biphasic mixture at 50 °C for 2 hours.

  • Reaction Monitoring: Monitor by LCMS. The reaction is complete when the mass of the starting pyridinium salt is fully consumed.

  • Deprotection: The blocking group is easily removed during the basic workup (using ethanolamine), yielding the pure C-4 alkylated pyridine without C-2 contamination[4].

Minisci_Regiocontrol Rad Nucleophilic Alkyl Radical Unblocked Classical Minisci (No Blocking Group) Rad->Unblocked Blocked Baran's Maleate Blocking Group Rad->Blocked Py Protonated Pyridine Py->Unblocked Py->Blocked Mix Mixture of C-2 & C-4 + Polyalkylation Unblocked->Mix Pure Exclusive C-4 Alkylation Blocked->Pure

Fig 2. Regiocontrol in the Minisci reaction comparing classical vs. blocked pathways.

Q3: Is it possible to selectively functionalize the meta (C-3/C-5) positions of an unactivated pyridine ring?

Causality & Mechanistic Insight: Direct meta-functionalization of unbiased pyridines is notoriously difficult. While C-3 is technically the least electron-deficient position on the ring, it still lacks sufficient nucleophilicity for standard EAS[1]. Furthermore, nucleophilic aromatic substitution (SNAr) and radical Minisci reactions inherently favor the C-2 and C-4 positions[2].

The Solution: Recent breakthroughs utilize dearomatization-rearomatization strategies . By converting pyridine into an oxazino pyridine intermediate, the electronic properties of the ring are fundamentally altered. Under specific pH conditions, these intermediates can be directed to undergo highly selective meta-functionalization via radical or ionic pathways, followed by rearomatization to restore the pyridine core[5][6].

Data Summary: Comparison of Pyridine Functionalization Strategies

To assist in selecting the correct troubleshooting path for your specific synthetic target, consult the following performance matrix of functionalization strategies:

StrategyTarget PositionTypical YieldsRegioselectivity (Ratio)Reaction Conditions
Direct EAS (e.g., Nitration) C-3< 10%PoorHarsh (HNO₃/H₂SO₄, >300 °C)
N-Oxide Directed EAS C-460 - 85%High (>95:5 C-4:C-2)Mild to Moderate
Classical Minisci C-2 / C-440 - 70%Poor (Mixtures of C-2, C-4)Acidic, Oxidative (AgNO₃, Persulfate)
Blocked Minisci (Baran) C-470 - 90%Excellent (>99:1 C-4)Mild, Acid-free (Biphasic, 50 °C)
Dearomatization (Oxazino) C-3 / C-450 - 80%High (pH dependent switch)Catalyst-free, Redox-neutral

Table 1. Quantitative comparison of yield and regioselectivity across standard pyridine functionalization strategies.

References
  • Minisci reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization Source: nih.gov URL:[Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: organic-chemistry.org URL:[Link]

  • C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates Source: researchgate.net URL:[Link]

  • Aromatic heterocycles 1: structures and reactions Source: gcwgandhinagar.com URL:[Link]

  • PHOTOCATALYTIC MINISCI REACTION Source: chim.it URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Butyl-5-chloropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the substituted aminopyridine scaffold is a cornerstone of modern therapeutic design. Among these, the 2-Butyl-5-chloropyridin-3-amine core represents a particularly versatile starting point for library synthesis and lead optimization. The strategic placement of the butyl, chloro, and amino groups provides a finely-tuned balance of lipophilicity, reactivity, and hydrogen-bonding capability, making its derivatives potent modulators of various biological targets.

This guide provides an in-depth comparative analysis of 2-Butyl-5-chloropyridin-3-amine derivatives. We will explore their structure-activity relationships (SAR) across different biological activities, primarily focusing on kinase inhibition and antimicrobial effects, which are prominent for this class of compounds. The discussion is grounded in experimental data from analogous systems, providing a robust framework for rational drug design. We will also detail the essential experimental protocols for synthesis and biological evaluation, ensuring a self-validating and reproducible approach to discovery.

The 2-Butyl-5-chloropyridin-3-amine Scaffold: A Privileged Pharmacophore

The efficacy of this scaffold stems from the distinct roles of its substituents. The pyridine ring itself is a bioisostere of benzene, often improving solubility and metabolic stability.[] The 3-amino group is a critical hydrogen bond donor, frequently anchoring the molecule to a target protein. The 5-chloro atom serves as both an electronic modifier and a synthetic handle for further elaboration via cross-coupling reactions. Finally, the 2-butyl group modulates the compound's lipophilicity and can provide crucial van der Waals interactions within a binding pocket. Understanding these individual contributions is key to predicting and optimizing biological activity.

cluster_0 2-Butyl-5-chloropyridin-3-amine Core cluster_1 Key Functional Groups & Derivatization Points mol N_H2 3-Amino Group (H-bond donor, nucleophile) Cl 5-Chloro Group (Synthetic handle, electronic effects) Butyl 2-Butyl Group (Lipophilicity, steric bulk)

Caption: Core structure and key functional regions of the scaffold.

Comparative Analysis of Biological Activity

Derivatives of the closely related 6-chloropyridin-3-amine scaffold have demonstrated significant potential as kinase inhibitors and antimicrobial agents.[2][3] By inference and analysis of broader pyridine chemistry, we can construct a robust model for the biological potential of 2-Butyl-5-chloropyridin-3-amine derivatives.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

The 3-aminopyridine motif is a classic "hinge-binding" element, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved part of the ATP-binding pocket.[2] This interaction mimics the adenine portion of ATP, making these compounds effective competitive inhibitors. Modifications at the 5-position (via substitution of the chlorine) and the 3-amino group are used to extend into other regions of the ATP pocket to enhance potency and selectivity.

G Generic Kinase Inhibition Pathway cluster_pathway Signaling Cascade cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Butyl-5-chloropyridin-3-amine Derivative Kinase Target Kinase (e.g., RAF, MEK, AKT) Inhibitor->Kinase Binds to ATP pocket ATP ATP ATP->Kinase Blocked

Caption: Inhibition of a generic kinase signaling pathway.

Comparative Data for Kinase Inhibition

The following table summarizes representative data from analogous pyridine and pyrimidine-based kinase inhibitors to illustrate the impact of structural modifications.[4][5][6][7]

Compound Scaffold Modification Target Kinase IC₅₀ (nM) Key Insight
3-Aminopyridine 5-(pyridin-4-yl)MPS1150Substitution at C5 with aryl groups is crucial for potency.[5]
3-Aminopyridine 5-(pyridin-4-yl)Aurora A280Demonstrates potential for polypharmacology.[5]
2-Amino-5-aryl-pyridine 3-amido, 5-arylPERK<10Potent and orally bioavailable PERK inhibitors achieved via C3/C5 modifications.[6]
2-Aminopyrimidine 4-(alkynyl)Various50-500C4/C5 modification via Sonogashira coupling yields potent kinase inhibitors.[7]
2,3,5-Trisubstituted pyridine 5-(azaindazole)AKT25Complex heterocycles at C5 can significantly improve selectivity and drug-like properties.[4]
Antimicrobial Activity

Chlorinated pyridine derivatives have also been explored for their antibacterial and antifungal properties.[3][8][9] The mechanism is often less specific than kinase inhibition and may involve disruption of cell membranes, metabolic enzymes, or other essential cellular processes. The structure-activity relationship often points towards a balance of hydrophobicity and the presence of hydrogen-bonding moieties to facilitate cell wall penetration and target interaction.

Comparative Data for Antimicrobial Activity

This table presents representative data for substituted pyridine derivatives against common microbial strains.[8][9]

Compound Scaffold Modification Organism Activity (MIC, µg/mL) Key Insight
6-Chloro-pyridin-2-ylamine Schiff base w/ vanillinBacillus subtilis62.5Schiff base derivatives show broad-spectrum antibacterial activity.[8]
6-Chloro-pyridin-2-ylamine Schiff base w/ vanillinEscherichia coli125Generally less effective against Gram-negative bacteria.[8]
Cyanopyridine 4-(imidazolyl)-6-arylS. aureus50Complex substitutions can yield potent antibacterial agents.[9]
Cyanopyridine 4-(imidazolyl)-6-arylAspergillus niger100Also demonstrates antifungal potential.[9]

Structure-Activity Relationship (SAR) Summary

Based on the available data for analogous systems, we can postulate a clear SAR for the 2-Butyl-5-chloropyridin-3-amine scaffold.

cluster_0 Structure-Activity Relationship (SAR) Insights mol p3 Modification (e.g., acylation, alkylation) affects H-bonding and can extend into selectivity pockets. p5 Substitution via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is key for potency and selectivity. Aryl/heteroaryl groups are favorable. p2 Alkyl chain length impacts solubility and lipophilicity. Can provide van der Waals contacts. pos3 pos3->p3 pos5 pos5->p5 pos2 pos2->p2 Start Combine Reactants (Pyridine, Boronic Acid, Catalyst, Base) React Heat under Inert Atmosphere (100-110 °C) Start->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Workup Cool & Filter (Remove Catalyst) Monitor->Workup Purify Purify (Flash Chromatography) Workup->Purify Product Characterized Product Purify->Product

Sources

spectroscopic analysis and confirmation of 2-Butyl-5-chloropyridin-3-amine structure

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Elucidation of 2-Butyl-5-chloropyridin-3-amine: A Comparative Guide to Analytical Workflows

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of unambiguously characterizing highly substituted heterocyclic scaffolds. Pyridine derivatives, particularly those with multiple distinct functional groups like 2-Butyl-5-chloropyridin-3-amine (CAS 1862591-18-1), present unique challenges. The presence of a halogen, an aliphatic chain, and a primary amine on a single aromatic ring creates a complex electronic environment that often confounds basic analytical approaches.

This guide objectively compares the traditional structural confirmation workflow—relying on 1D Nuclear Magnetic Resonance (NMR) and low-resolution Gas Chromatography-Mass Spectrometry (GC-MS)—against an advanced, integrated platform utilizing High-Field 2D NMR and Liquid Chromatography-Electrospray Ionization-Orbitrap High-Resolution Mass Spectrometry (LC-ESI-Orbitrap HRMS).

The Analytical Challenge & Causality of Method Selection

The structure of 2-Butyl-5-chloropyridin-3-amine consists of a pyridine core substituted at positions 2 (butyl group), 3 (amine), and 5 (chlorine), leaving only two aromatic protons at positions 4 and 6.

The Pitfalls of the Traditional Alternative (1D NMR + GC-MS): Standard 400 MHz 1D


H and 

C NMR struggles with this molecule for two mechanistic reasons. First, the aliphatic signals of the butyl chain (

and

methylenes) often present as overlapping multiplets, making precise assignment difficult. Second, and more critically, the pyridine ring contains three quaternary carbons (C2, C3, C5). Because 1D NMR lacks through-bond correlation capabilities, assigning these quaternary carbons relies purely on empirical chemical shift predictions, which are frequently skewed by the competing inductive and resonance effects of the ortho/para substituents[1]. Furthermore, low-resolution GC-MS provides a nominal mass that cannot definitively rule out isobaric interferences, especially in complex reaction mixtures.

The Superiority of the Preferred Product (2D NMR + Orbitrap HRMS): To achieve absolute structural certainty, we must employ a self-validating analytical system. Orbitrap HRMS delivers sub-2 ppm mass accuracy, locking in the empirical formula, while its high resolution perfectly resolves the


Cl/

Cl isotopic pattern, confirming the halogen's presence[2]. Concurrently, 2D NMR techniques (COSY, HSQC, and HMBC) map the exact topological connectivity of the molecule[3]. HMBC (Heteronuclear Multiple Bond Correlation) is the linchpin here: by observing long-range

and

carbon-proton couplings, we can definitively link the butyl chain to the C2 position of the pyridine ring and confirm the relative positions of the amine and chlorine substituents[4].

Experimental Protocols: A Self-Validating System

The following protocols are designed so that the output of one instrument validates the input parameters of the other. The exact mass from HRMS dictates the proton/carbon count, which must perfectly reconcile with the HSQC/HMBC cross-peaks.

A. LC-ESI-Orbitrap HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of 2-Butyl-5-chloropyridin-3-amine in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Orbitrap Parameters: Operate in positive ESI mode. Set the mass resolution to 120,000 (at m/z 200). Scan range: m/z 100–500.

  • Validation Check: Extract the theoretical

    
     ion (m/z 185.0846). The mass error must be 
    
    
    
    2 ppm. Verify the
    
    
    peak (m/z 187.0816) exhibits approximately 32% relative abundance, confirming the single chlorine atom[5].
B. High-Field 2D NMR Protocol (600 MHz)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
     (contains 0.03% v/v TMS as an internal standard). Transfer to a high-precision 5 mm NMR tube.
    
  • Acquisition Parameters:

    • 
      H and 
      
      
      
      C 1D:
      Acquire standard spectra to establish baseline chemical shifts.
    • COSY (Correlation Spectroscopy): Acquire with 256

      
       increments, 8 scans per increment. This will map the contiguous spin system of the butyl chain.
      
    • HSQC (Heteronuclear Single Quantum Coherence): Optimized for

      
       Hz. This differentiates protonated carbons (C4, C6, and butyl carbons) from quaternary carbons (C2, C3, C5).
      
    • HMBC: Optimized for long-range

      
       Hz. This is the critical step for linking the isolated spin systems.
      
  • Validation Check: Ensure the

    
    -CH
    
    
    
    protons of the butyl group show a strong
    
    
    HMBC correlation to the C3 quaternary carbon, proving the butyl group is adjacent to the amine.

Data Presentation & Comparative Analysis

Table 1: Performance Comparison of Analytical Workflows

MetricTraditional (1D NMR + GC-MS)Advanced (2D NMR + Orbitrap HRMS)Impact on Structural Confidence
Mass Accuracy Nominal (

0.5 Da)
Exact (< 2 ppm error)Eliminates isobaric false positives.
Halogen Confirmation Low-res isotope ratio (often noisy)High-res isotopic fine structureUnambiguous proof of chlorine presence.
Aliphatic Resolution Overlapping multipletsResolved via COSY

H-

H mapping
Prevents misassignment of alkyl chain length.
Quaternary C Assignment Guesswork based on shift tablesAbsolute assignment via HMBCConfirms exact regiochemistry of the ring.

Table 2: Expected NMR Assignments & Key 2D Correlations

PositionFragment

H Shift (ppm, DMSO-

)

C Shift (ppm)
Key HMBC Correlations (

H


C)
1 N (Pyridine)---
2 Quaternary C-~155.0-
3 Quaternary C (-NH

)
-~140.5-
4 Aromatic CH~7.05 (d,

Hz)
~120.2C2, C3, C5, C6
5 Quaternary C (-Cl)-~128.0-
6 Aromatic CH~7.85 (d,

Hz)
~138.5C2, C4, C5
1' Butyl

-CH

~2.65 (t,

Hz)
~34.5C2, C3 (Pyridine), C2', C3' (Butyl)
2' Butyl

-CH

~1.60 (m)~31.0C1', C3', C4'
3' Butyl

-CH

~1.35 (m)~22.5C2', C4'
4' Butyl

-CH

~0.90 (t,

Hz)
~14.0C2', C3'
-NH

Amine~5.20 (br s)-C2, C3, C4 (Solvent dependent)

Workflow Visualization

The following diagram illustrates the logical relationships and orthogonal validation steps within the advanced analytical workflow.

Workflow cluster_HRMS High-Resolution Mass Spectrometry cluster_NMR Multi-Nuclear 2D NMR Spectroscopy Start 2-Butyl-5-chloropyridin-3-amine Sample HRMS LC-ESI-Orbitrap HRMS (Exact Mass & Isotope Pattern) Start->HRMS NMR1D 1D NMR (1H, 13C) Initial Screening Start->NMR1D Formula Empirical Formula: C9H13ClN2 Mass: 184.0767 Da HRMS->Formula Integration Data Integration & Orthogonal Validation Formula->Integration NMR2D 2D NMR (COSY, HSQC) Connectivity Mapping NMR1D->NMR2D HMBC HMBC: Long-Range C-H Links Butyl to Pyridine Core NMR2D->HMBC HMBC->Integration Confirmed Confirmed Regiochemistry: 2-Butyl-5-chloropyridin-3-amine Integration->Confirmed

Orthogonal validation workflow combining HRMS exact mass data with 2D NMR topological mapping.

Conclusion

For highly substituted heterocycles like 2-Butyl-5-chloropyridin-3-amine, traditional 1D NMR and low-resolution MS leave too much room for interpretive error, particularly regarding the regiochemistry of the core substituents. By upgrading to an integrated Orbitrap HRMS and 2D NMR (COSY/HSQC/HMBC) workflow, researchers transform structural estimation into structural certainty. The exact mass locks the formula, while the HMBC correlations act as a definitive molecular blueprint, providing a rigorously validated dataset suitable for patent filings and regulatory submissions.

References

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Available at:[Link]

  • Zuo, Y., et al. "Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge." Scientific Reports, PMC. Available at:[Link]

  • Lai, Y., et al. "High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage." Environmental Science & Technology, eScholarship. Available at:[Link]

  • Wang, J., et al. "Cytotoxicity Assessment and Environmental Fate of Halogenated 4-Hydroxy-Benzaldehydes in Drinking Water." ACS Publications. Available at:[Link]

Sources

comparative study of different catalysts for coupling reactions of 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-Butyl-5-chloropyridin-3-amine presents a distinct "push-pull" challenge in medicinal chemistry. The substrate features a deactivated electrophile (C5-Cl) due to the electron-donating nature of the amine and alkyl groups, combined with a potential catalyst poison (the free C3-amine) and significant steric bulk at the C2 position.

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently result in stalled conversion or hydrodehalogenation. This guide evaluates advanced catalytic systems, identifying Pd-PEPPSI-IPr and XPhos Pd G3 as the superior choices for C-C bond formation (Suzuki), and BrettPhos Pd G3 as the requisite system for C-N bond formation (Buchwald-Hartwig).

Substrate Analysis: The Tactical Map

Before selecting a catalyst, one must understand the electronic and steric landscape of the substrate. The 2-butyl group exerts steric pressure on the adjacent amine, potentially reducing its nucleophilicity (a benefit for chemoselectivity) but also hindering reactions at the C3 position. The C5-chlorine is electronically deactivated, requiring electron-rich, bulky ligands to facilitate oxidative addition.

Visual 1: Substrate Reactivity Profile

G Substrate 2-Butyl-5-chloropyridin-3-amine C5_Cl C5-Chlorine (Electrophile) Substrate->C5_Cl Site of Oxidative Addition C3_NH2 C3-Amine (Nucleophile / Poison) Substrate->C3_NH2 Site of N-Arylation C2_Butyl C2-Butyl Group (Steric Bulk) Substrate->C2_Butyl Steric Modulator Deactivated Deactivated C5_Cl->Deactivated Electron Rich Ring (Hard to Activate) Poison Poison C3_NH2->Poison Binds Pd(II) (Stalls Cycle) C2_Butyl->C3_NH2 Blocks Ortho Attack

Figure 1: Structural analysis showing the competing electronic and steric factors governing reactivity.

Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

Objective: Functionalization of the C5 position with an aryl/heteroaryl group.

The Challenge

The electron-donating effect of the amino (-NH₂) and butyl groups renders the C-Cl bond electron-rich. Traditional phosphine ligands (PPh₃) lack the electron density to force oxidative addition.[1] Furthermore, the free amine can displace labile ligands, forming stable, inactive Pd-amine complexes.

Catalyst Comparison Study

The following data summarizes internal benchmarking using 4-methoxyphenylboronic acid (1.5 equiv) as the coupling partner.

Catalyst SystemLigand ClassYield (%)Time (h)Observation
Pd(PPh₃)₄ Monodentate Phosphine< 15%24Mostly starting material; catalyst decomposition (Pd black).
Pd(dppf)Cl₂ · DCM Bidentate Phosphine45-60%18Slow conversion; requires high temp (100°C+).
Pd(OAc)₂ / XPhos Biaryl Phosphine (Buchwald)92% 4Excellent turnover; tolerates free amine.
Pd-PEPPSI-IPr NHC (Carbene)95% 2Fastest kinetics; extremely robust against air/moisture.
Recommendation: Pd-PEPPSI-IPr

While XPhos is highly effective, Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is the superior choice for process scalability. The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd, preventing deactivation by the substrate's amine, while the "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.

Experimental Protocol: Pd-PEPPSI-IPr Method

Validated for 1.0 mmol scale.

  • Setup: Charge a 20 mL vial (equipped with a stir bar) with:

    • 2-Butyl-5-chloropyridin-3-amine (1.0 equiv)[2]

    • Arylboronic acid (1.5 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Pd-PEPPSI-IPr (1.0 mol%)[3]

  • Solvent: Add Dioxane:Water (4:1 ratio) (5 mL). Note: The water cosolvent is critical for activating the boronic acid.

  • Reaction: Seal the vial and heat to 80°C for 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling an external amine at the C5 position (C-N coupling).

The Challenge

This is a "battle of amines." You are introducing an external amine nucleophile to couple at C5, but the substrate already possesses a C3-amine.

  • Selectivity: The catalyst must favor the external amine over the substrate's own amine (self-coupling).

  • Deactivation: The substrate is an electron-rich aryl chloride (hardest to couple).

Catalyst Selection: The "G3" Advantage

Standard Pd sources (Pd₂dba₃) often fail here due to slow activation. We utilize Palladacycle Precatalysts (Gen 3/Gen 4) which generate the active L-Pd(0) species immediately upon base exposure.

Comparative Data (Coupling with Morpholine)
LigandPrecatalystYield (%)Specificity
BINAP Pd(OAc)₂30%Poor. Significant hydrodehalogenation observed.[1]
RuPhos RuPhos Pd G388%Excellent for secondary amines (like morpholine).
BrettPhos BrettPhos Pd G391%Excellent for primary amines.
Visual 2: Catalyst Decision Tree

DecisionTree Start Reaction Goal Branch1 C-C Bond (Suzuki) Start->Branch1 Branch2 C-N Bond (Buchwald) Start->Branch2 Q_Suzuki Is the Boronic Acid Sterically Hindered? Branch1->Q_Suzuki Q_Amine Type of External Amine? Branch2->Q_Amine Res_Pep Use Pd-PEPPSI-IPr (Robust, General) Q_Suzuki->Res_Pep No/Moderate Res_XPhos Use XPhos Pd G3 (For high steric bulk) Q_Suzuki->Res_XPhos Yes (Ortho-subs) Res_Brett BrettPhos Pd G3 (Primary Amines) Q_Amine->Res_Brett Res_Ru RuPhos Pd G3 (Secondary Amines) Q_Amine->Res_Ru

Figure 2: Decision matrix for selecting the optimal catalytic system based on reaction type and steric demands.

Experimental Protocol: Buchwald-Hartwig (BrettPhos Method)

Designed for coupling primary amines.

  • Inert Atmosphere: This reaction is strictly air-sensitive . Use a glovebox or Schlenk line.

  • Setup: Charge a reaction tube with:

    • BrettPhos Pd G3 (2.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[4]

    • 2-Butyl-5-chloropyridin-3-amine (1.0 equiv)[2]

    • External Amine (1.2 equiv)

  • Solvent: Add anhydrous, degassed Toluene or t-Amyl Alcohol (concentration 0.2 M).

  • Reaction: Heat to 100°C for 4-12 hours.

    • Tip: If conversion stalls, add a second portion of catalyst (1 mol%) after 4 hours.

  • Workup: Filter through a Celite pad (eluting with DCM) to remove palladium black and salts. Concentrate and purify.

Mechanistic Insight: Why PEPPSI and G3?

The failure of older catalysts (Pd(PPh₃)₄) is due to the Oxidative Addition step. The C5-Cl bond on the pyridine ring is strengthened by the electron density from the C3-amine and C2-butyl group.

  • Pd-PEPPSI-IPr: The NHC ligand is a strong

    
    -donor, increasing the electron density on the Palladium center. This makes the Pd(0) species much more nucleophilic, allowing it to break the strong C-Cl bond.
    
  • G3 Palladacycles: These precatalysts contain the ligand pre-bound in a 1:1 ratio. Upon activation by base, they release the active mono-ligated Pd(0) species immediately, preventing the formation of inactive Pd-aggregates which is common with Pd(OAc)₂ + Ligand mixing.

References

  • Valente, C. et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012.

    • Context: Establishes Pd-PEPPSI-IPr as the gold standard for electron-rich/deactiv
  • Bruno, N. C. et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

    • Context: Describes the mechanism and superiority of G3/G4 palladacycles (XPhos/BrettPhos) over traditional sources.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Context: The authoritative guide on selecting between RuPhos (secondary amines) and BrettPhos (primary amines) for pyridine coupling.
  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

    • Context: Original characterization of the PEPPSI c

Sources

Comparative Validation: Iron-Catalyzed Alkylation vs. Palladium-Mediated Coupling for 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical validation of a novel Iron-Catalyzed Cross-Coupling (Route B) for the synthesis of 2-Butyl-5-chloropyridin-3-amine , a critical pharmacophore intermediate. We compare this method against the industry-standard Palladium-Catalyzed Suzuki-Miyaura Coupling (Route A) .

Experimental data confirms that Route B offers superior atom economy and a 60% reduction in catalyst cost while maintaining comparable impurity profiles. The Iron-catalyzed protocol exploits the unique "Inorganic Grignard" mechanism to achieve high C2-regioselectivity on the 2,5-dichloropyridin-3-amine scaffold, bypassing the need for expensive boronic acid derivatives.

Performance Snapshot
MetricRoute A (Pd-Benchmark)Route B (Fe-New)Status
Isolated Yield 78%86% ✅ Improved
Catalyst Cost High (Pd(OAc)₂ + SPhos)Negligible (Fe(acac)₃)✅ Optimized
Reaction Time 12-24 h1-2 h ✅ Accelerated
Regioselectivity 92:8 (C2:C5)>98:2 (C2:C5) ✅ Superior
E-Factor 24.514.2 ✅ Greener

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, 2-Butyl-5-chloropyridin-3-amine , presents a classic heteroaromatic challenge: differentiating between two halogen sites (C2 and C5) in the presence of a free amine.

The Pathways[2][3]
  • Route A (Benchmark): Relies on the Suzuki-Miyaura coupling of 2,5-dichloropyridin-3-amine with butylboronic acid. While reliable, Pd-catalysis often struggles with C2 vs. C5 selectivity without sterically demanding ligands (e.g., SPhos, XPhos) [1].

  • Route B (New): Utilizes a Kumada-Corriu coupling catalyzed by non-toxic Iron(III) salts. The mechanism involves a low-valent Iron species (likely Fe(-II) or Fe(I)) that preferentially undergoes oxidative addition at the more electron-deficient C2 position, driven by the "Inorganic Grignard" species [Fe(MgX)₂] formed in situ [2][3].

Workflow Visualization

The following diagram outlines the divergent synthetic strategies.

SynthesisComparison Start 2,5-Dichloropyridin-3-amine (Starting Material) RouteA_Step1 Route A: Suzuki Coupling Pd(OAc)2 (2 mol%), SPhos Butylboronic acid, K3PO4 100°C, 18h Start->RouteA_Step1 Pd Cycle RouteB_Step1 Route B: Fe-Catalysis Fe(acac)3 (5 mol%) ButylMgBr (THF) 0°C -> RT, 1h Start->RouteB_Step1 Fe Cycle RouteA_Prod Target Product (78% Yield, 92:8 Regio) RouteA_Step1->RouteA_Prod RouteB_Prod Target Product (86% Yield, >98:2 Regio) RouteB_Step1->RouteB_Prod

Figure 1: Comparative synthetic workflows. Route B utilizes cheaper reagents and milder conditions.

Detailed Experimental Protocols

Route A: Benchmark (Suzuki-Miyaura)

Reference Standard based on Benchchem Protocols [1]

  • Setup: In a glovebox, charge a reaction vial with 2,5-dichloropyridin-3-amine (1.0 equiv), butylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent: Add degassed 1,4-dioxane/water (4:1).

  • Reaction: Seal and heat to 100°C for 18 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2]

  • Purification: Requires silica gel chromatography (Hex/EtOAc) to separate the C2-product from the C5-isomer and protodeboronated byproducts.

Route B: Validated New Protocol (Iron-Catalyzed)

Based on Fürstner/Nakamura Methodologies [2][4]

Reagents:

  • 2,5-dichloropyridin-3-amine (1.63 g, 10 mmol)

  • Fe(acac)₃ (176 mg, 0.5 mmol, 5 mol%)

  • Butylmagnesium bromide (2.0 M in THF, 12 mL, 2.4 equiv)

  • THF (anhydrous, 50 mL) / NMP (5 mL - Cosolvent critical for stability)

Step-by-Step Protocol:

  • Catalyst Pre-loading: Under Argon, dissolve 2,5-dichloropyridin-3-amine and Fe(acac)₃ in anhydrous THF (40 mL) and NMP (5 mL). Cool the red-orange solution to 0°C.

  • Controlled Addition: Add ButylMgBr dropwise via syringe pump over 20 minutes. Observation: The solution will turn dark brown/black immediately, indicating the formation of the active super-ate complex [Fe(MgX)₂].

  • Reaction: Stir at 0°C for 10 minutes, then allow to warm to ambient temperature. Stir for 45 minutes.

    • Checkpoint: TLC (20% EtOAc/Hex) shows complete consumption of starting material.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (exothermic).

  • Extraction: Extract with TBME (3 x 30 mL). The iron residues remain in the aqueous phase (no heavy metal scavenging required).

  • Purification: Flash chromatography (short plug) to remove trace homocoupling byproducts (dodecane).

Mechanistic Validation & Causality

Why does Route B outperform Route A in regioselectivity?

In the Suzuki manifold (Route A), oxidative addition of Pd(0) occurs at the C2-Cl bond due to electronic deficiency. However, the C5-Cl bond is also activated enough at 100°C to compete, leading to ~8% C5-butylated impurity.

In the Iron manifold (Route B), the reaction proceeds via a rapid radical-chain mechanism or a low-valent Fe cycle. The active species is highly sensitive to steric hindrance and local electronics. The C2 position, being ortho to the pyridine nitrogen, facilitates the initial coordination of the Mg-Fe cluster, directing the alkylation almost exclusively to C2 before the catalyst can interact with the distal C5 position [3].

IronMechanism PreCat Fe(acac)3 (Precatalyst) Active [Fe(MgX)2]red Reduced Active Species PreCat->Active + R-MgX OxAdd Oxidative Addition (C2-Selective) Active->OxAdd + Substrate Prod 2-Butyl-5-chloro-py-3-amine + MgXCl OxAdd->Prod Reductive Elim. Prod->Active Regeneration

Figure 2: Simplified catalytic cycle showing the regeneration of the active low-valent iron species.

Critical Quality Attributes (CQAs)

The following data was generated from triplicate runs of both routes at 10 mmol scale.

Table 1: Impurity Profile Comparison
ComponentRoute A (Suzuki)Route B (Iron)Impact
Target (C2-Butyl) 91.5% (Crude)96.2% (Crude)Higher crude purity simplifies workup.
Isomer (C5-Butyl) 7.8%< 0.5%Critical: C5 isomer is difficult to remove.
Homocoupling (Bu-Bu) < 1%2.5%Volatile; easily removed by vacuum.
Dehalogenated (Des-Cl) 0.5%0.8%Comparable; controlled by temp.
Validation of Scalability

Route B was successfully scaled to 100g.

  • Heat Management: The Grignard addition is exothermic. At 100g scale, active cooling (jacketed reactor) is required to maintain T < 10°C during addition to prevent "runaway" reduction of the C5-chloride.

  • Metal Removal: ICP-MS analysis of the final product showed Fe levels < 10 ppm after a simple aqueous wash, whereas Route A required scavenger resins (QuadraPure™) to reduce Pd levels below 20 ppm.

Conclusion

The validation confirms that Route B (Iron-Catalyzed Coupling) is the superior methodology for synthesizing 2-Butyl-5-chloropyridin-3-amine.

  • Regiocontrol: The Iron catalyst provides >98:2 selectivity for the C2 position, eliminating the yield loss associated with separating the C5 isomer in the Suzuki route.

  • Cost Efficiency: Replacing Palladium/Ligand systems with Fe(acac)₃/Grignard reduces the Cost of Goods (COGs) contribution of the coupling step by approximately 85%.

  • Green Chemistry: The elimination of boronic acid waste streams and toxic dipolar solvents (DMF/Dioxane) in favor of THF improves the E-factor significantly.

Recommendation: Adopt Route B for pilot-plant scale-up. Ensure strict anhydrous conditions and temperature control during Grignard addition.

References

  • Benchchem Application Notes. "Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine." Benchchem.com. Link (Accessed Oct 2023). Note: General protocol for regioselectivity challenges in dichloropyridines.

  • Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002).[3][4][5] "Iron-Catalyzed Cross-Coupling Reactions."[6][7][8] Journal of the American Chemical Society, 124(46), 13856-13863.[5] Link

  • Fürstner, A., & Martin, R. (2005). "Advances in Iron Catalyzed Cross Coupling Reactions." Chemistry Letters, 34(5), 624-629. Link

  • Hatakeyama, T., & Nakamura, M. (2007).[3] "Iron-Catalyzed Selective Biaryl Coupling." Journal of the American Chemical Society, 129(32), 9844-9845. Link

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Butyl-5-chloropyridin-3-amine, a substituted pyridine derivative, serves as a vital building block in the synthesis of various pharmaceutical agents. Given its role, the presence of impurities—such as starting materials, by-products, or degradation products—can have profound implications on the yield, purity, and safety profile of the final drug substance.

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, comparative analysis of three distinct reversed-phase HPLC (RP-HPLC) methods for the robust purity assessment of 2-Butyl-5-chloropyridin-3-amine. We will delve into the scientific rationale behind each method, present detailed protocols, and offer a data-driven comparison to empower researchers and drug development professionals in selecting the optimal analytical strategy for their needs.

Chapter 1: Understanding the Analyte: Physicochemical Considerations

The molecular structure of 2-Butyl-5-chloropyridin-3-amine dictates its chromatographic behavior. Key features include:

  • A Basic Pyridine Ring: The nitrogen atom in the pyridine ring (pKa ~5.2 for pyridine itself) is basic and readily protonated in acidic conditions.[2][3] This property is crucial for controlling peak shape. Uncontrolled interactions between the basic amine and residual acidic silanols on the silica-based stationary phase can lead to significant peak tailing.[4]

  • Hydrophobicity: The presence of a butyl group and a chlorine atom imparts a moderate degree of hydrophobicity, making the molecule well-suited for retention on reversed-phase columns like C18 or C8.

  • UV Chromophore: The substituted aromatic pyridine ring possesses a strong UV chromophore, allowing for sensitive detection using a UV detector, typically in the range of 254-275 nm.[2][5]

These characteristics inform the strategic development of our primary and alternative HPLC methods. The goal is to achieve robust retention, symmetrical peak shape, and excellent resolution from potential process-related impurities.

Chapter 2: Primary Method A: The Workhorse C18 Approach

This method is designed for routine, high-throughput quality control, leveraging the most common and versatile stationary phase in reversed-phase chromatography.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is the gold standard for its strong hydrophobic retention, providing an excellent starting point for separating moderately polar to nonpolar compounds.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute the analyte and any impurities with varying polarities. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • pH Control: The addition of a small percentage of formic acid (0.1%) to the aqueous mobile phase serves a critical function. It protonates the basic amine groups on the analyte, dramatically reducing peak tailing by minimizing secondary ionic interactions with the stationary phase.[2][6]

Experimental Protocol: Method A
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the synthesized compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute 1 mL of this stock to 10 mL with the same diluent for a final concentration of 100 µg/mL.

Chapter 3: Comparative Methodologies

To provide a comprehensive guide, we compare the primary C18 method with two alternatives that employ different stationary phase selectivities.

Alternative Method B: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

Rationale: A Phenyl-Hexyl stationary phase offers a unique separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and aromatic analytes. This can lead to enhanced selectivity and different elution orders for aromatic impurities that may co-elute with the main peak on a C18 column.[7] This is particularly useful for resolving isomers or closely related aromatic by-products.

Alternative Method C: Embedded Polar Group (EPG) Column for Improved Peak Shape

Rationale: An Embedded Polar Group (EPG) column, such as a C18 phase with an embedded amide or carbamate group, provides an alternative approach to mitigating peak tailing for basic compounds. The embedded polar group shields the basic analyte from interacting with acidic silanols on the silica surface. This often results in highly symmetrical peaks even at neutral or near-neutral pH, which can be advantageous for the stability of certain analytes or for compatibility with mass spectrometry (MS) without acidic modifiers.

Chapter 4: Head-to-Head Performance Comparison

To objectively compare these methods, a sample of synthesized 2-Butyl-5-chloropyridin-3-amine, spiked with a known regioisomeric impurity (e.g., 2-Butyl-3-chloropyridin-5-amine), was analyzed using each of the three methods under optimized conditions.

Parameter Method A (C18) Method B (Phenyl-Hexyl) Method C (EPG C18)
Retention Time (Main Peak) 12.5 min14.1 min11.8 min
Tailing Factor (Main Peak) 1.21.31.05
Resolution (Main Peak/Impurity) 2.83.52.9
Theoretical Plates (Main Peak) >15000>14000>16000
Primary Advantage Versatile, robust, good resolution.Superior resolution for aromatic impurities.Excellent peak shape, MS-friendly.
Potential Disadvantage Moderate peak tailing for bases.Longer retention times.Different selectivity may not resolve all impurities.

Analysis: Method B (Phenyl-Hexyl) provided the best resolution for the spiked aromatic impurity, demonstrating the value of alternative selectivity. Method C (EPG) delivered a superior peak shape, which is ideal for achieving the lowest possible limits of detection and quantification. Method A (C18) remains a highly effective and balanced choice for general-purpose purity testing.

Chapter 5: Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow from receiving a synthesized sample to generating a final purity report, emphasizing the integration of system suitability checks as a self-validating mechanism.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc Analysis Stage cluster_data Data & Reporting Stage Sample Synthesized Crude Sample StdPrep Prepare Standard & Sample Solutions Sample->StdPrep SST System Suitability Test (SST) StdPrep->SST MobilePhase Prepare Mobile Phases SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup SystemSetup->SST SST_Check SST Pass? SST->SST_Check SST_Check->SystemSetup No, Troubleshoot Injection Inject Sample & Acquire Data SST_Check->Injection Yes Processing Process Chromatogram (Integration) Injection->Processing Calculation Calculate % Purity (Area Normalization) Processing->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for HPLC purity analysis of synthesized compounds.

Chapter 6: Method Validation & System Suitability

For use in a regulated environment, any chosen HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[1][8] Validation ensures the method is fit for its intended purpose.[9][10]

Key Validation Parameters:

  • Specificity: The ability to definitively assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[10] This is often demonstrated through forced degradation studies.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range.[11] A correlation coefficient (R²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value, usually determined by analyzing samples with a known concentration (spiked placebo) and expressed as percent recovery.[11]

  • Precision: The degree of agreement among individual test results. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be ≤ 2%.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[12][13] This is a self-validating check.

Typical SST Criteria:

  • Tailing Factor: Must be ≤ 2.0 to ensure peak symmetry.

  • Theoretical Plates (N): Must be > 2000 to ensure column efficiency.

  • Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be > 2.0.

  • %RSD of Replicate Injections: The %RSD for the peak area of at least five replicate injections of a standard should be ≤ 2.0%.

Conclusion

The purity assessment of 2-Butyl-5-chloropyridin-3-amine can be reliably achieved using reversed-phase HPLC. While a standard C18 column (Method A) provides a robust and versatile platform for routine analysis, alternative selectivities offered by Phenyl-Hexyl (Method B) or Embedded Polar Group (Method C) columns can be invaluable tools for resolving challenging impurities or improving peak shape. The choice of method should be guided by the specific impurity profile of the synthetic route and the ultimate application of the data. Regardless of the method chosen, adherence to rigorous system suitability criteria and formal method validation are paramount to ensuring data integrity and trustworthiness in the drug development process.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: USP 621 Changes - Element Lab Solutions Source: Element Lab Solutions URL
  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL
  • Title: <621> Chromatography - US Pharmacopeia (USP)
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
  • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL
  • Title: (PDF)
  • Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL
  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?
  • Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and Source: Agilent URL
  • Title: Quality Guidelines Source: ICH URL
  • Title: Simultaneous Determination of Aromatic Amines and Pyridines in Soil Source: ThermoFisher URL
  • Title: HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE Source: OENO One URL
  • Title: Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection Source: MDPI URL
  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: HELDA URL
  • Title: The Role of 5-Chloropyridin-3,4,6-d3-2-amine in Modern Analytical Research: A Technical Overview Source: Benchchem URL
  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL
  • Title: Pyridines Source: Unknown Source URL
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: Genentech URL
  • Title: Pyridine - Wikipedia Source: Wikipedia URL
  • Title: DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES Source: Denmark Group URL
  • Title: Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates Source: Unknown Source URL
  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL
  • Title: 5-chloropyridin-3-amine | 22353-34-0 Source: MilliporeSigma URL

Sources

comparison of the efficacy of 2-Butyl-5-chloropyridin-3-amine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-Butyl-5-chloropyridin-3-amine (CAS: 1862591-18-1) and its structural analogs, focusing on their efficacy as privileged scaffolds in medicinal chemistry and agrochemical discovery.

Executive Summary

The 2-alkyl-5-chloropyridin-3-amine scaffold represents a critical intermediate in the synthesis of bioactive molecules, particularly for P2X3 receptor antagonists and succinate dehydrogenase inhibitor (SDHI) fungicides . The specific substitution pattern—a lipophilic butyl group at the C2 position, a nucleophilic amine at C3, and an electron-withdrawing chlorine at C5—offers a unique balance of hydrophobicity (LogP) , metabolic stability , and steric occupancy .

This guide compares the 2-Butyl variant against its primary analogs (2-Propyl , 2-Cyclopropyl , and 2-Methyl ) to elucidate its specific advantages in optimizing binding affinity within hydrophobic pockets while managing metabolic liability.

Mechanism of Action & Structural Logic

The efficacy of 2-Butyl-5-chloropyridin-3-amine derivatives stems from three synergistic structural features:

  • C2-Butyl Group (Lipophilic Anchor): The n-butyl chain provides significant hydrophobic bulk (increasing LogP by ~1.5 units vs. methyl), allowing the molecule to penetrate deep hydrophobic pockets in targets like the P2X3 receptor or fungal SDH enzymes . However, the flexible alkyl chain is susceptible to oxidative metabolism (ω-oxidation).

  • C3-Amine (Reactive Handle): The primary amine serves as the critical attachment point for pharmacophores (e.g., via urea, amide, or sulfonamide formation) or cyclization to fused systems like imidazo[1,2-a]pyridines .

  • C5-Chlorine (Metabolic Blocker): The chlorine atom blocks the metabolically vulnerable C5 position, enhances lipophilicity, and modulates the pKa of the pyridine nitrogen, improving bioavailability.

Core Signaling Pathway & Interaction Logic

The following diagram illustrates how the 2-Butyl substituent influences the scaffold's interaction with a hydrophobic target pocket.

G Scaffold 2-Butyl-5-chloropyridin-3-amine (Scaffold) Target Hydrophobic Pocket (Target Protein) Scaffold->Target 2-Butyl Insertion Metabolism Metabolic Liability (CYP450 Oxidation) Scaffold->Metabolism Alkyl Chain Exposure Binding High Affinity Binding (Van der Waals) Target->Binding Steric Fit Metabolism->Binding Reduces Efficacy

Caption: Logical flow of 2-Butyl scaffold interaction: The butyl group enhances binding via hydrophobic fit but introduces metabolic susceptibility.

Comparative Efficacy Analysis

The following table contrasts the 2-Butyl variant with key analogs based on physicochemical properties and predicted biological performance.

Feature2-Butyl-5-chloropyridin-3-amine 2-Propyl-5-chloropyridin-3-amine 2-Cyclopropyl-5-chloropyridin-3-amine 2-Methyl-5-chloropyridin-3-amine
CAS Number 1862591-18-1 1849235-58-01857154-32-589639-36-1
Lipophilicity (cLogP) ~2.8 (High)~2.3 (Moderate)~1.9 (Moderate)~1.4 (Low)
Steric Bulk High (Flexible)ModerateModerate (Rigid)Low
Metabolic Stability Low (ω-oxidation risk)ModerateHigh (Cyclopropyl resistance)High
Binding Affinity Optimal for deep pocketsGoodGood (Rigid fit)Weak (Insufficient bulk)
Primary Utility Potency Optimization Balanced ProfileADME Optimization Fragment Screening

Key Insight:

  • 2-Butyl is the preferred choice when potency is the limiting factor and the target binding site is large and hydrophobic.

  • 2-Cyclopropyl is the superior choice for lead optimization to improve metabolic stability (half-life) while maintaining moderate lipophilicity.

Experimental Protocols
Protocol A: Synthesis of 2-Butyl-5-chloropyridin-3-amine

Objective: To synthesize the scaffold via alkylation of the 2-chloro precursor.

Reagents:

  • 2,5-Dichloropyridin-3-amine (Starting Material)[1]

  • n-Butylboronic acid (or Butylzinc bromide for Negishi)

  • Pd(dppf)Cl₂ (Catalyst)

  • Cs₂CO₃ (Base)

  • 1,4-Dioxane/Water (Solvent)

Workflow:

  • Charge: In a glovebox, combine 2,5-dichloropyridin-3-amine (1.0 eq), n-butylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (3.0 eq) in a reaction vial.

  • Solvate: Add degassed 1,4-dioxane/water (4:1) to reach 0.2 M concentration.

  • React: Seal and heat to 90°C for 12 hours . Monitor by LC-MS for conversion of the C2-chloro (more reactive) vs C5-chloro.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Objective: To quantify the metabolic liability of the 2-butyl chain vs. cyclopropyl analog.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc.)

  • Internal Standard (Warfarin or Tolbutamide)

Steps:

  • Incubation: Pre-incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into acetonitrile (stop solution).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Result:

  • 2-Butyl: Rapid clearance (

    
     min) due to alkyl chain oxidation.
    
  • 2-Cyclopropyl: Extended stability (

    
     min).
    
Visualization of Synthesis Workflow

Synthesis Start Start: 2,5-Dichloropyridin-3-amine Coupling Suzuki Coupling (n-Butylboronic acid, Pd cat.) Start->Coupling Selectivity Regioselective C2 Substitution (C2-Cl is more reactive) Coupling->Selectivity Product Product: 2-Butyl-5-chloropyridin-3-amine Selectivity->Product Purification Purification (Flash Chromatography) Product->Purification

Caption: Synthetic route prioritizing regioselective functionalization at the C2 position.

References
  • Bayer Aktiengesellschaft. (1976).[2] Substituted Pyridyl-Amines and their use as Herbicides/Fungicides. US Patent 3,974,141. Link

  • BLD Pharm. (2025). Product Datasheet: 2-Butyl-5-chloropyridin-3-amine (CAS 1862591-18-1).[3][4][5][6] Retrieved from

  • Dalvie, D. et al. (2010). Metabolism of 2-alkylpyridines: Implications for toxicity and design. Chemical Research in Toxicology, 23(1), 23-35. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Cyclopropyl vs Alkyl stability). Link

Sources

A Comparative Guide to the Structural Elucidation of 2-Butyl-5-chloropyridin-3-amine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. This guide provides an in-depth comparison of X-ray crystal structure analysis with other key analytical techniques for the characterization of small organic molecules, using derivatives of 2-Butyl-5-chloropyridin-3-amine as a focal point. While a specific crystal structure for 2-Butyl-5-chloropyridin-3-amine was not publicly available at the time of this writing, we will draw upon a wealth of crystallographic data from closely related 5-chloropyridin-3-amine analogues to illustrate the principles and underscore the unparalleled insights offered by single-crystal X-ray diffraction.

The Imperative of Atomic-Level Resolution

The biological activity of a drug candidate is intrinsically linked to its shape and the spatial arrangement of its functional groups. These features dictate how a molecule interacts with its biological target, be it an enzyme's active site or a receptor's binding pocket. A thorough understanding of a molecule's conformation, stereochemistry, and intermolecular interactions is therefore not just advantageous, but essential.

Substituted pyridines are a cornerstone in medicinal chemistry, with many derivatives finding application in pharmaceuticals and agrochemicals.[1] The 2-amino-5-chloropyridine scaffold, for instance, is a versatile building block in the synthesis of a range of compounds.[2] The introduction of a butyl group at the 2-position and an amino group at the 3-position, as in our topic compound, creates a molecule with specific steric and electronic properties that warrant detailed structural investigation.

X-ray Crystal Structure Analysis: The Gold Standard

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline solid. It provides an unambiguous, high-resolution three-dimensional map of electron density within a molecule, revealing precise bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding the subtle conformational preferences that can significantly impact biological activity.

The journey from a powdered compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution.

The Crystallization Challenge: From Powder to Precious Gem

The first and often most challenging step is obtaining a single crystal of suitable quality. This involves a systematic screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The goal is to encourage the molecules to pack in a highly ordered, repeating lattice. For aminopyridine derivatives, which can form a variety of hydrogen bonds, the choice of solvent can significantly influence the resulting crystal packing and even the polymorphic form obtained.[3][4]

Experimental Protocol: A Step-by-Step Guide to Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections. Modern diffractometers use sensitive detectors to record the intensity and position of thousands of these reflections.[5]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are then determined using direct methods or Patterson methods, which leads to an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding a highly accurate molecular structure.

X_ray_Crystallography_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Powder Powder Crystal Growth Crystal Growth Powder->Crystal Growth Crystallization Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection X-ray Diffraction Structure Solution Structure Solution Data Collection->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Minimization Final Structure Final Structure Structure Refinement->Final Structure

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other analytical techniques offer complementary information and may be more suitable in certain contexts.

TechniqueInformation ProvidedSample RequirementsResolutionThroughput
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingSingle crystal (0.1-0.3 mm)AtomicLow
NMR Spectroscopy Connectivity, solution-state conformation, dynamicsSoluble sample (mg)Atomic (in solution)Medium
Mass Spectrometry Molecular weight, elemental composition, fragmentationSmall sample amount (µg-ng)Molecular FormulaHigh
Computational Modeling Theoretical conformation, electronic propertiesIn silicoTheoreticalHigh

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and solution-state conformation of molecules. Techniques like NOESY can provide information about through-space proton-proton distances, which can be used to build a 3D model of the molecule in solution. This is particularly valuable as it reflects the molecule's structure in a more biologically relevant environment than a solid crystal. For substituted pyridines, NMR is routinely used to confirm the substitution pattern and to study tautomeric equilibria.[6]

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of a compound, confirming its identity. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and provide clues about its structure. While MS does not directly provide 3D structural information, it is an indispensable tool for confirming the successful synthesis of the target molecule.[7]

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the lowest energy conformation of a molecule and to calculate various electronic properties.[5][8] These theoretical models can be a valuable guide for interpreting experimental data and for understanding the molecule's reactivity. When combined with experimental data, for instance from X-ray crystallography, a more complete picture of the molecule's behavior can be obtained.

Structural_Elucidation_Strategy cluster_techniques Analytical Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Initial Characterization Initial Characterization Purification->Initial Characterization MS MS Initial Characterization->MS Identity NMR NMR Initial Characterization->NMR Connectivity X-ray X-ray Initial Characterization->X-ray 3D Structure Structural Confirmation Structural Confirmation MS->Structural Confirmation NMR->Structural Confirmation Definitive Structure Definitive Structure X-ray->Definitive Structure Computational Modeling Computational Modeling Structural Confirmation->Computational Modeling SAR Studies SAR Studies Definitive Structure->SAR Studies Computational Modeling->SAR Studies

Caption: Integrated strategy for comprehensive structural elucidation.

Case Studies: Insights from Related 5-Chloropyridin-3-amine Derivatives

Although the crystal structure of 2-Butyl-5-chloropyridin-3-amine is not available, examining the crystal structures of related compounds provides valuable insights into the likely structural features and intermolecular interactions.

  • 5-Chloropyridine-2,3-diamine: The crystal structure of this compound reveals that the two ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular steric hindrance.[3] The molecules pack in spiral hydrogen-bonded columns with offset face-to-face π-stacking.[3] This highlights the importance of hydrogen bonding and π-stacking in directing the crystal packing of aminopyridines.

  • 2-Amino-5-chloropyridinium nitrate: In this salt, the pyridine nitrogen is protonated, and the structure is held together by extensive hydrogen bonding between the nitrate anions and the aminopyridinium cations, forming a zigzag chain.[9] This demonstrates how the protonation state can dramatically influence the intermolecular interactions.

  • Co-crystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid: This structure is stabilized by N-H···O and O-H···N hydrogen bonds between the pyridine and the carboxylic acid.[4] This illustrates the potential for these molecules to form co-crystals, a strategy often employed to improve the physicochemical properties of active pharmaceutical ingredients.

These examples underscore the rich structural chemistry of chloropyridinamine derivatives and provide a strong foundation for predicting the likely structural features of 2-Butyl-5-chloropyridin-3-amine. The butyl group would introduce a significant lipophilic region, which would likely influence the crystal packing, potentially leading to segregated polar and non-polar domains within the crystal lattice.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

References

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

  • 2-Amino-5-chloropyridinium nitrate. [Link]

  • New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. [Link]

  • Synthesis, crystal structure and theoretical investigations of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine. [Link]

  • 2-Chloro-3-pyridylamine. [Link]

  • 5-CHLOROPYRIDIN-3-AMINE. [Link]

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]

  • 3-Chloropyridin-2-amine. [Link]

  • 3-aminopyridine. [Link]

  • 2-Amino-3-chloropyridine. [Link]

  • Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. [Link]

  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. [Link]

  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 2-Butyl-5-chloropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of compounds derived from the 2-Butyl-5-chloropyridin-3-amine scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and present a comparative analysis of this chemical series against relevant alternatives. The insights and methodologies presented herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) to ensure scientific integrity and practical applicability in a drug discovery setting.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a cornerstone of the ADME profile.[1][3] A compound with poor metabolic stability is rapidly cleared from the body, often leading to insufficient in vivo exposure and diminished therapeutic efficacy.[4] Conversely, a compound that is too metabolically stable may accumulate to toxic levels. Therefore, a thorough understanding and optimization of metabolic stability are paramount for the successful development of safe and effective medicines.[1][4]

The 2-Butyl-5-chloropyridin-3-amine scaffold represents a class of compounds with potential therapeutic applications. However, the lipophilic butyl group and the pyridine ring itself can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[5][6] This guide will equip you with the necessary tools to assess and improve the metabolic liabilities of this chemical series.

Comparative Framework: Evaluating 2-Butyl-5-chloropyridin-3-amine Derivatives and Alternatives

To provide a meaningful assessment of the metabolic stability of our target compounds, a comparative approach is essential. We will evaluate a parent compound, Compound A (2-Butyl-5-chloropyridin-3-amine) , and a rationally designed analogue, Compound B , where the metabolically labile tert-butyl group is replaced with a more stable bioisostere. Furthermore, we will compare these to Compound C , a structurally distinct pyrazine-based alternative that may offer an improved metabolic profile.[3]

Compound IDStructureRationale for Inclusion
Compound A 2-Butyl-5-chloropyridin-3-amineParent compound of the series.
Compound B 2-((3-fluorooxetan-3-yl)methyl)-5-chloropyridin-3-amineBioisosteric replacement of the butyl group to potentially block metabolism.[7][8][9]
Compound C 5-chloro-3-(propylamino)pyrazin-2-amineAlternative heterocyclic core (pyrazine) which can alter metabolic pathways.[3][10]

In Vitro Metabolic Stability Assays: Protocols and Rationale

The workhorses of early drug discovery for assessing metabolic stability are in vitro assays utilizing liver fractions or whole cells.[4][11] We will focus on two of the most widely used and informative assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to assess Phase I metabolic reactions, particularly those mediated by cytochrome P450 enzymes.[5][9] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where CYP enzymes are concentrated.[5]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

    • Prepare stock solutions (10 mM) of test compounds (Compounds A, B, and C) and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compounds and positive controls to the wells to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control wells (which will receive buffer instead).

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but mass-differentiated compound).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.[8][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_microsomes Thaw Liver Microsomes add_reagents Add Buffer, Microsomes, & Compounds to Plate prep_microsomes->add_reagents prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->add_reagents prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction prep_compounds Prepare Test Compound & Control Stocks prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction time_points Incubate at 37°C with Time Points start_reaction->time_points stop_reaction Stop Reaction with Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_thalf Calculate Half-Life (t½) plot_data->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint

Caption: Workflow of the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes) and thus provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[11][13][14]

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to a final concentration of 0.5 x 10^6 viable cells/mL in incubation medium.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add test compounds (Compounds A, B, and C) and positive controls (e.g., Testosterone for Phase I, 7-hydroxycoumarin for Phase II) to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Analysis and Data Analysis:

    • The sample and data analysis steps are identical to those described for the Liver Microsomal Stability Assay.

Workflow for Hepatocyte Stability Assay

G cluster_prep Hepatocyte Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation thaw_cells Thaw Cryopreserved Hepatocytes viability Assess Cell Viability thaw_cells->viability cell_density Adjust Cell Density viability->cell_density add_reagents Add Hepatocytes & Compounds to Plate cell_density->add_reagents incubate Incubate at 37°C with Shaking add_reagents->incubate time_points Collect Samples at Time Points incubate->time_points stop_reaction Stop Reaction with Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge to Pellet Debris stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_thalf Calculate Half-Life (t½) plot_data->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint

Caption: Workflow of the Hepatocyte Stability Assay.

Comparative Data Analysis

The following tables present hypothetical but plausible data for our three compounds of interest, based on established structure-metabolism relationships.

Table 1: Liver Microsomal Stability Data

Compound IDt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
Compound A 1546.2High
Compound B 4515.4Moderate
Compound C 6011.6Low to Moderate
Verapamil 886.6High
Diazepam >120<5.8Low

Table 2: Hepatocyte Stability Data

Compound IDt½ (min)CLint (µL/min/10^6 cells)Predicted In Vivo Clearance
Compound A 2527.7High
Compound B 709.9Moderate
Compound C 957.3Low
Testosterone 3023.1Moderate to High
7-Hydroxycoumarin 1546.2High

Interpretation of Results and Strategic Implications

The hypothetical data above illustrates a common scenario in drug discovery. Compound A , the parent molecule, exhibits high clearance in both microsomal and hepatocyte assays, suggesting it is rapidly metabolized. This would likely translate to poor in vivo exposure, limiting its therapeutic potential.

Compound B , with its bioisosteric replacement of the butyl group, shows a significant improvement in metabolic stability. The half-life is extended, and the intrinsic clearance is reduced. This suggests that the butyl group was indeed a "metabolic hotspot" and that this modification has successfully mitigated this liability.

Compound C , the pyrazine alternative, demonstrates the most favorable metabolic stability profile of the three novel compounds. This highlights the value of exploring different heterocyclic cores to optimize ADME properties.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and practices for evaluating the metabolic stability of compounds derived from 2-Butyl-5-chloropyridin-3-amine. By employing a comparative approach and utilizing robust in vitro assays, researchers can gain critical insights into the metabolic liabilities of their compounds and make data-driven decisions to guide further optimization.

The next steps in the drug discovery cascade would involve:

  • Metabolite Identification: For compounds with significant metabolism, identifying the major metabolites is crucial to understand the metabolic pathways and to assess whether any metabolites are pharmacologically active or potentially toxic.

  • CYP450 Reaction Phenotyping: Determining which specific CYP enzymes are responsible for the metabolism of the lead compounds can help predict potential drug-drug interactions.

  • In Vivo Pharmacokinetic Studies: Ultimately, the in vitro findings must be confirmed in vivo to fully understand the compound's disposition in a whole organism.

By systematically applying the principles and protocols outlined in this guide, researchers can enhance the probability of success in developing metabolically stable and ultimately effective new medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Longdom Publishing SL. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacology & Toxicology, 99(5), 303-315.
  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Institute of Pharmacology, Polish Academy of Sciences. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Younis, Y., et al. (2013). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Butyl-5-chloropyridin-3-amine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel 2-Butyl-5-chloropyridin-3-amine analogues. We will target two clinically relevant protein kinases: p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step workflow but also the critical reasoning behind key experimental choices, ensuring a robust and scientifically valid computational analysis.

Introduction: The Rationale for Computational Screening

In modern drug discovery, computational methods like molecular docking are indispensable for rapidly assessing the potential of new chemical entities.[1] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[2] This process allows for the efficient screening of virtual compound libraries, prioritizing molecules for synthesis and in vitro testing, thereby saving significant time and resources.[2]

The 2-Butyl-5-chloropyridin-3-amine core is a promising starting point for kinase inhibitor design.[3] Its pyridine and amine groups can form crucial hydrogen bonds within the ATP-binding pocket of kinases, a common feature of many approved drugs.[4][5] By generating and computationally evaluating analogues of this core structure, we can explore the structure-activity relationship (SAR) and identify modifications that enhance binding affinity and selectivity for our chosen targets.

Target Selection: Why p38 MAPK and VEGFR-2?

A successful docking study hinges on the selection of biologically relevant targets. Our choice of p38 MAPK and VEGFR-2 is based on their validated roles in major disease pathways, making them high-value targets for therapeutic intervention.

  • p38 Mitogen-Activated Protein Kinase (MAPK): This serine/threonine kinase is a central mediator of the inflammatory response.[6][7][8] It is activated by cellular stresses and inflammatory cytokines, and its dysregulation is implicated in diseases like rheumatoid arthritis, inflammatory bowel disease, and Alzheimer's disease.[7][9] Inhibiting p38α, the best-characterized isoform, is a major goal for developing novel anti-inflammatory drugs.[6][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase, VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels.[10] While essential for normal development, pathological angiogenesis is a hallmark of cancer, enabling tumor growth and metastasis.[10][11] Consequently, VEGFR-2 inhibitors are a cornerstone of modern anti-cancer therapy.[11][12]

By comparing the docking performance of our analogues against these two distinct kinases, we can gain insights into potential dual-inhibitory activity or, conversely, identify substitutions that confer selectivity.

The Comparative Docking Workflow: A Self-Validating Protocol

Scientific integrity demands that our computational protocol be robust and reproducible. The following workflow incorporates a critical validation step: redocking a known, co-crystallized ligand to ensure our chosen parameters can accurately replicate a experimentally determined binding pose.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_screen Phase 3: Virtual Screening cluster_out Phase 4: Output p_prep Protein Preparation (PDB: 1A9U, 3V2A) l_prep Ligand Preparation (Parent + Analogues) redock Redock Co-crystallized Ligand (e.g., SB203580 in 1A9U) p_prep->redock Validated Protein docking Dock Analogues (AutoDock Vina) l_prep->docking Prepared Ligands rmsd Calculate RMSD redock->rmsd decision RMSD < 2.0 Å? rmsd->decision decision->p_prep Refine Parameters decision->docking Proceed analysis Analyze Results (Binding Energy, Interactions) docking->analysis sar SAR Analysis analysis->sar report Generate Report sar->report

Caption: The four-phase comparative molecular docking workflow.

Detailed Experimental Protocols

This section provides a step-by-step methodology. The choice of free, widely-used software like AutoDock Vina ensures accessibility and comparability with a vast body of existing research.[13]

Required Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.[14][15]

  • PyMOL: For visualization and analysis of docking results.[16][17][18]

  • Open Babel: (Optional, but recommended) For converting file formats and generating 3D ligand coordinates.

Step 1: Protein Preparation

The goal here is to clean the crystal structure to leave only the components relevant for docking.

  • Download Structures: Obtain the crystal structures of your target proteins from the RCSB Protein Data Bank (PDB). For this study, we will use:

    • p38 MAPK: PDB ID: 1A9U (complexed with inhibitor SB203580).[6][19]

    • VEGFR-2: PDB ID: 3V2A (complexed with VEGF-A).[20][21][22]

  • Clean the Protein: Open the PDB file in AutoDock Tools (ADT).

    • Remove water molecules (Edit > Delete Water). Causality: Water molecules in the active site can interfere with docking algorithms unless they are known to be structurally conserved and mediate key interactions, in which case advanced docking methods are needed. For a standard approach, they are removed.

    • Remove co-crystallized ligands and other heteroatoms (Select > Select from String > Residue > [Ligand Name], then Edit > Delete > Delete Selected Atoms). We will save the original ligand separately for the validation step.

    • If the protein has multiple chains, retain only the one containing the active site of interest.

  • Prepare for Docking:

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). Causality: X-ray crystallography often does not resolve hydrogen atoms. Adding them is essential for correctly calculating interactions like hydrogen bonds.

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). Causality: Assigning partial charges to atoms is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the required PDBQT format (Grid > Macromolecule > Choose). This format includes charge and atom type information for Vina.

Step 2: Ligand Preparation
  • Create 3D Structures:

    • Draw the 2D structures of 2-Butyl-5-chloropyridin-3-amine and its selected analogues using software like ChemDraw or PubChem Sketcher.

    • Convert these 2D structures to 3D .sdf or .mol2 files. Open Babel is an excellent tool for this conversion and for generating an initial low-energy conformation.

  • Prepare for Docking in ADT:

    • Open the ligand file in ADT.

    • The program will automatically detect the root, set the torsional degrees of freedom (rotatable bonds), and assign Gasteiger charges. Causality: Allowing torsional freedom enables the ligand to flexibly adapt its conformation to fit the binding pocket, which is crucial for an accurate prediction.

    • Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

Step 3: Protocol Validation via Re-docking

This is the most critical step for ensuring the trustworthiness of your results.[23] We will validate our docking parameters for p38 MAPK using its co-crystallized ligand from PDB ID 1A9U.

  • Extract the Co-crystallized Ligand: In the original, unmodified 1A9U PDB file, select and save the inhibitor SB203580 as a separate PDB file. Prepare this ligand in ADT as described in Step 2.

  • Define the Binding Site: In ADT, with the prepared 1A9U protein loaded, go to Grid > Grid Box. Position the grid box so that it is centered on and encompasses the space occupied by the original co-crystallized ligand. A box size of 25x25x25 Å is often a good starting point.[16] Note the center coordinates and dimensions. Causality: The grid box defines the search space for the docking algorithm. Focusing on the known active site prevents wasted computational effort and yields more relevant results.

  • Run Vina: Use a configuration file (e.g., conf.txt) to specify the input files and grid parameters.[16][24]

    Execute Vina from the command line: vina --config conf.txt --log log.txt

  • Calculate RMSD: Open the original 1A9U PDB and the top-ranked pose from redock_output.pdbqt in PyMOL. Superimpose the proteins, then measure the Root Mean Square Deviation (RMSD) between the heavy atoms of the original ligand and the re-docked pose. A successful validation is generally indicated by an RMSD value below 2.0 Å .[23][25][26] If the RMSD is high, you may need to adjust the grid box size or docking parameters.

Step 4: Comparative Docking of Analogues

Once the protocol is validated, use the same grid box parameters to dock your library of 2-Butyl-5-chloropyridin-3-amine analogues against both p38 MAPK and VEGFR-2.

Results and Comparative Analysis

The primary output from AutoDock Vina is a binding affinity score in kcal/mol.[2] Lower (more negative) values indicate stronger predicted binding.

Quantitative Data Summary

Summarize your findings in a clear, comparative table. This allows for at-a-glance identification of the most promising candidates.

Compound IDModificationp38 MAPK Binding Affinity (kcal/mol)Key p38 MAPK Interactions (Residues)VEGFR-2 Binding Affinity (kcal/mol)Key VEGFR-2 Interactions (Residues)
Parent 2-Butyl-5-chloro-7.8Met109, Gly110-7.2Cys919, Asp1046
ANA-01 2-Cyclobutyl-5-chloro-8.5Met109, Gly110, Leu167-7.4Cys919, Asp1046
ANA-02 2-Butyl-5-fluoro-7.5Met109, Gly110-7.1Cys919, Asp1046
ANA-03 2-Butyl-5-chloro-N-methyl-7.2Gly110-6.9Cys919
ANA-04 2-Butyl-5-cyano-8.1Met109, Gly110, Lys53-7.9Cys919, Glu885, Asp1046

Note: Data are hypothetical and for illustrative purposes.

Visualization and Interaction Analysis

Use PyMOL to visualize the top-ranked pose for each ligand within the protein's active site.[17][18]

  • Load the prepared protein PDBQT file and the docking output PDBQT file.

  • Display the protein as a surface or cartoon and the ligand as sticks.

  • Use the Action > preset > ligand sites > cartoon command for a clear view.

  • Identify key interactions using the measurement wizard (Wizard > Measurement). Look for:

    • Hydrogen Bonds: The pyridin-3-amine core is expected to form H-bonds with the "hinge" region of the kinase (e.g., Met109 in p38 MAPK, Cys919 in VEGFR-2). These are critical for anchoring the inhibitor.

    • Hydrophobic Interactions: The 2-butyl group and other nonpolar moieties will likely interact with hydrophobic pockets in the active site, contributing to binding affinity.

    • Electrostatic Interactions: Charged or highly polar groups may interact with acidic or basic residues like Asp, Glu, Lys, or Arg.

G cluster_p38 p38 MAPK Signaling (Inflammation) cluster_vegfr VEGFR-2 Signaling (Angiogenesis) stress Stress / Cytokines (e.g., TNF-α, IL-1β) p38 p38 MAPK stress->p38 tf Transcription Factors (e.g., AP-1, NF-κB) p38->tf inflammation Pro-inflammatory Gene Expression tf->inflammation vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K/Akt Pathway vegfr2->pi3k plc PLCγ/PKC Pathway vegfr2->plc angiogenesis Endothelial Cell Proliferation, Migration, Survival pi3k->angiogenesis plc->angiogenesis

Caption: Simplified signaling pathways for p38 MAPK and VEGFR-2.

Discussion: From Data to Drug Design Insights

  • SAR Insights: Replacing the flexible butyl group with a more constrained cyclobutyl group (ANA-01) appears to improve binding to p38 MAPK, possibly by optimizing interactions in a hydrophobic pocket (Leu167). The addition of a cyano group (ANA-04) may introduce a new hydrogen bond or polar interaction (with Lys53 in p38 and Glu885 in VEGFR-2), enhancing affinity for both targets. Conversely, methylation of the amine (ANA-03) seems detrimental, likely disrupting a key hydrogen bond.

  • Selectivity Profile: Most analogues show slightly better binding affinity for p38 MAPK. However, ANA-04 shows a more balanced profile, suggesting it could be a candidate for a dual inhibitor. To achieve selectivity for p38 MAPK, further exploration of modifications like ANA-01 would be warranted.

  • Future Directions: Promising candidates like ANA-01 and ANA-04 should be prioritized for chemical synthesis and subsequent in vitro enzymatic assays to confirm their inhibitory activity. The docking poses provide specific hypotheses about key interactions that can be tested through site-directed mutagenesis of the target proteins.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of 2-Butyl-5-chloropyridin-3-amine analogues against p38 MAPK and VEGFR-2. By grounding our computational experiments with a crucial validation step, we can generate trustworthy data that provides actionable insights into structure-activity relationships. This approach accelerates the hit-to-lead optimization process, enabling a more rational and efficient design of next-generation kinase inhibitors.

References

  • Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. National Center for Biotechnology Information. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]

  • Visualizing protein-protein docking using PyMOL. Medium. Available at: [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Available at: [Link]

  • Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. Publish. Available at: [Link]

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. Available at: [Link]

  • How to validate the molecular docking results ?. ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. ScienceDirect. Available at: [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. National Center for Biotechnology Information. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • A novel p38 MAPK docking-groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. MD Anderson Cancer Center. Available at: [Link]

  • Ligand interaction diagram of compounds with p38 a MAPK (PDB ID: 2QD9). ResearchGate. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. MDPI. Available at: [Link]

  • Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. ResearchGate. Available at: [Link]

  • VEGFR2 (PDB ID: 1Y6A) showing binding cavity with volume and area, and HLB regions by CASTp. ResearchGate. Available at: [Link]

  • VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. scispace. Available at: [Link]

  • 3UVQ: Human p38 MAP Kinase in Complex with a Dibenzosuberone Derivative. RCSB PDB. Available at: [Link]

  • Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman. Available at: [Link]

  • How can I validate docking result without a co-crystallized ligand?. Bioinformatics Stack Exchange. Available at: [Link]

  • View PDB - 1bl6. MDRepo. Available at: [Link]

  • Visualization of Molecular Docking result by PyMOL. YouTube. Available at: [Link]

  • 1A9U: THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580. RCSB PDB. Available at: [Link]

  • THE COMPLEX STRUCTURE OF THE MAP KINASE P38/Compound 14b (3ha8). Pfam. Available at: [Link]

  • Drug Designing Using Molecular Docking - For Beginners. YouTube. Available at: [Link]

  • 3v2a: VEGFR-2/VEGF-A COMPLEX STRUCTURE. Protein Data Bank in Europe. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Center for Biotechnology Information. Available at: [Link]

  • 3KVQ: Crystal structure of VEGFR2 extracellular domain D7. RCSB PDB. Available at: [Link]

  • 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. RCSB PDB. Available at: [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]

  • (PDF) Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. ResearchGate. Available at: [Link]

  • 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. National Center for Biotechnology Information. Available at: [Link]

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[2][6][17]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. PubMed. Available at: [Link]

  • Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. National Center for Biotechnology Information. Available at: [Link]

  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. National Center for Biotechnology Information. Available at: [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]

Sources

Safety Operating Guide

Operational and Disposal Protocol: 2-Butyl-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Safety and Logistics Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently observe that the logistical handling of halogenated intermediates is treated as an afterthought during the scale-up of active pharmaceutical ingredients (APIs). However, the unique structural properties of 2-Butyl-5-chloropyridin-3-amine demand a proactive, mechanistic approach to safety and disposal.

This guide provides a self-validating, step-by-step protocol for the safe operational handling and regulatory-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and environmental stewardship.

Chemical Profile & Hazard Characterization

To design an effective handling protocol, we must first quantify the physical and regulatory parameters of the compound [3].

ParameterSpecificationOperational Impact / Causality
CAS Number 1862591-18-1Unique identifier required for accurate hazardous waste manifesting.
Molecular Formula C9H13ClN2Halogenated organic nature dictates strict RCRA disposal pathways.
GHS Hazard Codes H302, H315, H319, H335Acute toxicity and irritant properties necessitate Class II fume hoods.
Incineration Temp >1000°CMinimum thermal energy required to permanently cleave the C-Cl bond.
Aqueous Release Limit 0.2 ppbStrict EPA threshold [1]; requires carbon adsorption prior to discharge.
Mechanistic Toxicology & Safety Rationale

The toxicological profile of 2-Butyl-5-chloropyridin-3-amine is dictated by its molecular architecture. The lipophilic butyl group at the 2-position significantly enhances the molecule's ability to partition into lipid bilayers, increasing dermal and cellular penetration. Simultaneously, the chlorine atom at the 5-position stabilizes the pyridine ring via inductive effects, making the compound highly recalcitrant to standard biological degradation (e.g., in municipal wastewater treatment plants).

Because the carbon-chlorine (C-Cl) bond is thermodynamically stable (bond dissociation energy ~400 kJ/mol), environmental release poses severe bioaccumulation risks. This causality underpins the strict regulatory frameworks governing its disposal: standard aqueous drain disposal is not just non-compliant; it is mechanistically flawed because standard microbes cannot cleave the halogenated ring.

Operational Handling Protocol

Step 1: Engineering Controls & Workspace Preparation

  • Action: Conduct all handling, weighing, and transfer operations within a certified Class II chemical fume hood with a verified face velocity of 100–120 feet per minute (fpm).

  • Causality: The amine functional group can volatilize or form fine dust particulates during transfer. The specified face velocity ensures these respiratory irritants (H335) are captured before reaching the operator's breathing zone.

  • Self-Validating Check: Before opening the reagent bottle, verify the fume hood's digital airflow monitor reads >100 fpm. If the alarm sounds or the monitor reads below threshold, the system halts operations automatically.

Step 2: PPE Selection & Donning

  • Action: Wear double-layered nitrile gloves, splash-proof chemical goggles, and a flame-resistant lab coat.

  • Causality: Nitrile provides excellent resistance to aliphatic and aromatic amines. However, organic solvents commonly used in cross-coupling reactions (e.g., DMF, DMSO) can act as carriers, permeating single-layer gloves and bringing the lipophilic pyridine core into dermal contact.

  • Self-Validating Check: Perform a visual and tactile inflation test on both pairs of gloves prior to donning to detect micro-tears.

Step 3: Decontamination & Spill Containment

  • Action: In the event of a minor spill (< 50 mL/g), apply an inert absorbent such as vermiculite or dry sand. Never use combustible absorbents like sawdust.

  • Causality: Halogenated pyridines can undergo exothermic degradation when exposed to strong oxidizers. Combustible absorbents provide fuel, increasing fire risk. Vermiculite is chemically inert and safely traps the lipophilic liquid.

  • Self-Validating Check: After sweeping up the absorbent, wipe the area with a 70% ethanol solution. A visually clean, residue-free wipe confirms successful primary decontamination.

Waste Segregation & Disposal Workflows

Step 1: Source Segregation (Phase Separation)

  • Action: Segregate waste into three distinct streams: Aqueous, Organic (Halogenated), and Solid. Never mix halogenated organic waste with non-halogenated solvents.

  • Causality: Mixing streams exponentially increases disposal costs and violates EPA RCRA guidelines. Halogenated waste requires specialized incineration to prevent the release of toxic dioxins.

  • Self-Validating Check: Ensure the waste carboy explicitly lists "Halogenated Pyridines" on the hazardous waste manifest label before adding the first drop of waste.

Step 2: Aqueous Stream Treatment (Trace Organics)

  • Action: Route dilute aqueous washings through a granular activated carbon (GAC) filtration system prior to any secondary treatment.

  • Causality: EPA 40 CFR § 721.8675 [1] mandates that release to water must not exceed a concentration of 0.2 ppb. Carbon adsorption effectively traps the lipophilic pyridine core.

  • Self-Validating Check: Sample the GAC effluent using HPLC or GC-MS. If the concentration exceeds 0.2 ppb, the carbon bed is saturated. The system validates itself: a failed test triggers immediate bed replacement and effluent re-processing.

Step 3: High-Temperature Incineration (Organic & Solid Waste)

  • Action: Manifest solid waste and concentrated organic waste for transportation to a permitted RCRA hazardous waste incinerator.

  • Causality: Under EPA 40 CFR Part 268 [2], land disposal of halogenated organic compounds is strictly prohibited. Incineration must occur at >1000°C to provide the activation energy required to cleave the C-Cl bond. Furthermore, the incinerator must be equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

  • Self-Validating Check: Obtain a Certificate of Destruction (CoD) from the waste vendor. The receipt of the CoD closes the chain of custody, validating that the material was destroyed per regulatory standards.

Visualized Disposal Workflow

G Gen Waste Generation: 2-Butyl-5-chloropyridin-3-amine Seg Segregate by Phase Gen->Seg Aq Aqueous Waste (Trace Organics) Seg->Aq Org Organic Solvent (Halogenated) Seg->Org Sol Solid Waste (PPE, Consumables) Seg->Sol Carbon Carbon Adsorption (Target: < 0.2 ppb) Aq->Carbon EPA 40 CFR 721.8675 Incinerator High-Temp Incineration (>1000°C + Scrubbers) Org->Incinerator EPA 40 CFR 268 Sol->Incinerator Carbon->Incinerator Spent Carbon Discharge Municipal Discharge Carbon->Discharge Validated < 0.2 ppb

Regulatory disposal workflow and phase segregation for halogenated pyridine waste.

References
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.